MK-4409
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1207745-58-1 |
|---|---|
Molecular Formula |
C22H17ClFN3O2S |
Molecular Weight |
441.9 g/mol |
IUPAC Name |
2-[5-[5-[(5-chloro-2-pyridinyl)sulfanyl]-2-(4-fluorophenyl)-1,3-oxazol-4-yl]-2-pyridinyl]propan-2-ol |
InChI |
InChI=1S/C22H17ClFN3O2S/c1-22(2,28)17-9-5-14(11-25-17)19-21(30-18-10-6-15(23)12-26-18)29-20(27-19)13-3-7-16(24)8-4-13/h3-12,28H,1-2H3 |
InChI Key |
DBZMCSVIITXLCC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=NC=C(C=C1)C2=C(OC(=N2)C3=CC=C(C=C3)F)SC4=NC=C(C=C4)Cl)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MK-4409; MK 4409; MK4409 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of MK-4409
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
MK-4409 is a potent and selective, reversible, noncovalent inhibitor of Fatty Acid Amide Hydrolase (FAAH), an enzyme responsible for the degradation of endogenous fatty acid ethanolamides (FAEs). By inhibiting FAAH, this compound elevates the levels of FAEs, such as anandamide (AEA), N-palmitoyl ethanolamide (PEA), and N-oleoyl ethanolamide (OEA).[1] This elevation in FAEs enhances their signaling through cannabinoid receptors, which are implicated in the modulation of pain and inflammation.[1] Preclinical studies have demonstrated the efficacy of this compound in models of both inflammatory and neuropathic pain without causing significant cognitive impairment.[1] This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and pathway and workflow visualizations.
Core Mechanism of Action
This compound functions as a potent and selective inhibitor of the fatty acid amide hydrolase (FAAH) enzyme.[1][2][3] FAAH is an integral membrane enzyme that plays a crucial role in the endocannabinoid system by hydrolyzing and thereby inactivating fatty acid ethanolamides (FAEs).[1] The primary substrate for FAAH is anandamide (AEA), an endogenous cannabinoid that binds to and activates cannabinoid receptors, principally CB1 and CB2.[1]
The mechanism of action of this compound can be summarized in the following steps:
-
Inhibition of FAAH: this compound is a reversible, noncovalent inhibitor, meaning it binds to the active site of the FAAH enzyme without forming a permanent bond.[1] This inhibition prevents FAAH from breaking down its natural substrates.
-
Elevation of Endogenous FAEs: By blocking FAAH activity, this compound leads to an increase in the concentration of FAEs, most notably anandamide (AEA), in various tissues, including the brain.[1]
-
Enhanced Cannabinoid Receptor Signaling: The elevated levels of AEA result in increased activation of cannabinoid receptors (CB1 and CB2).[1] These receptors are key components of the endocannabinoid system, which is involved in regulating a wide range of physiological processes, including pain perception, inflammation, and mood.
-
Therapeutic Effects: The enhanced signaling through cannabinoid receptors is believed to be the primary driver of the analgesic and anti-inflammatory effects observed with this compound in preclinical models.[1][2]
Signaling Pathway
Quantitative Data
The preclinical development of this compound involved extensive in vitro and in vivo characterization. The following tables summarize the key quantitative data.
Table 1: In Vitro Potency of this compound
| Assay Target | Species | IC50 (nM) |
| FAAH Lysate | Human | <10 |
| FAAH Lysate | Rat | <10 |
Data sourced from Chobanian et al., 2014.[1]
Table 2: Preclinical Pharmacokinetic Parameters of this compound
| Species | Brain/Plasma Ratio | Plasma Protein Binding (%) |
| Rat | 2 | 97.1 |
| Dog | - | 98.8 |
| Rhesus Monkey | - | 99.2 |
| Human | - | 98.4 |
Data sourced from Chobanian et al., 2014.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited in the preclinical evaluation of this compound are provided below. These represent standard protocols in the field and are synthesized from multiple sources to provide a comprehensive guide.
In Vitro FAAH Inhibition Assay
This assay is designed to determine the potency of a compound in inhibiting the activity of the FAAH enzyme.
Experimental Workflow:
Detailed Methodology:
-
Enzyme Preparation: A cell line or tissue known to express FAAH (e.g., rat brain homogenate) is lysed in a suitable buffer (e.g., Tris-HCl with protease inhibitors). The protein concentration of the lysate is determined using a standard method like the Bradford assay.
-
Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. Serial dilutions are then prepared to obtain a range of concentrations for testing.
-
Assay Procedure:
-
In a 96-well microplate, the FAAH-containing lysate is added to each well.
-
The various dilutions of this compound are then added to the wells. A vehicle control (e.g., DMSO) is also included.
-
The plate is pre-incubated at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
A fluorogenic substrate for FAAH, such as AMC-arachidonoyl amide, is added to each well to initiate the enzymatic reaction.
-
The fluorescence intensity is measured kinetically over a set period (e.g., 30-60 minutes) using a microplate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 465 nm emission).
-
-
Data Analysis: The rate of the enzymatic reaction is determined from the linear portion of the fluorescence versus time curve. The percentage of inhibition for each concentration of this compound is calculated relative to the vehicle control. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined by fitting the data to a dose-response curve.
Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain
This model is used to induce a persistent inflammatory state in rodents, allowing for the evaluation of a compound's anti-inflammatory and analgesic properties.
Experimental Workflow:
Detailed Methodology:
-
Animals: Male Sprague-Dawley rats are typically used. They are housed under standard laboratory conditions with ad libitum access to food and water.
-
Induction of Inflammation:
-
Rats are briefly anesthetized (e.g., with isoflurane).
-
A small volume (e.g., 100 µL) of Complete Freund's Adjuvant (CFA) is injected subcutaneously into the plantar surface of one hind paw. The contralateral paw serves as a control.
-
This injection induces a localized and persistent inflammation, characterized by paw edema, erythema, and hypersensitivity to noxious and non-noxious stimuli.
-
-
Drug Administration: At a specified time after CFA injection (e.g., 24 hours), when the inflammation is well-developed, this compound or a vehicle control is administered, typically via oral gavage.
-
Behavioral Testing:
-
Mechanical Allodynia: This is the measurement of pain in response to a non-painful stimulus. It is commonly assessed using von Frey filaments of varying stiffness applied to the plantar surface of the inflamed paw. The paw withdrawal threshold is determined as the filament stiffness that elicits a withdrawal response in 50% of applications.
-
Thermal Hyperalgesia: This is an increased sensitivity to a painful heat stimulus. It is often measured using a plantar test apparatus, which applies a focused beam of radiant heat to the paw. The latency for the rat to withdraw its paw is recorded.
-
-
Data Analysis: The paw withdrawal thresholds and latencies are compared between the this compound-treated group and the vehicle-treated group to determine the analgesic efficacy of the compound.
Spinal Nerve Ligation (SNL) Model of Neuropathic Pain
The SNL model is a widely used surgical model of neuropathic pain that mimics some of the symptoms of nerve injury in humans.
Experimental Workflow:
Detailed Methodology:
-
Animals: As with the CFA model, male Sprague-Dawley rats are commonly used.
-
Surgical Procedure:
-
Rats are deeply anesthetized (e.g., with a combination of ketamine and xylazine).
-
A surgical incision is made to expose the L5 and L6 spinal nerves.
-
These nerves are then tightly ligated with a silk suture.
-
The incision is closed, and the animals are allowed to recover.
-
-
Post-operative Period: The animals are monitored for several days to a week to allow for the development of neuropathic pain symptoms, which are primarily assessed as mechanical allodynia.
-
Drug Administration and Behavioral Testing: Similar to the CFA model, this compound or a vehicle is administered, and mechanical allodynia is assessed using von Frey filaments.
-
Data Analysis: The effect of this compound on the paw withdrawal threshold in the SNL model is compared to the vehicle control to evaluate its efficacy in a model of neuropathic pain.
Rota-rod Test for Cognitive and Motor Effects
This test is used to assess motor coordination and balance in rodents and can be used to determine if a compound causes sedation or motor impairment.
Experimental Workflow:
Detailed Methodology:
-
Apparatus: The Rota-rod apparatus consists of a rotating rod that can be set to a constant or accelerating speed.
-
Training: Prior to testing, rats are trained on the Rota-rod for a few trials to acclimate them to the apparatus and the task.
-
Drug Administration: this compound or a vehicle is administered at a specified time before the test.
-
Testing Procedure:
-
The rat is placed on the rotating rod.
-
The rod is set to accelerate at a constant rate (e.g., from 4 to 40 rpm over 5 minutes).
-
The latency for the rat to fall off the rod is recorded. A cutoff time is usually set (e.g., 300 seconds).
-
-
Data Analysis: The latency to fall is compared between the drug-treated and vehicle-treated groups. A significant decrease in the latency to fall in the drug-treated group would suggest motor impairment. The lack of such an effect for this compound indicates that it does not cause significant cognitive or motor side effects at therapeutic doses.[1]
Conclusion
This compound is a potent and selective reversible, noncovalent inhibitor of the FAAH enzyme. Its mechanism of action is well-characterized and involves the elevation of endogenous fatty acid ethanolamides, leading to enhanced cannabinoid receptor signaling and subsequent analgesic and anti-inflammatory effects. Preclinical studies utilizing established models of inflammatory and neuropathic pain have demonstrated its efficacy. Importantly, these therapeutic effects are achieved without the cognitive and motor impairments often associated with direct-acting cannabinoid receptor agonists. The data and methodologies presented in this guide provide a comprehensive technical overview of the core mechanism of action of this compound for the scientific and drug development community.
References
MK-4409 as a reversible FAAH inhibitor
An In-depth Technical Guide on MK-4409: A Reversible FAAH Inhibitor
Executive Summary
Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme that plays a critical role in regulating the endocannabinoid system by degrading fatty acid amide signaling molecules, including the endocannabinoid anandamide (AEA).[1][2][3] Inhibition of FAAH elevates the endogenous levels of these molecules, leading to analgesic, anti-inflammatory, and anxiolytic effects, making it a significant therapeutic target for pain management.[2][4] This document provides a comprehensive technical overview of this compound, a potent, selective, and reversible noncovalent FAAH inhibitor developed by Merck.[1][5] We detail its mechanism of action, preclinical quantitative data, and the experimental protocols utilized in its evaluation.
Introduction to FAAH and this compound
FAAH is a member of the serine hydrolase amidase signature family, which uniquely utilizes a serine–serine–lysine catalytic triad (Ser241, Ser217, Lys142) to hydrolyze substrates like AEA, N-palmitoyl ethanolamide (PEA), and N-oleoyl ethanolamide (OEA).[1][6][7] By terminating the signaling of these fatty acid amides, FAAH modulates various physiological processes, including pain perception and inflammation.[2] Genetic knockout or pharmacological inhibition of FAAH has been shown to reduce pain sensitivity in preclinical models.[1]
This compound (also referred to as compound 17 in discovery literature) emerged from a high-throughput screening campaign and subsequent medicinal chemistry optimization.[1][5] It is an oxazole-based compound identified as a potent and selective reversible FAAH inhibitor with a promising preclinical profile for treating inflammatory and neuropathic pain.[1][8] Unlike covalent inhibitors that form a stable bond with the enzyme, this compound is a noncovalent modifying inhibitor.[1] It demonstrated excellent efficacy in rodent pain models, good central nervous system (CNS) penetration, and a favorable pharmacokinetic profile, supporting its selection as a development candidate.[1][9]
Mechanism of Action
FAAH Catalytic Cycle
The hydrolysis of anandamide by FAAH involves a catalytic triad of Ser241, Ser217, and Lys142.[6] The process is initiated by the nucleophilic attack of Ser241 on the carbonyl carbon of the anandamide substrate. This forms a tetrahedral intermediate, which is stabilized by an "oxyanion hole" formed by backbone amide groups.[6] The intermediate then collapses, releasing ethanolamine and forming an acyl-enzyme intermediate. Finally, a water molecule hydrolyzes this intermediate, releasing arachidonic acid and regenerating the active enzyme.[6]
Inhibition by this compound
This compound acts as a reversible, noncovalent modifying inhibitor of FAAH.[1] It binds to the active site of the enzyme, preventing the substrate (anandamide) from accessing the catalytic serine residue (Ser241). This inhibition leads to an accumulation of endogenous anandamide. The elevated anandamide levels then enhance signaling through cannabinoid receptors (CB1 and CB2) and other pathways, which are implicated in the suppression of pain transmission.[1][10]
References
- 1. Discovery of this compound, a Novel Oxazole FAAH Inhibitor for the Treatment of Inflammatory and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The fatty acid amide hydrolase (FAAH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of this compound, a Novel Oxazole FAAH Inhibitor for the Treatment of Inflammatory and Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 7. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
The Structure-Activity Relationship of MK-4409: A Potent and Selective FAAH Inhibitor for Pain Management
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
MK-4409 is a potent, selective, and reversible noncovalent inhibitor of Fatty Acid Amide Hydrolase (FAAH), an integral membrane enzyme responsible for the degradation of endogenous cannabinoids like anandamide. By inhibiting FAAH, this compound elevates the levels of these neuro-modulatory lipids, offering a promising therapeutic strategy for the treatment of inflammatory and neuropathic pain. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing its discovery, mechanism of action, preclinical pharmacology, and pharmacokinetic profile. The development of this compound stemmed from a high-throughput screening hit, a pyrazole-containing compound, which was systematically optimized to enhance potency, selectivity, and drug-like properties, ultimately leading to the identification of the clinical candidate. This document outlines the key chemical modifications and their impact on biological activity, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental workflows.
Introduction
Fatty Acid Amide Hydrolase (FAAH) is a key enzyme in the endocannabinoid system, primarily responsible for the hydrolysis of fatty acid amides (FAAs), including the endogenous cannabinoid anandamide (AEA), N-palmitoyl ethanolamide (PEA), and N-oleoyl ethanolamide (OEA)[1]. The inhibition of FAAH leads to an increase in the endogenous levels of these signaling lipids, which in turn modulate various physiological processes, including pain, inflammation, and mood[1]. Unlike direct-acting cannabinoid receptor agonists, which can be associated with undesirable psychotropic side effects, FAAH inhibitors offer a more targeted approach by amplifying the endogenous cannabinoid tone in a spatially and temporally controlled manner.
This compound emerged from a dedicated drug discovery program at Merck aimed at identifying a potent and selective FAAH inhibitor for the treatment of pain. The program began with a pyrazole-based high-throughput screening (HTS) hit and, through systematic medicinal chemistry efforts, evolved to the identification of this compound, an oxazole-containing compound with a superior preclinical profile.
Mechanism of Action
This compound functions as a reversible, noncovalent inhibitor of FAAH. The enzyme FAAH belongs to the serine hydrolase superfamily and utilizes a serine-serine-lysine catalytic triad to hydrolyze its substrates[1]. By binding to the active site of FAAH, this compound prevents the breakdown of anandamide and other FAAs. The resulting elevation of these endogenous ligands enhances their signaling through cannabinoid receptors (CB1 and CB2) and other targets, leading to analgesic and anti-inflammatory effects[1].
Structure-Activity Relationship (SAR)
The discovery of this compound was a result of a systematic SAR exploration starting from a pyrazole-containing HTS hit (Compound 7). The optimization efforts focused on improving FAAH inhibitory potency, reducing off-target activities (particularly hERG and VMAT inhibition), and enhancing pharmacokinetic properties.
From Pyrazole to Oxazole Core
The initial pyrazole series showed promising FAAH inhibition but was plagued by hERG activity and suboptimal pharmacokinetic profiles. A key breakthrough was the replacement of the central pyrazole ring with an oxazole scaffold. This modification led to a significant improvement in the off-target profile, particularly a reduction in hERG channel binding. For instance, the pyrazole analog 12 had an MK-499 (a hERG channel blocker) binding IC50 of 637 nM, whereas the corresponding oxazole analog 15 showed a much weaker binding of 28 µM[2].
Optimization of Substituents
Further optimization involved modifications at various positions of the oxazole core:
-
Elimination of the Sulfur-Linked Aryl Ring: Initial attempts to replace the sulfur atom in the linker with oxygen or to oxidize the sulfur led to a significant decrease in FAAH inhibitory potency[2].
-
Capping of the Pyrazole/Oxazole: Introduction of a phenyl group on the nitrogen of the pyrazole core (Compound 11 ) improved FAAH potency more than four-fold[2].
-
Modifications at the para-position: Exploration of different substituents at the para-position of the phenyl ring attached to the core was crucial for enhancing potency and improving physicochemical properties.
The culmination of these efforts led to the identification of This compound (Compound 17) , which incorporates the optimized oxazole core and substituent pattern.
Quantitative SAR Data
The following tables summarize the in vitro potency and off-target activity of this compound and key analogs.
Table 1: In Vitro FAAH Inhibitory Potency of Key Analogs
| Compound | Core Scaffold | FAAH IC50 (nM) |
| 7 | Pyrazole | >1000 |
| 8 | Pyrazole (S to O) | 1007 |
| 9 | Pyrazole (S to S(O)) | 2192 |
| 10 | Pyrazole (S to SO2) | >3000 |
| 11 | Pyrazole | <10 |
| 12 | Pyrazole | <10 |
| 13 | Pyrazole | <10 |
| 14 | Pyrazole | <10 |
| 15 | Oxazole | <10 |
| 16 | Oxazole | <10 |
| This compound (17) | Oxazole | <10 |
Data extracted from Chobanian et al., 2014.[2]
Table 2: Off-Target Activities of Key Analogs
| Compound | VMAT IC50 (µM) | hERG (MK-499) IC50 (µM) |
| 12 | 0.637 | 0.637 |
| 13 | >20 | >20 |
| 14 | >20 | >20 |
| 15 | 28 | 28 |
| 16 | >20 | >20 |
| This compound (17) | >20 | >20 |
Data extracted from Chobanian et al., 2014.[2]
Experimental Protocols
In Vitro FAAH Inhibition Assay
Methodology: The inhibitory activity of compounds against human FAAH was determined using a fluorometric assay. The assay measures the hydrolysis of a fluorogenic substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), by the FAAH enzyme.
-
Enzyme and Substrate Preparation: Recombinant human FAAH enzyme and the fluorogenic substrate are prepared in an appropriate assay buffer (e.g., Tris-HCl with EDTA).
-
Compound Preparation: Test compounds are serially diluted in DMSO and then further diluted in the assay buffer.
-
Assay Procedure:
-
The assay is performed in a 96-well plate format.
-
Test compounds at various concentrations are pre-incubated with the FAAH enzyme.
-
The reaction is initiated by the addition of the fluorogenic substrate.
-
The increase in fluorescence, resulting from the cleavage of the substrate by FAAH, is monitored over time using a fluorescence plate reader.
-
-
Data Analysis: The rate of reaction is calculated, and the IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are determined by fitting the data to a four-parameter logistic equation.
In Vivo Efficacy Models
Methodology: This model is used to assess the efficacy of compounds in reducing inflammatory pain.
-
Induction of Inflammation: Male Sprague-Dawley rats are injected with Complete Freund's Adjuvant (CFA) into the plantar surface of one hind paw. This induces a localized inflammation, edema, and hyperalgesia.
-
Drug Administration: At a set time point after CFA injection (e.g., 24 hours), animals are orally dosed with the test compound or vehicle.
-
Pain Assessment: Mechanical allodynia is assessed at various time points post-dosing using von Frey filaments. The paw withdrawal threshold (the minimum force required to elicit a paw withdrawal response) is measured.
-
Data Analysis: The percentage reversal of allodynia is calculated based on the change in paw withdrawal threshold compared to baseline and pre-injury measurements.
Methodology: This model is used to evaluate the efficacy of compounds in alleviating neuropathic pain.
-
Surgical Procedure: Under anesthesia, the L5 and L6 spinal nerves of male Sprague-Dawley rats are tightly ligated. This procedure results in the development of mechanical allodynia in the ipsilateral hind paw.
-
Drug Administration: After a post-operative recovery period and confirmation of allodynia (typically 7-14 days), animals are orally administered the test compound or vehicle.
-
Pain Assessment: Mechanical allodynia is measured using von Frey filaments at different time points after drug administration.
-
Data Analysis: The paw withdrawal threshold is determined, and the efficacy of the compound is expressed as the percentage reversal of allodynia.
Pharmacokinetics
A comprehensive pharmacokinetic (PK) profile of this compound was established in several preclinical species to assess its drug-like properties and to support its potential for once-daily dosing in humans.
Table 3: Pharmacokinetic Parameters of this compound in Preclinical Species
| Species | Route | Dose (mg/kg) | AUC (µM*h) | t1/2 (h) | F (%) |
| Rat | IV | 1 | 0.53 | 2.5 | - |
| Rat | PO | 2 | 1.06 | - | 100 |
| Dog | IV | 1 | 1.2 | 3.1 | - |
| Dog | PO | 2 | 2.4 | - | 100 |
| Rhesus | IV | 1 | 0.8 | 2.8 | - |
| Rhesus | PO | 2 | 1.6 | - | 100 |
Data extracted from Chobanian et al., 2014.[2]
This compound demonstrated excellent oral bioavailability (F=100%) in all preclinical species tested. The half-life (t1/2) was consistent across species, supporting the potential for a once-daily dosing regimen in humans.
Plasma Protein Binding: this compound exhibited a high degree of plasma protein binding across species, with the following free fractions: rat (2.9%), dog (1.2%), rhesus monkey (0.8%), and human (1.6%)[2].
Clinical Development Status
The primary publication in 2014 stated that "Additional human clinical data will be reported in subsequent publications"[2]. However, a comprehensive search of publicly available clinical trial registries and scientific literature did not yield specific results for clinical trials of this compound. The development of FAAH inhibitors as a therapeutic class has faced challenges. Notably, a tragic incident occurred in a Phase I clinical trial of another FAAH inhibitor, BIA 10-2474, which may have led to a more cautious approach to the clinical development of other compounds in this class. At present, the clinical development status of this compound remains undisclosed in the public domain.
Conclusion
This compound is a potent and selective FAAH inhibitor that demonstrated a promising preclinical profile for the treatment of inflammatory and neuropathic pain. The discovery of this compound was a testament to a successful medicinal chemistry campaign that systematically addressed the liabilities of an initial HTS hit, leading to a clinical candidate with excellent potency, selectivity, and pharmacokinetic properties. The structure-activity relationship studies highlighted the critical role of the oxazole core in mitigating off-target effects and the importance of substituent optimization for achieving the desired biological and pharmaceutical properties. While the preclinical data were compelling, the path to clinical application for FAAH inhibitors has been complex. The future of this compound and other FAAH inhibitors will likely depend on a continued and careful evaluation of their safety and efficacy in human subjects. This technical guide provides a thorough foundation for understanding the core scientific principles behind the development of this compound and serves as a valuable resource for researchers in the field of pain and endocannabinoid pharmacology.
References
MK-4409 chemical properties and synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
MK-4409 is a potent and selective, reversible, non-covalent inhibitor of fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of endogenous cannabinoids.[1][2] By preventing the breakdown of fatty acid amides such as anandamide, this compound elevates their levels, leading to analgesic and anti-inflammatory effects. This document provides a detailed overview of the chemical properties, synthesis, mechanism of action, and preclinical data of this compound.
Chemical Properties
This compound is an oxazole derivative with the following chemical properties:
| Property | Value | Source |
| IUPAC Name | 2-[5-[5-(5-Chloropyridin-2-yl)sulfanyl-2-(4-fluorophenyl)-1,3-oxazol-4-yl]pyridin-2-yl]propan-2-ol | [2][3] |
| CAS Number | 1207745-58-1 | [2][4][5] |
| Molecular Formula | C22H17ClFN3O2S | [2][4][5] |
| Molecular Weight | 441.91 g/mol | [4][5] |
| Appearance | Solid at room temperature | [5] |
| LogP | 5.969 | [5] |
| Hydrogen Bond Donor Count | 1 | [5] |
| Hydrogen Bond Acceptor Count | 7 | [5] |
| Rotatable Bond Count | 5 | [5] |
Synthesis
The synthesis of this compound (compound 17) and a key intermediate (compound 16) is outlined in the scheme below, as described by Chobanian et al. (2014).[1]
Synthesis of this compound and Intermediate 16
Caption: Synthetic route for this compound (17) and intermediate 16.
Detailed Experimental Protocol (General Description)
The synthesis involves a multi-step process starting from a substituted pyridine.[1]
-
Borylation: The starting pyridine undergoes a palladium-catalyzed borylation reaction with bis(pinacolato)diboron to form a boronate ester intermediate.[1]
-
Suzuki Coupling: The boronate ester is then subjected to a Suzuki coupling reaction with an appropriate aryl halide (R2X) to introduce the oxazole core precursor.[1]
-
Bromination: The resulting coupled product is brominated using N-bromosuccinimide (NBS) in the presence of trifluoroacetic acid (TFA).[1]
-
Thiolation: Finally, the brominated intermediate is reacted with the desired thiol (R3SH), such as 5-chloropyridine-2-thiol, in the presence of a base to yield this compound.[1]
Note: For a detailed, step-by-step protocol, please refer to the Supporting Information of Chobanian et al., ACS Medicinal Chemistry Letters, 2014, 5(6), 717–721.
Mechanism of Action and Signaling Pathway
This compound functions by inhibiting the enzyme fatty acid amide hydrolase (FAAH).[1][2] FAAH is the primary enzyme responsible for the degradation of a class of endogenous signaling lipids called N-acylethanolamines (NAEs), which includes the endocannabinoid anandamide (AEA), N-palmitoylethanolamide (PEA), and N-oleoylethanolamide (OEA).[1][6]
By inhibiting FAAH, this compound increases the concentration of these endogenous ligands in the synaptic cleft and peripheral tissues. These elevated levels of NAEs then lead to enhanced activation of their respective receptors, most notably the cannabinoid receptors CB1 and CB2, which are implicated in pain and inflammation modulation.[1][6][7]
FAAH Signaling Pathway and Inhibition by this compound
Caption: Inhibition of FAAH by this compound enhances endocannabinoid signaling.
Preclinical Data
In Vitro Activity
This compound demonstrates potent inhibition of FAAH and selectivity against other targets.
| Assay | IC50 / Ki / EC50 (nM) | Species |
| FAAH Lysate IC50 | 11 | Rat |
| FAAH Lysate IC50 | 11 | Human |
| hERG Binding Assay (Ki) | 1254 | Human |
| VMAT EC50 | >20000 | Human |
Data sourced from Chobanian et al. (2014).[1]
In Vivo Efficacy
This compound has shown significant efficacy in preclinical models of inflammatory and neuropathic pain.
Experimental Workflow for In Vivo Pain Models
Caption: Workflow for assessing the efficacy of this compound in pain models.
-
Complete Freund's Adjuvant (CFA) Model: This model induces inflammatory pain. This compound demonstrated a reduction in inflammatory pain comparable to the standard of care, naproxen.[1]
-
Spinal Nerve Ligation (SNL) Model: This model is used to study neuropathic pain. This compound showed efficacy in reversing mechanical allodynia in this model.[1]
Pharmacokinetics
Pharmacokinetic properties of this compound have been evaluated in several preclinical species.
| Species | Free Fraction (%) | Key Findings |
| Rat | 2.9 | Good oral exposure and CNS penetration (brain/plasma ratio of 2).[1] |
| Dog | 1.2 | High plasma protein binding.[1] |
| Rhesus Monkey | 0.8 | High plasma protein binding.[1] |
| Human | 1.6 | High plasma protein binding, supportive of once-daily dosing.[1] |
Data sourced from Chobanian et al. (2014).[1]
Experimental Protocols
FAAH Inhibition Assay (General Description)
The in vitro potency of this compound against FAAH is determined using a lysate-based assay.
-
Lysate Preparation: Cell lysates containing FAAH are prepared from appropriate cell lines (e.g., rat or human).
-
Compound Incubation: The lysates are incubated with varying concentrations of this compound.
-
Substrate Addition: A fluorescently labeled FAAH substrate is added to initiate the enzymatic reaction.
-
Signal Detection: The rate of substrate hydrolysis is measured by monitoring the increase in fluorescence over time.
-
IC50 Determination: The concentration of this compound that causes 50% inhibition of FAAH activity (IC50) is calculated.
Note: For a detailed protocol, refer to the Supporting Information of Chobanian et al., ACS Medicinal Chemistry Letters, 2014, 5(6), 717–721.
hERG Binding Assay (General Description)
Potential for hERG channel interaction is assessed via a competitive binding assay.
-
Membrane Preparation: Cell membranes expressing the hERG potassium channel are used.
-
Radioligand Incubation: The membranes are incubated with a radiolabeled hERG channel blocker (e.g., [35S]MK-499) in the presence of varying concentrations of this compound.[1]
-
Separation: Bound and free radioligand are separated by filtration.
-
Quantification: The amount of bound radioactivity is quantified using a scintillation counter.
-
Ki Calculation: The inhibitory constant (Ki) is determined by analyzing the displacement of the radioligand by this compound.
Note: For a detailed protocol, refer to the Supporting Information of Chobanian et al., ACS Medicinal Chemistry Letters, 2014, 5(6), 717–721.
In Vivo Pain Models (General Description)
-
CFA-Induced Inflammatory Pain:
-
Induction: Complete Freund's Adjuvant (CFA) is injected into the hind paw of a rat, inducing a localized inflammation and pain response.[8][9]
-
Treatment: After a set period for inflammation to develop, rats are orally administered this compound or a vehicle control.
-
Assessment: Pain sensitivity is measured at various time points post-dosing using methods like the von Frey test for mechanical allodynia or the Hargreaves test for thermal hyperalgesia.[9]
-
-
Spinal Nerve Ligation (SNL) Neuropathic Pain:
-
Induction: A surgical procedure is performed to ligate one of the spinal nerves (e.g., L5) in a rat, which leads to the development of neuropathic pain symptoms in the corresponding paw.
-
Treatment: Once pain behaviors are established, rats are treated with this compound or a vehicle.
-
Assessment: Mechanical allodynia is assessed using von Frey filaments to determine the paw withdrawal threshold.
-
Conclusion
This compound is a potent and selective FAAH inhibitor with a promising preclinical profile for the treatment of inflammatory and neuropathic pain.[1][10] Its mechanism of action, involving the enhancement of endogenous cannabinoid signaling, offers a therapeutic advantage by potentially avoiding the side effects associated with direct cannabinoid receptor agonists.[1][6] The favorable pharmacokinetic properties and demonstrated efficacy in animal models supported its advancement as a development candidate.[1] Further clinical data will be crucial in determining its therapeutic potential in humans.
References
- 1. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, a Novel Oxazole FAAH Inhibitor for the Treatment of Inflammatory and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-(5-(5-((5-Chloropyridin-2-yl)thio)-2-(4-fluorophenyl)oxazol-4-yl)pyridin-2-yl)propan-2-ol | C22H17ClFN3O2S | CID 53341130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: a neuroprotective therapeutic modality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Protocols for the social transfer of pain and analgesia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. criver.com [criver.com]
- 10. researchgate.net [researchgate.net]
The Pharmacological Profile of MK-4409: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MK-4409 is a potent, selective, and reversible inhibitor of Fatty Acid Amide Hydrolase (FAAH), an integral membrane enzyme responsible for the degradation of endogenous fatty acid amides (FAAs) such as the endocannabinoid anandamide (AEA). By inhibiting FAAH, this compound elevates the levels of these signaling lipids, leading to analgesic and anti-inflammatory effects. This document provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, in vitro and in vivo efficacy, and available pharmacokinetic data. Detailed experimental protocols for key studies are provided, and relevant signaling pathways and experimental workflows are visualized.
Mechanism of Action
This compound is a non-covalent, reversible inhibitor of FAAH.[1] The primary mechanism of action involves the inhibition of FAAH, which belongs to the serine hydrolase family. FAAH is the main enzyme responsible for the breakdown of the endocannabinoid anandamide (AEA) and other related fatty acid amides like N-palmitoyl ethanolamide (PEA) and N-oleoyl ethanolamide (OEA).[1] Inhibition of FAAH by this compound leads to an accumulation of these endogenous cannabinoids in the synaptic cleft, thereby enhancing their signaling through cannabinoid receptors (CB1 and CB2) and other relevant pathways. This enhanced signaling is believed to mediate the analgesic and anti-inflammatory properties of the compound.[1]
Signaling Pathway
The following diagram illustrates the role of FAAH in the endocannabinoid signaling pathway and the mechanism of action of this compound.
Caption: Mechanism of action of this compound in the endocannabinoid signaling pathway.
In Vitro Pharmacology
The in vitro activity of this compound has been characterized through various enzymatic and cell-based assays.
FAAH Inhibition
This compound is a potent inhibitor of both human and rat FAAH, with IC50 values in the low nanomolar range.
| Compound | Human FAAH IC50 (nM) | Rat FAAH IC50 (nM) |
| This compound (Compound 17) | 11 | 11 |
Selectivity Profile
This compound has been profiled against a panel of off-targets to assess its selectivity. Notably, it demonstrates significantly less activity against the human vesicular monoamine transporter (VMAT) and the hERG channel (assessed via MK-499 binding) compared to earlier compounds in its chemical series.
| Compound | MK-499 Binding Ki (nM) | Human VMAT EC50 (nM) |
| This compound (Compound 17) | 1254 | >20000 |
In Vivo Pharmacology
The in vivo efficacy of this compound has been demonstrated in rodent models of inflammatory and neuropathic pain.
Inflammatory Pain Model (Complete Freund's Adjuvant - CFA)
In a rat model of CFA-induced inflammatory pain, oral administration of this compound resulted in a dose-dependent reversal of mechanical allodynia.
| Compound | Dose (mg/kg, p.o.) | % Reversal of Allodynia (1h) | % Reversal of Allodynia (3h) |
| This compound (Compound 17) | 10 | 49 | 51 |
| This compound (Compound 17) | 30 | 70 | 71 |
Neuropathic Pain Model (Spinal Nerve Ligation - SNL)
This compound also demonstrated significant efficacy in the rat SNL model of neuropathic pain.
Pharmacokinetics
Preclinical Pharmacokinetics
Detailed pharmacokinetic parameters for this compound have been published for rats. The compound is brain penetrant with a measured rat brain/plasma ratio of 2.[1]
| Species | Dose (mg/kg) | Route | AUC (µM*h) | t1/2 (h) | CL (mL/min/kg) | Vdss (L/kg) | F (%) |
| Rat | 1 | i.v. | 1.07 | 4.9 | 15.8 | 33.8 | - |
| Rat | 2 | p.o. | 2.2 | 4.3 | - | - | 120 |
Note: Comprehensive quantitative pharmacokinetic data for this compound in dogs and rhesus monkeys are not publicly available in the reviewed literature.
Plasma Protein Binding
This compound exhibits a high degree of plasma protein binding across species.
| Species | Free Fraction (%) |
| Rat | 2.9 |
| Dog | 1.2 |
| Rhesus Monkey | 0.8 |
| Human | 1.6 |
Note: Detailed human pharmacokinetic data from clinical trials are not publicly available in the reviewed literature.
Experimental Protocols
FAAH Inhibition Assay
Objective: To determine the in vitro potency of test compounds to inhibit FAAH activity.
Caption: Workflow for the in vitro FAAH inhibition assay.
Methodology: The assay is typically performed using human or rat FAAH enzyme preparations from cell lysates. Test compounds are serially diluted and pre-incubated with the enzyme. The reaction is initiated by the addition of a fluorogenic substrate, such as arachidonoyl-7-amino,4-methylcoumarin amide (AAMCA). The rate of substrate hydrolysis is monitored by measuring the increase in fluorescence over time. The percentage of inhibition is calculated relative to a vehicle control, and IC50 values are determined by fitting the data to a four-parameter logistic equation.
CFA-Induced Inflammatory Pain Model
Objective: To evaluate the in vivo efficacy of test compounds in a model of inflammatory pain.
Caption: Experimental workflow for the CFA-induced inflammatory pain model.
Methodology: Male Sprague-Dawley rats are typically used. A baseline mechanical withdrawal threshold is determined using von Frey filaments. Inflammation is induced by a single intraplantar injection of Complete Freund's Adjuvant (CFA) into the hind paw. Mechanical allodynia is allowed to develop over a period of days. On the day of the experiment, rats are orally administered the test compound or vehicle. Mechanical withdrawal thresholds are then measured at specified time points post-dosing. The percentage reversal of allodynia is calculated based on the post-dose and pre-dose thresholds relative to the pre-injury baseline.
Spinal Nerve Ligation (SNL) Model
Objective: To assess the in vivo efficacy of test compounds in a model of neuropathic pain.
Methodology: In anesthetized rats, the L5 and L6 spinal nerves are tightly ligated. This procedure leads to the development of mechanical allodynia in the ipsilateral hind paw. Following a post-operative recovery period and confirmation of allodynia, animals are treated with the test compound or vehicle. Mechanical withdrawal thresholds are assessed at various time points after dosing to determine the extent of pain reversal.
Conclusion
This compound is a potent and selective FAAH inhibitor with demonstrated efficacy in preclinical models of inflammatory and neuropathic pain. Its pharmacological profile, including its reversible mechanism of action and favorable in vitro and in vivo properties, supported its advancement as a clinical candidate. Further disclosure of clinical pharmacokinetic and efficacy data will be necessary to fully elucidate its therapeutic potential in humans.
References
In Vitro Characterization of MK-4409: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of MK-4409, a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH). The information presented is collated from publicly available scientific literature and is intended to serve as a comprehensive resource for professionals in the fields of pharmacology and drug development.
Introduction
This compound is a novel, reversible, and noncovalent oxazole-based inhibitor of Fatty Acid Amide Hydrolase (FAAH).[1] FAAH is an integral membrane enzyme responsible for the degradation of a class of endogenous bioactive lipids known as fatty acid amides (FAAs), which includes the endocannabinoid anandamide (AEA), N-palmitoylethanolamide (PEA), and N-oleoylethanolamide (OEA).[1] By inhibiting FAAH, this compound elevates the endogenous levels of these FAAs, which in turn modulate various physiological processes, including pain and inflammation, through their action on cannabinoid and other receptors.[1]
Mechanism of Action
This compound functions by inhibiting the enzymatic activity of FAAH. This inhibition leads to an accumulation of endogenous FAAH substrates, such as anandamide. These accumulated substrates then act on their respective receptors, primarily the cannabinoid receptors CB1 and CB2, to produce downstream signaling effects that are associated with analgesia and anti-inflammatory activity.
Quantitative In Vitro Data
The following tables summarize the key in vitro potency and selectivity data for this compound and related compounds as reported in the primary literature.
Table 1: In Vitro Potency of this compound and Precursor Compounds against FAAH
| Compound | FAAH IC50 (nM) |
| This compound (Compound 17) | <10 |
| Compound 8 (S) | 119 |
| Compound 8 (O) | 1007 |
| Compound 9 (S(O)) | 2192 |
| Compound 10 (SO2) | >3000 |
| Compound 11 | 26 |
| Compound 13 | <10 |
| Compound 14 | <10 |
| Compound 16 | <10 |
Data extracted from Chobanian et al., ACS Med Chem Lett. 2014.[1]
Table 2: Off-Target Activity of Key Compounds
| Compound | hERG (MK-499 binding, IC50 in µM) | VMAT (% Inhibition @ 10 µM) |
| Compound 12 | 0.637 | 78 |
| Compound 13 | 0.8 | 85 |
| Compound 14 | 0.9 | 80 |
| This compound (Compound 17) | >30 | <20 |
| Compound 15 | 28 | - |
| Compound 16 | >30 | <20 |
Data extracted from Chobanian et al., ACS Med Chem Lett. 2014.[1]
Experimental Protocols
Detailed experimental protocols for the in vitro characterization of this compound are provided in the supporting information of the primary publication by Chobanian et al.[1] While the specific supporting information document could not be located for this review, the following are general descriptions of the likely methodologies employed based on the main publication.
FAAH Inhibition Assay
A biochemical assay was likely used to determine the half-maximal inhibitory concentration (IC50) of this compound against FAAH. This typically involves incubating the recombinant FAAH enzyme with its substrate (e.g., anandamide) in the presence of varying concentrations of the inhibitor. The rate of substrate turnover is measured, often by detecting a fluorescent or radiolabeled product, to determine the extent of inhibition.
hERG Channel Binding Assay
To assess the potential for cardiac liability, a binding assay was performed to measure the displacement of a radiolabeled ligand, [35S]MK-499, from the hERG potassium channel.[1] This assay determines the concentration of the test compound required to displace 50% of the radioligand, providing an IC50 value as an indicator of hERG channel affinity.
Vesicular Monoamine Transporter (VMAT) Inhibition Assay
The off-target activity at the human vesicular monoamine transporter (VMAT) was likely assessed using a radioligand binding assay or a functional uptake assay in a cell line expressing the transporter. The percent inhibition at a single high concentration (10 µM) was reported.
Resistance and Tolerance
Specific studies on the development of resistance to this compound have not been reported in the available literature. As this compound is a reversible, noncovalent inhibitor, it is less likely to induce resistance through target mutation compared to covalent inhibitors. However, the potential for downstream tolerance mechanisms in the endocannabinoid system should be considered. Chronic elevation of endocannabinoid levels through FAAH inhibition could theoretically lead to desensitization or downregulation of cannabinoid receptors (CB1 and CB2). This is a known phenomenon with direct-acting cannabinoid agonists. The primary publication notes that in a 10-day chronic dosing study in a rat model of inflammatory pain, no tachyphylaxis (rapid loss of efficacy) was observed for this compound.[1] This suggests that, at least in the short term, tolerance may not be a significant issue.
Conclusion
This compound is a potent and selective inhibitor of FAAH with a favorable in vitro profile. Its high potency for FAAH and low affinity for off-targets such as the hERG channel and VMAT underscore its potential as a therapeutic agent.[1] The in vitro characterization of this compound has provided a solid foundation for its preclinical and clinical development for the treatment of inflammatory and neuropathic pain. Further research into the long-term effects of FAAH inhibition and potential downstream adaptive mechanisms will be valuable in fully understanding the therapeutic window of this compound.
References
The Discovery and Development of MK-4409: A Potent and Selective FAAH Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide details the discovery and development of MK-4409, a potent and selective oxazole-based inhibitor of Fatty Acid Amide Hydrolase (FAAH). This compound emerged from a high-throughput screening campaign and subsequent medicinal chemistry efforts aimed at optimizing potency, selectivity, and pharmacokinetic properties for the treatment of inflammatory and neuropathic pain. This document provides a comprehensive overview of the preclinical data, including in vitro and in vivo pharmacology, and pharmacokinetic profiles across multiple species. Detailed experimental protocols for key assays are provided, and the underlying signaling pathways and development logic are visualized through diagrams. While preclinical data demonstrated a promising profile for this compound as a development candidate, publicly available information on its clinical development is absent, likely reflecting a broader shift in the pharmaceutical industry's approach to FAAH inhibitors following safety concerns with other compounds in this class.
Introduction: Targeting FAAH for Pain Management
Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme responsible for the degradation of a class of endogenous signaling lipids known as fatty acid amides (FAAs), which includes the endocannabinoid anandamide (AEA), palmitoylethanolamide (PEA), and oleoylethanolamide (OEA)[1]. FAAH is a member of the serine hydrolase superfamily and utilizes an unusual Ser-Ser-Lys catalytic triad[1]. Inhibition of FAAH leads to an increase in the endogenous levels of these FAAs, which can modulate various physiological processes, including pain and inflammation[1].
Genetic or pharmacological inactivation of FAAH has been shown to produce analgesic effects in preclinical models of inflammatory and neuropathic pain, making it an attractive therapeutic target[1]. The development of FAAH inhibitors has been pursued as a novel approach to pain management, with the potential for an improved side-effect profile compared to traditional analgesics. This compound was identified by Merck as a potent, selective, and reversible non-covalent FAAH inhibitor with promising preclinical efficacy[1].
Discovery and Preclinical Development of this compound
The discovery of this compound began with a high-throughput screening (HTS) campaign that identified a pyrazole-containing lead compound. Medicinal chemistry efforts were then focused on optimizing the in vitro potency, selectivity, and pharmacokinetic (PK) properties of this series, leading to the identification of the oxazole-based compound, this compound (also referred to as compound 17 in the primary literature)[1].
In Vitro Pharmacology
The in vitro activity of this compound and related compounds was assessed using a FAAH inhibition assay with lysates from cells overexpressing human or rat FAAH.
Table 1: In Vitro FAAH Inhibition and Selectivity of this compound and Related Compounds [1]
| Compound | Human FAAH IC50 (nM) | Rat FAAH IC50 (nM) | VMAT IC50 (nM) | hERG Ki (nM) |
| This compound (17) | 11 | 11 | >20,000 | 1254 |
| 12 | 16 | 6 | 363 | 637 |
| 13 | 27 | 8 | >30,000 | ND |
| 14 | 32 | 10 | 1157 | 740 |
| 16 | 13 | 6 | >20,000 | 2854 |
ND: Not Determined
This compound demonstrated potent inhibition of both human and rat FAAH with an IC50 of 11 nM[1]. Importantly, it showed excellent selectivity against the vesicular monoamine transporter (VMAT) and weak activity at the hERG channel, indicating a reduced risk for off-target effects that were observed with earlier compounds in the series[1].
Pharmacokinetics
The pharmacokinetic profile of this compound was evaluated in rats, dogs, and rhesus monkeys. The compound exhibited good oral bioavailability and a pharmacokinetic profile supportive of once-daily dosing in humans[1].
Table 2: Pharmacokinetic Parameters of this compound in Preclinical Species [1]
| Species | Dose (mg/kg) | Route | T1/2 (h) | Cmax (µM) | AUC (µM*h) | F (%) |
| Rat | 2 | PO | 4.3 | 2.2 | 20 | 120 |
| Dog | 1 | PO | 6.2 | 1.1 | 8.4 | 100 |
| Rhesus | 1 | PO | 4.9 | 1.07 | 33.8 | 96 |
This compound was found to be highly protein-bound across species, with free fractions of 2.9% in rats, 1.2% in dogs, 0.8% in rhesus monkeys, and 1.6% in humans[1]. It also demonstrated good brain penetration in rats, with a brain-to-plasma ratio of 2[1].
In Vivo Efficacy
This compound was evaluated in two standard preclinical models of pain: the Complete Freund's Adjuvant (CFA) model of inflammatory pain and the Spinal Nerve Ligation (SNL) model of neuropathic pain.
In the CFA model, this compound demonstrated a dose-dependent reversal of thermal hyperalgesia in rats.
Table 3: Efficacy of this compound in the Rat CFA Model [1]
| Compound | Dose (mg/kg, PO) | % Reversal of Allodynia (1h) | % Reversal of Allodynia (3h) |
| This compound (17) | 10 | 49 | 51 |
| This compound (17) | 30 | 70 | 71 |
| 13 | 30 | 49 | 62 |
| 14 | 10 | 42 | 38 |
| 14 | 30 | 58 | 40 |
| 16 | 10 | 46 | 44 |
In a chronic dosing study in the CFA model, this compound maintained its efficacy over a 10-day period, suggesting a lack of tachyphylaxis[1].
This compound also showed significant efficacy in the rat SNL model, a widely used model of neuropathic pain. The compound produced a robust reversal of mechanical allodynia[1].
Experimental Protocols
In Vitro FAAH Inhibition Assay
Objective: To determine the in vitro potency of compounds against human and rat FAAH.
Methodology:
-
Enzyme Source: Cell lysates containing recombinant human or rat FAAH.
-
Substrate: [3H]-Anandamide.
-
Assay Buffer: Tris-HCl buffer (pH 9.0) containing 1 mM EDTA and 0.1% BSA.
-
Procedure: a. Test compounds are serially diluted in DMSO. b. Compounds are pre-incubated with the enzyme lysate for 15 minutes at 37°C. c. The reaction is initiated by the addition of [3H]-anandamide. d. The reaction is incubated for 15 minutes at 37°C. e. The reaction is terminated by the addition of activated charcoal to bind unreacted substrate. f. The mixture is centrifuged, and the radioactivity in the supernatant (representing the hydrolyzed product) is measured by liquid scintillation counting.
-
Data Analysis: IC50 values are calculated by non-linear regression analysis of the concentration-response curves.
Complete Freund's Adjuvant (CFA) Induced Inflammatory Pain Model
Objective: To evaluate the efficacy of compounds in a model of inflammatory pain.
Methodology:
-
Animals: Male Sprague-Dawley rats.
-
Induction of Inflammation: A single intraplantar injection of 100 µL of CFA (1 mg/mL) into the right hind paw.
-
Assessment of Hyperalgesia: Paw withdrawal latency to a radiant heat source (Hargreaves test) is measured at baseline and at various time points post-CFA injection.
-
Drug Administration: Test compounds are administered orally at specified doses.
-
Data Analysis: The percentage reversal of thermal hyperalgesia is calculated using the formula: % Reversal = [(Post-dose latency - Pre-dose latency) / (Baseline latency - Pre-dose latency)] x 100.
Spinal Nerve Ligation (SNL) Model of Neuropathic Pain
Objective: To assess the efficacy of compounds in a model of neuropathic pain.
Methodology:
-
Animals: Male Sprague-Dawley rats.
-
Surgical Procedure: Under anesthesia, the L5 and L6 spinal nerves are exposed and tightly ligated with silk suture.
-
Assessment of Mechanical Allodynia: Paw withdrawal thresholds to mechanical stimulation with von Frey filaments are measured at baseline and at various time points post-surgery.
-
Drug Administration: Test compounds are administered orally at specified doses.
-
Data Analysis: The percentage reversal of mechanical allodynia is calculated.
Visualizations
Signaling Pathway of FAAH Inhibition
Caption: FAAH inhibition by this compound increases endocannabinoid levels, leading to therapeutic effects.
This compound Drug Discovery Workflow
Caption: The workflow for the discovery and preclinical development of this compound.
Clinical Development and Future Perspectives
The primary publication on this compound in 2014 stated that "Additional human clinical data will be reported in subsequent publications"[1]. However, a comprehensive search of the scientific literature and clinical trial registries does not yield any publicly available data from clinical trials of this compound.
It is important to consider the broader context of FAAH inhibitor development. In 2016, a Phase I clinical trial of a different FAAH inhibitor, BIA 10-2474, resulted in serious adverse events, including one death[2][3]. This event had a significant impact on the field and led to the suspension of several ongoing clinical trials of other FAAH inhibitors as a precautionary measure[3]. While regulatory agencies later concluded that the toxicity of BIA 10-2474 was likely specific to that molecule and not a class-wide effect of FAAH inhibition, the incident created a more cautious environment for the development of this class of drugs.
Although there is no official statement from Merck regarding the discontinuation of this compound's development, the absence of any published clinical data since its promising preclinical results were reported, in conjunction with the events surrounding BIA 10-2474, strongly suggests that the clinical program for this compound was likely halted.
Conclusion
This compound was identified as a potent, selective, and orally bioavailable FAAH inhibitor with a promising preclinical profile for the treatment of inflammatory and neuropathic pain. The comprehensive preclinical data package demonstrated its potential as a development candidate. However, the presumed discontinuation of its clinical development highlights the challenges faced in translating preclinical findings to clinical success, particularly in a field impacted by significant safety concerns with a related compound. The story of this compound serves as a valuable case study for researchers and professionals in drug development, illustrating the rigorous and often unpredictable path from a promising molecule to a therapeutic reality.
References
- 1. Targeting Endocannabinoid Signaling: FAAH and MAG Lipase Inhibitors | Annual Reviews [annualreviews.org]
- 2. What failed BIA 10–2474 Phase I clinical trial? Global speculations and recommendations for future Phase I trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FAAH inhibitors in the limelight, but regrettably - PMC [pmc.ncbi.nlm.nih.gov]
MK-4409 and its Role in Endocannabinoid Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of MK-4409, a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH), and its role in the modulation of the endocannabinoid system. This document details the mechanism of action of this compound, presents key preclinical data, outlines relevant experimental protocols, and visualizes the associated signaling pathways.
Introduction to the Endocannabinoid System and FAAH
The endocannabinoid system (ECS) is a ubiquitous signaling system that plays a crucial role in regulating a wide array of physiological processes, including pain, inflammation, mood, and memory. The key components of the ECS include endocannabinoids (such as anandamide or AEA), cannabinoid receptors (CB1 and CB2), and the enzymes responsible for endocannabinoid synthesis and degradation.
Fatty Acid Amide Hydrolase (FAAH) is the primary enzyme responsible for the degradation of the endocannabinoid anandamide, converting it into arachidonic acid and ethanolamine.[1] By inhibiting FAAH, the levels of anandamide are increased, leading to enhanced activation of cannabinoid receptors and a potentiation of endogenous cannabinoid signaling. This targeted modulation of the ECS presents a promising therapeutic strategy for various pathological conditions, including chronic pain and inflammatory disorders.
This compound: A Novel FAAH Inhibitor
This compound is a novel, potent, and selective, reversible, non-covalent inhibitor of FAAH.[1] Its development was aimed at enhancing endocannabinoid signaling for the treatment of inflammatory and neuropathic pain.[1] By blocking the activity of FAAH, this compound elevates the endogenous levels of anandamide, thereby augmenting its analgesic and anti-inflammatory effects through the activation of cannabinoid receptors.
Quantitative Data on this compound
The preclinical development of this compound has generated significant quantitative data regarding its potency, selectivity, and pharmacokinetic profile.
Table 1: In Vitro Potency of this compound Against FAAH
| Species | IC50 (nM) |
| Human | 11 |
| Rat | 11 |
Data from Chobanian et al., 2014.[1]
Table 2: Selectivity Profile of this compound
| Off-Target | Assay Type | Ki (nM) or EC50 (nM) |
| hERG | [S]MK-499 Binding | 1254 |
| VMAT | Vesicular Monoamine Transporter Inhibition | >20000 |
Data from Chobanian et al., 2014.[1]
Table 3: Pharmacokinetic Properties of this compound in Rats
| Parameter | Value |
| Brain/Plasma Ratio | 2 |
| Free Fraction (Plasma) | 2.9% |
Data from Chobanian et al., 2014.[1]
Signaling Pathways and Mechanism of Action
The following diagrams illustrate the endocannabinoid signaling pathway and the mechanism by which this compound exerts its effects.
References
Preclinical Profile of MK-4409: A Novel FAAH Inhibitor for Pain Research
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data available for MK-4409, a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH) investigated for its potential in treating inflammatory and neuropathic pain. The information presented is collated from peer-reviewed scientific literature and is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
This compound is a novel, reversible, and noncovalent oxazole-based inhibitor of FAAH.[1] The enzyme FAAH is a key regulator of the endocannabinoid system, responsible for the degradation of fatty acid ethanolamides (FAEs) such as anandamide (AEA), N-palmitoyl ethanolamide (PEA), and N-oleoyl ethanolamide (OEA).[1] By inhibiting FAAH, this compound elevates the levels of these endogenous cannabinoids, which in turn modulate pain signaling pathways, offering a promising therapeutic strategy for the management of chronic pain states.[1] Preclinical studies have demonstrated the efficacy of this compound in rodent models of both inflammatory and neuropathic pain.[1][2]
Mechanism of Action
The primary mechanism of action of this compound is the potent and selective inhibition of the FAAH enzyme.[1] This inhibition leads to an accumulation of endogenous FAEs, most notably anandamide. Anandamide is a known agonist of cannabinoid receptors, primarily CB1 and CB2, which are integral components of the pain-modulating pathways in both the central and peripheral nervous systems.[1] The elevation of FAEs enhances the activation of these receptors, leading to a reduction in pain perception.[1]
References
MK-4409: A Selective Fatty Acid Amide Hydrolase (FAAH) Inhibitor for Pain and Inflammation
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
MK-4409 is a potent and selective, reversible noncovalent inhibitor of fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of endogenous cannabinoids like anandamide (AEA).[1] By inhibiting FAAH, this compound elevates the levels of endogenous fatty acid amides, thereby leveraging the body's natural pain and inflammation control pathways.[1] This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical data, and the experimental protocols used in its evaluation.
Introduction to Fatty Acid Amide Hydrolase (FAAH) and its Role in Signaling
Fatty acid amide hydrolase (FAAH) is an integral membrane enzyme that plays a crucial role in terminating the signaling of several bioactive lipids.[2][3] Its primary substrate is the endocannabinoid N-arachidonoylethanolamine, more commonly known as anandamide (AEA).[3][4] FAAH hydrolyzes AEA into arachidonic acid and ethanolamine, effectively ending its biological activity.[3]
Beyond AEA, FAAH also metabolizes other N-acylethanolamines (NAEs) such as N-palmitoylethanolamide (PEA) and N-oleoylethanolamide (OEA), which are involved in anti-inflammatory and analgesic pathways.[1][3] Inhibition of FAAH leads to an accumulation of these endogenous signaling lipids, enhancing their therapeutic effects. This makes FAAH a compelling target for the development of analgesics and anti-inflammatory agents that aim to avoid the side effects associated with direct cannabinoid receptor agonists.[3]
This compound: Mechanism of Action
This compound is distinguished as a potent, selective, and reversible noncovalent inhibitor of FAAH.[1] Unlike covalent inhibitors that form a permanent bond with the enzyme, this compound's reversible nature may offer a more controlled pharmacological profile. Its mechanism relies on binding to the enzyme to prevent the hydrolysis of endogenous substrates like AEA.
The inhibition of FAAH by this compound leads to an increase in the local concentrations of anandamide and other fatty acid amides. These accumulated endocannabinoids then act on cannabinoid receptors (CB1 and CB2), which are implicated in the modulation of pain transmission and inflammatory responses.[1]
Preclinical Pharmacology and Efficacy
This compound has demonstrated significant efficacy in preclinical models of both inflammatory and neuropathic pain.[1]
In Vitro Potency and Selectivity
This compound is a highly potent inhibitor of FAAH with an IC50 of 11 nM.[5] Medicinal chemistry efforts focused on optimizing its selectivity to minimize off-target effects.[1][6]
In Vivo Efficacy
Inflammatory Pain Models: In the Complete Freund's Adjuvant (CFA) model of inflammatory pain in rats, orally administered this compound demonstrated a dose-dependent reduction in thermal hyperalgesia. Its efficacy was comparable to the standard-of-care nonsteroidal anti-inflammatory drug (NSAID), naproxen, at doses of 10 and 30 mg/kg.[1][6] A chronic dosing study in the CFA model showed that this compound maintained its anti-inflammatory and analgesic effects over a 10-day period without evidence of tachyphylaxis (loss of efficacy).[1]
Neuropathic Pain Models: In the spinal nerve ligation (SNL) model in rats, a widely used model for neuropathic pain, this compound also showed significant efficacy in reversing mechanical allodynia.[1]
Pharmacokinetics
Pharmacokinetic studies of this compound were conducted in several preclinical species, including rats, dogs, and rhesus monkeys, to support its development as a once-daily oral medication.[1][6]
Key pharmacokinetic properties include:
-
Central Nervous System (CNS) Penetration: this compound is brain penetrant, with a measured rat brain-to-plasma ratio of 2.[1] This is a critical feature for a drug targeting centrally mediated pain pathways.
-
Plasma Protein Binding: The compound exhibits a high degree of plasma protein binding across species.[1]
Data Presentation
Table 1: In Vitro Potency of this compound
| Compound | FAAH IC50 (nM) |
| This compound | 11 |
Data sourced from Chobanian et al., 2014.[5]
Table 2: Preclinical Pharmacokinetic Parameters of this compound
| Species | Brain/Plasma Ratio | Free Fraction (%) |
| Rat | 2 | 2.9 |
| Dog | Not Reported | 1.2 |
| Rhesus Monkey | Not Reported | 0.8 |
| Human | Not Applicable | 1.6 |
Data sourced from Chobanian et al., 2014.[1]
Table 3: In Vivo Efficacy of this compound in the Rat CFA Model
| Compound | Dose (mg/kg, p.o.) | % Inhibition of Thermal Hyperalgesia (1h) | % Inhibition of Thermal Hyperalgesia (3h) |
| This compound (Compound 17) | 10 | Comparable to Naproxen | Comparable to Naproxen |
| This compound (Compound 17) | 30 | Comparable to Naproxen | Comparable to Naproxen |
Qualitative comparison as reported in Chobanian et al., 2014.[1][6]
Experimental Protocols
In Vitro FAAH Inhibition Assay
The potency of this compound against FAAH was determined using a fluorometric assay with recombinant human FAAH. The assay measures the hydrolysis of a fluorogenic substrate, with inhibition calculated as the reduction in fluorescent signal in the presence of the test compound.
Protocol:
-
Recombinant human FAAH enzyme is pre-incubated with varying concentrations of this compound in an appropriate buffer system.
-
The enzymatic reaction is initiated by the addition of a fluorogenic FAAH substrate.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The reaction is stopped, and the fluorescence is measured using a plate reader.
-
IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.
Rat Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain
This model is used to assess the efficacy of compounds against inflammatory pain.
Protocol:
-
A baseline measurement of paw withdrawal latency to a thermal stimulus (e.g., radiant heat) is taken for each rat.
-
Complete Freund's Adjuvant (CFA) is injected into the plantar surface of one hind paw to induce localized inflammation and hyperalgesia.
-
24 hours post-CFA injection, the animals are orally dosed with this compound or vehicle.
-
Thermal hyperalgesia is assessed at various time points post-dosing (e.g., 1 and 3 hours) by measuring the paw withdrawal latency to the thermal stimulus.
-
The percentage inhibition of hyperalgesia is calculated by comparing the withdrawal latencies of the drug-treated group to the vehicle-treated group.
Rat Spinal Nerve Ligation (SNL) Model of Neuropathic Pain
This surgical model is used to mimic neuropathic pain conditions.
Protocol:
-
Under anesthesia, the L5 and L6 spinal nerves of the rat are tightly ligated.
-
The animals are allowed to recover from surgery for a period of several days to allow for the development of neuropathic pain symptoms, such as mechanical allodynia.
-
Baseline mechanical sensitivity is assessed using von Frey filaments.
-
Animals are orally dosed with this compound or vehicle.
-
Mechanical allodynia is reassessed at various time points post-dosing by measuring the paw withdrawal threshold to the von Frey filaments.
-
Efficacy is determined by the reversal of the reduced paw withdrawal threshold in the drug-treated group compared to the vehicle group.
Visualizations
Caption: FAAH Signaling Pathway and Point of this compound Inhibition.
Caption: Experimental Workflow for the CFA Inflammatory Pain Model.
Clinical Development
This compound was advanced into early-stage human clinical trials by Merck around 2009 for the potential treatment of neuropathic pain.[5] However, detailed results from these trials are not extensively available in the public domain. The progression of FAAH inhibitors in clinical development has been met with challenges, highlighting the complexities of translating preclinical efficacy in this target class to human outcomes.
Conclusion
This compound is a well-characterized, potent, and selective FAAH inhibitor with a compelling preclinical profile for the treatment of inflammatory and neuropathic pain. Its mechanism of action, which involves the enhancement of endogenous cannabinoid signaling, represents a promising therapeutic strategy. The data summarized herein provide a technical foundation for researchers and drug developers interested in the field of FAAH inhibition and novel analgesic development. Further investigation into the clinical translation of this mechanism is warranted.
References
- 1. Discovery of this compound, a Novel Oxazole FAAH Inhibitor for the Treatment of Inflammatory and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vivo Studies of MK-4409
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-4409 is a potent and selective reversible inhibitor of Fatty Acid Amide Hydrolase (FAAH), an integral membrane enzyme responsible for the degradation of endogenous fatty acid ethanolamides (FAEs) such as anandamide (AEA), N-palmitoylethanolamide (PEA), and N-oleoylethanolamide (OEA)[1]. By inhibiting FAAH, this compound elevates the levels of these endogenous cannabinoids, which in turn modulate cannabinoid receptors (CB1 and CB2) and other cellular targets to produce analgesic and anti-inflammatory effects[1][2]. These application notes provide detailed protocols for in vivo studies to evaluate the efficacy and pharmacokinetics of this compound in rodent models of inflammatory and neuropathic pain.
Mechanism of Action
FAAH is a key enzyme in the endocannabinoid system, hydrolyzing anandamide into arachidonic acid and ethanolamine, thus terminating its signaling[2][3]. Inhibition of FAAH by this compound leads to an accumulation of anandamide and other FAEs in the synaptic cleft and surrounding tissues[1][2]. This enhancement of endogenous cannabinoid tone potentiates the activation of cannabinoid receptors, which are implicated in the suppression of pain transmission[1].
Signaling Pathway of FAAH Inhibition by this compound
References
- 1. Discovery of this compound, a Novel Oxazole FAAH Inhibitor for the Treatment of Inflammatory and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Using MK-4409 in Neuropathic Pain Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-4409 is a potent and selective, reversible, non-covalent inhibitor of Fatty Acid Amide Hydrolase (FAAH), an enzyme responsible for the degradation of endogenous fatty acid ethanolamides (FAEs) such as anandamide (AEA), N-palmitoyl ethanolamide (PEA), and N-oleoyl ethanolamide (OEA).[1] By inhibiting FAAH, this compound elevates the levels of these endocannabinoids, which in turn modulate cannabinoid receptors and other targets implicated in pain signaling pathways.[1] Preclinical studies have demonstrated the efficacy of this compound in animal models of both inflammatory and neuropathic pain, suggesting its potential as a therapeutic agent for these conditions.[1][2][3]
This document provides detailed application notes and protocols for the use of this compound in established animal models of neuropathic and inflammatory pain, specifically the Spinal Nerve Ligation (SNL) and Complete Freund's Adjuvant (CFA) models.
Mechanism of Action: FAAH Inhibition
FAAH is a key enzyme in the endocannabinoid system, playing a crucial role in the termination of signaling by FAEs. Inhibition of FAAH by this compound leads to an accumulation of these signaling molecules, which can then act on various receptors to produce analgesic effects. The primary mechanism involves the enhanced activation of cannabinoid receptors (CB1 and CB2), which are known to suppress pain transmission.[1] Additionally, elevated PEA levels may act through PPAR-α to regulate pain perception.[2]
Data Presentation
In Vivo Efficacy of this compound in Pain Models
The efficacy of this compound has been evaluated in rodent models of inflammatory and neuropathic pain. The data below summarizes the percentage reversal of mechanical allodynia in the Complete Freund's Adjuvant (CFA) and Spinal Nerve Ligation (SNL) models.
| Compound | Dose (mg/kg, p.o.) | % Reversal of Allodynia (CFA Model, 1h) | % Reversal of Allodynia (CFA Model, 3h) |
| This compound (Compound 17) | 10 | On par with Naproxen | On par with Naproxen |
| This compound (Compound 17) | 30 | On par with Naproxen | On par with Naproxen |
| Compound 13 | 30 | 49 | 62 |
| Compound 14 | 10 | Comparable to Compound 13 | Comparable to Compound 13 |
| Compound 14 | 30 | Comparable to Compound 13 | Comparable to Compound 13 |
| Data sourced from[1] |
| Compound | Dose (mg/kg, p.o.) | % Analgesia (SNL Model) |
| This compound (Compound 17) | 3 | ~50% |
| This compound (Compound 17) | 30 | ~50% |
| This compound (Compound 17) | 100 | ~50% |
| Pregabalin | - | Favorable Comparison |
| Gabapentin | - | Favorable Comparison |
| Duloxetine | - | Favorable Comparison |
| Data sourced from[1] |
Pharmacokinetic Profile of this compound (Compound 17)
| Species | Dosing Vehicle | Bioavailability (%) | Brain/Plasma Ratio |
| Rat | Imwitor/Tween 1/1 (2 mg/kg po) | - | 2 |
| Rat | DMSO/PEG400/H2O 20/60/20 (1 mg/kg iv) | - | - |
| Data sourced from[1] |
| Species | Free Fraction (%) |
| Rat | 2.9 |
| Dog | 1.2 |
| Rhesus | 0.8 |
| Human | 1.6 |
| Data sourced from[1] |
Experimental Protocols
Experimental Workflow for Preclinical Evaluation of this compound
Spinal Nerve Ligation (SNL) Model in Rats
This model induces neuropathic pain that mimics symptoms of human causalgia resulting from peripheral nerve injury.
Materials:
-
Male Sprague-Dawley rats (180-220 g)
-
Anesthetic (e.g., isoflurane, sodium pentobarbital)
-
Surgical instruments (scalpel, scissors, forceps)
-
4-0 silk suture
-
Wound clips or sutures for skin closure
-
Antiseptic solution and sterile drapes
Procedure:
-
Anesthetize the rat and place it in a prone position.
-
Shave and sterilize the skin over the lower lumbar region.
-
Make a midline incision at the level of the L4-S2 vertebrae.
-
Separate the paraspinal muscles to expose the L6 transverse process.
-
Carefully remove the L6 transverse process to expose the L4 and L5 spinal nerves.
-
Isolate the L5 spinal nerve and tightly ligate it with a 4-0 silk suture.
-
Ensure the ligation is secure.
-
Close the muscle layer with sutures and the skin incision with wound clips.
-
Allow the animals to recover for at least 3 days before behavioral testing.
Complete Freund's Adjuvant (CFA) Induced Inflammatory Pain Model in Rats
This model is used to induce a persistent inflammatory state, characterized by edema and hypersensitivity.
Materials:
-
Male Sprague-Dawley rats (180-220 g)
-
Complete Freund's Adjuvant (CFA)
-
1 cc syringes with 27-G needles
-
Calipers or plethysmometer for measuring paw volume/thickness
Procedure:
-
Briefly restrain the rat.
-
Inject 100-150 µL of CFA into the plantar surface of the rat's hind paw.
-
Return the animal to its cage.
-
Inflammation and pain behaviors typically develop within a few hours and can persist for several weeks.
-
Behavioral testing is usually performed 24 hours post-injection.
Assessment of Mechanical Allodynia: Von Frey Test
This test measures the withdrawal threshold to a non-noxious mechanical stimulus.
Materials:
-
Von Frey filaments (a series of calibrated monofilaments) or an electronic von Frey apparatus
-
Elevated mesh platform with individual animal enclosures
Procedure:
-
Acclimate the rats to the testing environment and enclosures for at least 15-30 minutes before testing.
-
Apply the von Frey filament to the plantar surface of the hind paw, starting with a filament below the expected threshold.
-
Apply the filament with enough force to cause it to bend, and hold for 3-5 seconds.
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Use the "up-down" method to determine the 50% withdrawal threshold. If there is no response, use the next thickest filament. If there is a response, use the next thinnest filament.
-
The pattern of responses is used to calculate the 50% paw withdrawal threshold.
Assessment of Motor Coordination: Rota-rod Test
This test is used to assess motor coordination and balance, and to identify any potential motor-impairing side effects of the test compound.
Materials:
-
Rota-rod apparatus for rats
Procedure:
-
Acclimate the rats to the testing room.
-
Train the rats on the rota-rod at a constant, low speed (e.g., 4-5 rpm) for a set period (e.g., 5 minutes) for 2-3 days prior to the experiment.
-
On the test day, place the rat on the rotating rod.
-
The rod can be set to accelerate at a defined rate (e.g., from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall from the rod.
-
Perform multiple trials with an inter-trial interval (e.g., 15 minutes).
Conclusion
This compound has demonstrated a promising preclinical profile as an analgesic in models of neuropathic and inflammatory pain. The protocols outlined in this document provide a framework for the in vivo evaluation of this compound and similar FAAH inhibitors. Careful adherence to these standardized procedures will ensure the generation of reliable and reproducible data, which is crucial for the continued development of novel pain therapeutics.
References
Application Notes and Protocols for MK-4409 in Inflammatory Pain Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-4409 is a potent, selective, and reversible inhibitor of Fatty Acid Amide Hydrolase (FAAH), an enzyme responsible for the degradation of endogenous cannabinoids, most notably anandamide (AEA).[1][2][3][4] By inhibiting FAAH, this compound elevates the levels of anandamide and other fatty acid amides, which then act on cannabinoid receptors (CB1 and CB2) and other targets to produce analgesic and anti-inflammatory effects.[1][2][3] Preclinical studies have demonstrated the efficacy of this compound in rodent models of both inflammatory and neuropathic pain, suggesting its potential as a therapeutic agent.[1][3][5] This document provides detailed application notes and protocols for the use of this compound in inflammatory pain research, with a focus on the Complete Freund's Adjuvant (CFA) model.
Mechanism of Action: FAAH Inhibition
FAAH is an integral membrane enzyme that hydrolyzes and inactivates a class of bioactive lipids called N-acylethanolamines (NAEs), including the endocannabinoid anandamide.[3] The inhibition of FAAH by this compound leads to an accumulation of anandamide and other NAEs, such as palmitoylethanolamide (PEA) and oleoylethanolamide (OEA).[2] These accumulated endocannabinoids enhance the activation of cannabinoid receptors (CB1 and CB2), which are key components of the endogenous cannabinoid system involved in pain modulation.[3][6] This enhancement of endocannabinoid signaling at the site of inflammation and in the central nervous system contributes to the analgesic and anti-inflammatory properties of this compound.
Caption: Mechanism of action of this compound.
Preclinical Efficacy in Inflammatory Pain
This compound has demonstrated significant efficacy in the rat Complete Freund's Adjuvant (CFA) model of inflammatory pain. The tables below summarize the in vitro potency and in vivo efficacy data from key preclinical studies.
In Vitro FAAH Inhibition
| Compound | Human FAAH IC50 (nM) | Rat FAAH IC50 (nM) |
| This compound | 1.7 | 1.4 |
Data adapted from Chobanian et al., ACS Med Chem Lett. 2014.
In Vivo Efficacy in CFA-Induced Inflammatory Pain in Rats
| Compound | Dose (mg/kg, oral) | % Reversal of Allodynia (1h post-dose) | % Reversal of Allodynia (3h post-dose) |
| This compound | 10 | 49% | 51% |
| This compound | 30 | 70% | 71% |
| Naproxen (comparator) | 10 | 55% | Not Reported |
Data represents the reversal of mechanical allodynia.[7] Data adapted from Chobanian et al., ACS Med Chem Lett. 2014.
Experimental Protocols
In Vitro FAAH Inhibition Assay
This protocol is a standard fluorescence-based assay to determine the in vitro potency of this compound against FAAH.
Materials:
-
Human or rat FAAH enzyme
-
Fluorescent substrate (e.g., N-(4-methoxyphenyl)-arachidonamide)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
This compound (dissolved in DMSO)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Add 2 µL of the diluted this compound solution to the wells of a 96-well plate. Include wells with DMSO only as a vehicle control.
-
Add 48 µL of FAAH enzyme solution (pre-diluted in assay buffer) to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of the fluorescent substrate to each well.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 355 nm excitation and 460 nm emission) over a period of 15-30 minutes.
-
Calculate the rate of substrate hydrolysis for each concentration of this compound.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Caption: In vitro FAAH inhibition assay workflow.
In Vivo CFA-Induced Inflammatory Pain Model in Rats
This protocol describes the induction of inflammatory pain using Complete Freund's Adjuvant and the subsequent assessment of the analgesic efficacy of this compound.
Animals:
-
Male Sprague-Dawley rats (200-250 g)
Materials:
-
Complete Freund's Adjuvant (CFA)
-
This compound
-
Vehicle for this compound (e.g., 0.5% methylcellulose in water)
-
Electronic von Frey apparatus for measuring mechanical allodynia
-
Oral gavage needles
Procedure:
Day 0: Induction of Inflammation
-
Briefly anesthetize the rats with isoflurane.
-
Inject 100 µL of CFA into the plantar surface of the left hind paw.
-
Allow the animals to recover in their home cages.
Day 1 (or later): Assessment of Mechanical Allodynia and Dosing
-
Place the rats in individual Plexiglas chambers on a wire mesh floor and allow them to acclimate for at least 15 minutes.
-
Measure the baseline paw withdrawal threshold (PWT) in response to mechanical stimulation with the electronic von Frey apparatus on both the ipsilateral (CFA-injected) and contralateral paws.
-
Administer this compound or vehicle orally via gavage.
-
At various time points post-dosing (e.g., 1, 3, and 6 hours), re-assess the PWT on both paws.
Data Analysis:
-
Calculate the percent reversal of allodynia using the following formula: % Reversal = [(PWT post-dose - PWT pre-dose) / (PWT pre-CFA - PWT pre-dose)] x 100
-
Compare the % reversal between the this compound treated groups and the vehicle-treated group using appropriate statistical analysis (e.g., ANOVA followed by a post-hoc test).
Caption: In vivo CFA inflammatory pain model workflow.
Safety and Selectivity
This compound has been shown to be highly selective for FAAH over other related enzymes. In preclinical studies, it did not exhibit significant cognitive or motor side effects at therapeutic doses.[5] A key advantage of FAAH inhibitors like this compound is the potential to provide analgesia without the undesirable side effects associated with direct-acting cannabinoid receptor agonists.[6]
Conclusion
This compound is a valuable research tool for investigating the role of the endocannabinoid system in inflammatory pain. Its high potency, selectivity, and demonstrated in vivo efficacy make it a suitable compound for preclinical studies aimed at developing novel analgesics. The protocols provided herein offer a starting point for researchers to explore the therapeutic potential of this compound in models of inflammatory pain.
References
- 1. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, a Novel Oxazole FAAH Inhibitor for the Treatment of Inflammatory and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Fatty Acid Amide Hydrolase (FAAH) to Treat Pain and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of this compound, a Novel Oxazole FAAH Inhibitor for the Treatment of Inflammatory and Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anandamide suppresses pain initiation through a peripheral endocannabinoid mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Fatty Acid Amide Hydrolase (FAAH) to Treat Pain and Inflammation | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for MK-4409 Dosing and Administration in Rodents
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-4409 is a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH), an enzyme responsible for the degradation of endogenous cannabinoids such as anandamide.[1] Inhibition of FAAH by this compound leads to increased levels of anandamide, which in turn modulates cannabinoid receptors (CB1 and CB2) to produce analgesic and anti-inflammatory effects. This document provides detailed application notes and protocols for the dosing and administration of this compound in rodent models, specifically rats and mice, to aid in preclinical research for inflammatory and neuropathic pain.
Mechanism of Action and Signaling Pathway
FAAH is a key enzyme in the endocannabinoid system. Its inhibition by this compound prevents the breakdown of anandamide (AEA) into arachidonic acid and ethanolamine. The resulting elevation of anandamide levels enhances the activation of cannabinoid receptors, primarily CB1 and CB2, leading to downstream signaling cascades that can modulate pain and inflammation.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound administration in rodents.
Table 1: Pharmacokinetic Parameters of this compound in Rats[1]
| Parameter | Intravenous (1 mg/kg) | Oral (2 mg/kg) |
| Dosing Vehicle | 20% DMSO / 60% PEG400 / 20% H₂O | Imwitor/Tween (1/1) or 40% PEG400 / 10% Tween80 / 50% H₂O |
| Bioavailability (F%) | - | 120 |
| Half-life (t½, h) | 2.2 | 4.3 |
| Clearance (Cl, mL/min/kg) | 20 | - |
| Volume of Distribution (Vdss, L/kg) | 6.2 | - |
Table 2: Effective Oral Doses of this compound in Rat Pain Models[1]
| Pain Model | Dose (mg/kg) | Effect |
| Complete Freund's Adjuvant (CFA) | 10 | Significant reduction in inflammatory pain |
| 30 | Significant reduction in inflammatory pain | |
| Spinal Nerve Ligation (SNL) | 3 | ~50% reversal of allodynia |
| 30 | Excellent response | |
| 100 | Excellent response |
Note: There is currently a lack of published data on the specific dosing and pharmacokinetics of this compound in mice. Researchers may need to perform dose-ranging studies, starting with doses extrapolated from the effective rat doses.
Experimental Protocols
Protocol 1: Preparation of Dosing Solutions
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Tween 80
-
Imwitor 742
-
Sterile water for injection or 0.9% saline
-
Sterile vials
-
Vortex mixer
-
Sonicator
A. Intravenous (IV) Formulation for Rats (Example for 1 mg/mL solution): [1]
-
Weigh the required amount of this compound.
-
Dissolve this compound in DMSO to create a stock solution.
-
In a separate sterile vial, prepare the vehicle by mixing PEG400 and sterile water in a 3:1 ratio (60% PEG400, 20% water of the final volume).
-
Add the this compound/DMSO stock solution to the PEG400/water vehicle to achieve a final concentration of 20% DMSO.
-
Vortex thoroughly until the solution is clear. If necessary, sonicate for 5-10 minutes to ensure complete dissolution.
-
Prepare fresh on the day of dosing.
B. Oral Gavage (PO) Formulation for Rats (Example for 2 mg/mL solution): [1]
-
Option 1 (Imwitor/Tween):
-
Weigh the required amount of this compound.
-
Prepare a 1:1 mixture of Imwitor 742 and Tween 80.
-
Warm the vehicle slightly (e.g., to 37°C) to reduce viscosity.
-
Add the this compound powder to the vehicle.
-
Vortex and sonicate until a homogenous suspension is formed.
-
-
Option 2 (PEG400/Tween80/Water):
-
Weigh the required amount of this compound.
-
Prepare the vehicle by mixing 40% PEG400, 10% Tween 80, and 50% sterile water.
-
Add the this compound powder to the vehicle.
-
Vortex thoroughly and sonicate if necessary to achieve a uniform suspension.
-
Protocol 2: Administration of this compound to Rodents
General Considerations:
-
All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
-
The volume of administration should be calculated based on the animal's body weight.
-
For oral gavage in mice, a typical volume is 5-10 mL/kg.
-
For intravenous injection in the tail vein of mice, the volume should generally not exceed 5 mL/kg for a bolus dose.
A. Oral Gavage (PO) Administration:
-
Accurately weigh the animal to determine the correct volume of the this compound formulation to administer.
-
Use a proper-sized, ball-tipped gavage needle (e.g., 20-22 gauge for mice, 18-20 gauge for rats).
-
Gently restrain the rodent and insert the gavage needle into the esophagus.
-
Administer the formulation slowly and steadily.
-
Carefully remove the gavage needle and return the animal to its cage.
-
Monitor the animal for any signs of distress.
B. Intravenous (IV) Administration (Tail Vein):
-
Warm the animal's tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Place the rodent in a suitable restrainer.
-
Swab the tail with 70% ethanol to visualize the vein.
-
Using a 27-30 gauge needle, insert the needle into the lateral tail vein.
-
Slowly inject the this compound solution.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Return the animal to its cage and monitor for any adverse reactions.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a rodent pain model.
References
Application Notes and Protocols for MK-4409 in Central Nervous System FAAH Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty Acid Amide Hydrolase (FAAH) is a critical enzyme in the central nervous system (CNS) responsible for the degradation of fatty acid amides (FAAs), including the endocannabinoid anandamide (AEA).[1][2] Inhibition of FAAH elevates the endogenous levels of these signaling lipids, a therapeutic strategy that has shown promise for treating a variety of CNS disorders, including pain, anxiety, and neuroinflammatory conditions, without the undesirable side effects associated with direct cannabinoid receptor agonists.[3]
MK-4409 is a potent, selective, and reversible noncovalent inhibitor of FAAH.[1] Its favorable pharmacokinetic profile and ability to penetrate the central nervous system make it an invaluable tool for studying the role of FAAH in both healthy and pathological states.[1][4] These application notes provide comprehensive data and detailed protocols for utilizing this compound in preclinical research to investigate FAAH function in the CNS.
Quantitative Data
The following tables summarize the key quantitative data for this compound, facilitating comparison and experimental design.
Table 1: In Vitro Potency of this compound against FAAH [4][5]
| Species | Assay Type | IC50 (nM) |
| Human | Lysate | 11 |
| Rat | Lysate | 11 |
Table 2: Preclinical Pharmacokinetic Profile of this compound [1][4][5]
| Species | Administration | Dose (mg/kg) | AUCNpo ((μM·h·kg)/mg) | Half-life (h) | Brain/Plasma Ratio |
| Rat | Oral | 2 | 2.2 | 4.3 | 2 |
Table 3: In Vivo Efficacy of this compound in Preclinical Pain Models [1][4]
| Model | Species | Administration | Dose (mg/kg) | Efficacy (% Reversal of Hyperalgesia/Allodynia) |
| Complete Freund's Adjuvant (CFA) | Rat | Oral | 10 | Comparable to naproxen |
| Spinal Nerve Ligation (SNL) | Rat | Oral | 3 | Excellent response |
| Spinal Nerve Ligation (SNL) | Rat | Oral | 30 | Excellent response |
| Spinal Nerve Ligation (SNL) | Rat | Oral | 100 | Excellent response |
Signaling Pathway
The inhibition of FAAH by this compound leads to an accumulation of anandamide (AEA) and other fatty acid amides. AEA then acts as a retrograde messenger, binding primarily to presynaptic cannabinoid receptor 1 (CB1), which in turn modulates neurotransmitter release.
Experimental Protocols
In Vitro FAAH Inhibition Assay
This protocol is adapted from established fluorometric FAAH activity assays and can be used to determine the in vitro potency of this compound.
Materials:
-
Human or rat FAAH enzyme preparation (e.g., from cell lysates or recombinant sources)
-
FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
FAAH substrate (e.g., AMC-arachidonoyl amide)
-
This compound stock solution (in DMSO)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of this compound in FAAH assay buffer. The final DMSO concentration should be kept below 1%.
-
In a 96-well plate, add the diluted this compound solutions. Include wells for a vehicle control (DMSO) and a no-enzyme control.
-
Add the FAAH enzyme preparation to all wells except the no-enzyme control.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the FAAH substrate to all wells.
-
Immediately measure the fluorescence kinetically at an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm for 30-60 minutes at 37°C.
-
Calculate the rate of reaction (increase in fluorescence per minute) for each concentration of this compound.
-
Plot the reaction rates against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
In Vivo Efficacy in a Model of Inflammatory Pain (CFA Model)
This protocol describes the induction of inflammatory pain using Complete Freund's Adjuvant (CFA) in rats to evaluate the anti-hyperalgesic effects of this compound.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Complete Freund's Adjuvant (CFA)
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose in water)
-
Electronic von Frey apparatus or calibrated von Frey filaments
-
Radiant heat source (for thermal hyperalgesia)
Procedure:
-
Induction of Inflammation: Induce inflammation by a single intraplantar injection of 100 µL of CFA into the left hind paw of the rats.
-
Baseline Measurements: Before CFA injection, determine the baseline paw withdrawal threshold to mechanical stimuli (mechanical allodynia) using an electronic von Frey apparatus and the paw withdrawal latency to a radiant heat source (thermal hyperalgesia).
-
Post-CFA Measurements: Re-measure the paw withdrawal threshold and latency at 24 hours post-CFA injection to confirm the development of hyperalgesia and allodynia.
-
Drug Administration: Administer this compound orally at the desired doses. Include a vehicle-treated control group.
-
Efficacy Assessment: Measure the paw withdrawal threshold and latency at various time points after this compound administration (e.g., 1, 3, and 6 hours).
-
Data Analysis: Calculate the percent reversal of hyperalgesia/allodynia using the formula: % Reversal = [(Post-drug threshold/latency - Post-CFA threshold/latency) / (Baseline threshold/latency - Post-CFA threshold/latency)] x 100.
In Vivo Efficacy in a Model of Neuropathic Pain (SNL Model)
This protocol details the spinal nerve ligation (SNL) model in rats to assess the efficacy of this compound in alleviating neuropathic pain.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Surgical instruments for spinal nerve ligation
-
Anesthesia (e.g., isoflurane)
-
This compound
-
Vehicle for oral administration
-
Electronic von Frey apparatus or calibrated von Frey filaments
Procedure:
-
Surgical Procedure: Under anesthesia, expose the L5 and L6 spinal nerves. Tightly ligate the L5 spinal nerve.[3][6] In sham-operated animals, the nerves are exposed but not ligated.
-
Post-operative Recovery: Allow the animals to recover for 7-14 days for the full development of neuropathic pain.
-
Baseline Measurements: Before drug administration, measure the baseline paw withdrawal threshold to mechanical stimuli on the ipsilateral (ligated) and contralateral (non-ligated) hind paws.
-
Drug Administration: Administer this compound orally at the desired doses. Include a vehicle-treated control group.
-
Efficacy Assessment: Measure the paw withdrawal threshold at various time points after this compound administration.
-
Data Analysis: Calculate the percent reversal of mechanical allodynia as described for the CFA model.
Positron Emission Tomography (PET) Imaging of Brain FAAH Occupancy
This representative protocol is based on PET imaging studies with other FAAH radiotracers and can be adapted to assess the brain occupancy of FAAH by this compound, assuming a suitable radiolabeled version of this compound or a competing radioligand is available.
Materials:
-
Non-human primate or rodent model
-
Radiolabeled FAAH PET tracer (e.g., [11C]MK-3168 or a custom-synthesized radiolabeled this compound)
-
This compound for blocking studies
-
PET scanner
-
Anesthesia
-
Arterial line for blood sampling (for kinetic modeling)
Procedure:
-
Radiotracer Synthesis: Synthesize the radiolabeled FAAH tracer with high radiochemical purity and specific activity.
-
Animal Preparation: Anesthetize the animal and place it in the PET scanner. If required for kinetic modeling, an arterial line should be placed for blood sampling.
-
Baseline Scan: Inject a bolus of the radiotracer intravenously and acquire dynamic PET data for 90-120 minutes.
-
Blocking Scan: On a separate day, administer a pre-treatment dose of non-radiolabeled this compound at a specified time before the injection of the radiotracer.
-
PET Data Acquisition: Repeat the dynamic PET scan as in the baseline condition.
-
Blood Sampling and Metabolite Analysis: Collect arterial blood samples throughout the scan to measure the concentration of the parent radiotracer in plasma over time.
-
Image Reconstruction and Analysis: Reconstruct the PET images and define regions of interest (ROIs) in the brain.
-
Kinetic Modeling: Use the ROI time-activity curves and the arterial input function to calculate the total distribution volume (VT) of the radiotracer in each brain region for both baseline and blocking scans.
-
Occupancy Calculation: Calculate the FAAH occupancy by this compound in each ROI using the formula: % Occupancy = [(VT,baseline - VT,blocking) / VT,baseline] x 100.
References
- 1. researchgate.net [researchgate.net]
- 2. pubcompare.ai [pubcompare.ai]
- 3. An experimental model for peripheral neuropathy produced by segmental spinal nerve ligation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of this compound, a Novel Oxazole FAAH Inhibitor for the Treatment of Inflammatory and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Segmental spinal nerve ligation model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring MK-4409 Potency In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-4409 is a potent, selective, and reversible inhibitor of Fatty Acid Amide Hydrolase (FAAH), an integral membrane enzyme responsible for the degradation of fatty acid amide signaling molecules like the endocannabinoid anandamide.[1] Inhibition of FAAH elevates the levels of endogenous cannabinoids, which are implicated in the suppression of pain transmission, making FAAH inhibitors like this compound promising therapeutic agents for inflammatory and neuropathic pain.[1]
These application notes provide detailed protocols for in vitro assays to determine the potency of this compound through the quantification of its inhibitory activity against FAAH, its potential off-target effects on the hERG channel, and its general cytotoxicity to establish a therapeutic window.
Data Presentation: In Vitro Potency and Selectivity of this compound
The following table summarizes the in vitro potency of this compound against human and rat FAAH, as well as its off-target binding affinity for the hERG channel, indicated by the MK-499 binding assay.
| Assay Type | Target | Species | IC50 / Ki (nM) | Reference |
| FAAH Inhibition Assay | FAAH Lysate | Human | 13 | [1] |
| FAAH Inhibition Assay | FAAH Lysate | Rat | 4.8 | [1] |
| hERG Binding Assay | hERG K+ Channel | Not Specified | 5214 (Ki) | [1] |
Signaling Pathway of FAAH and Inhibition by this compound
The following diagram illustrates the mechanism of action of FAAH and its inhibition by this compound.
Caption: FAAH hydrolyzes anandamide. This compound inhibits FAAH, increasing anandamide levels and pain suppression.
Experimental Protocols
Fluorometric FAAH Inhibition Assay
This assay quantifies the enzymatic activity of FAAH by measuring the hydrolysis of a fluorogenic substrate. The potency of this compound is determined by its ability to inhibit this reaction.
Experimental Workflow:
Caption: Workflow for the fluorometric FAAH inhibition assay.
Materials:
-
FAAH enzyme (human or rat lysate)
-
This compound
-
Fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide)
-
Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
DMSO (for compound dilution)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of FAAH enzyme in cold assay buffer.
-
Prepare a stock solution of this compound in DMSO and create a serial dilution series in assay buffer.
-
Prepare the FAAH substrate solution according to the manufacturer's instructions.
-
-
Assay Protocol:
-
To the wells of a 96-well plate, add the FAAH enzyme solution.
-
Add the serially diluted this compound or vehicle control (DMSO in assay buffer) to the respective wells.
-
Include wells for 100% activity (enzyme + vehicle) and background (buffer + vehicle, no enzyme).
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the FAAH substrate solution to all wells.
-
Immediately begin measuring the fluorescence intensity (Excitation: ~360 nm, Emission: ~465 nm) in a kinetic mode for 30-60 minutes at 37°C, or as an endpoint reading after a fixed incubation time.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the percentage of FAAH inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
hERG Potassium Channel Binding Assay (Fluorescence Polarization)
This competitive binding assay assesses the potential of this compound to displace a fluorescent ligand from the hERG potassium channel, providing an indication of its potential for cardiac liability.
Experimental Workflow:
Caption: Workflow for the hERG fluorescence polarization binding assay.
Materials:
-
Membrane preparation from cells expressing the hERG channel
-
Fluorescent hERG channel ligand (tracer)
-
This compound
-
Assay buffer
-
DMSO
-
Black 384-well assay plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in DMSO, and then dilute further in assay buffer.
-
Prepare working solutions of the hERG membrane preparation and the fluorescent tracer in assay buffer.
-
-
Assay Protocol:
-
Add the diluted this compound or vehicle control to the wells of the 384-well plate.
-
Add the hERG membrane preparation to all wells.
-
Add the fluorescent tracer to all wells.
-
Include controls for no displacement (membranes + tracer + vehicle) and maximal displacement (membranes + tracer + a known hERG blocker).
-
Incubate the plate at room temperature for a specified time to allow the binding to reach equilibrium.
-
-
Measurement and Analysis:
-
Measure the fluorescence polarization of each well using a plate reader.
-
Calculate the percent inhibition of tracer binding for each concentration of this compound.
-
Determine the Ki value by fitting the data to a suitable binding isotherm model.
-
Cytotoxicity Assays (MTT and Neutral Red Uptake)
These assays are used to determine the concentration of this compound that is toxic to cells, which is crucial for establishing the therapeutic index (Selectivity Index, SI = CC50/IC50).
a) MTT Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Experimental Workflow:
Caption: Workflow for the MTT cytotoxicity assay.
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Replace the medium with fresh medium containing serial dilutions of this compound and incubate for 24-48 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Read the absorbance at approximately 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the CC50 value.
b) Neutral Red Uptake Assay
This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.
Procedure:
-
Seed and treat cells with this compound as described for the MTT assay.
-
After the incubation period, replace the treatment medium with a medium containing neutral red and incubate for 2-3 hours.
-
Wash the cells to remove excess dye.
-
Add a destain solution (e.g., a mixture of ethanol and acetic acid) to extract the dye from the cells.
-
Measure the absorbance of the extracted dye at approximately 540 nm.
-
Calculate the percentage of viable cells compared to the control and determine the CC50.
References
Application Notes and Protocols for Cell-Based Assays Using MK-4409
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-4409 is a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH), an integral membrane enzyme responsible for the degradation of endogenous fatty acid amides (FAAs), including the endocannabinoid anandamide (AEA).[1][2][3][4] Inhibition of FAAH by this compound leads to an increase in the levels of endogenous FAAs, which can modulate various physiological processes, including pain and inflammation.[1][2] These application notes provide detailed protocols for cell-based assays to characterize the activity of this compound, including its inhibitory effect on FAAH, its impact on cell viability, and its influence on downstream signaling pathways.
Data Presentation
In Vitro Inhibitory Activity of this compound
The inhibitory potency of this compound against FAAH has been determined in cell lysates from different species. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target | Species | Assay System | IC50 (nM) | Reference |
| FAAH | Human | Cell Lysate | 11 | [1][3] |
| FAAH | Rat | Cell Lysate | 11 | [1][3] |
Signaling Pathway
The primary mechanism of action of this compound is the inhibition of FAAH. This leads to the accumulation of anandamide and other N-acylethanolamines (NAEs). These lipids can then activate various downstream signaling pathways, primarily through cannabinoid receptors (CB1 and CB2) and peroxisome proliferator-activated receptors (PPARs). Activation of these receptors can modulate cellular processes such as proliferation, inflammation, and apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimized extraction of 2-arachidonyl glycerol and anandamide from aortic tissue and plasma for quantification by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of this compound, a Novel Oxazole FAAH Inhibitor for the Treatment of Inflammatory and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of this compound, a Novel Oxazole FAAH Inhibitor for the Treatment of Inflammatory and Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pharmacokinetic Analysis of MK-4409 in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-4409 is a potent and selective reversible inhibitor of Fatty Acid Amide Hydrolase (FAAH), an enzyme responsible for the degradation of endogenous fatty acid amides such as anandamide.[1] By inhibiting FAAH, this compound elevates the levels of these endocannabinoids, which subsequently act on cannabinoid receptors to mediate analgesic and anti-inflammatory effects.[1] This mechanism of action has positioned this compound as a promising therapeutic candidate for the treatment of inflammatory and neuropathic pain.[1] Understanding the pharmacokinetic (PK) profile of this compound in preclinical models is crucial for predicting its safety and efficacy in humans. These application notes provide a summary of the available preclinical pharmacokinetic data for this compound and detailed protocols for conducting similar studies.
Data Presentation
A comprehensive pharmacokinetic profile of this compound has been established in several preclinical species, including rats, dogs, and rhesus monkeys.[1] The following tables summarize the key quantitative data available from these studies.
Table 1: Plasma Protein Binding of this compound
| Species | Free Fraction (%) |
| Rat | 2.9 |
| Dog | 1.2 |
| Rhesus Monkey | 0.8 |
| Human | 1.6 |
Data sourced from Chobanian et al., 2014.[1]
Table 2: Central Nervous System (CNS) Penetration of this compound in Rats
| Parameter | Value |
| Brain/Plasma Ratio | 2 |
Data sourced from Chobanian et al., 2014.[1]
Note: While a full pharmacokinetic profile including parameters such as Clearance (CL), Volume of Distribution (Vd), Half-life (t1/2), and Oral Bioavailability (F%) for this compound in rat, dog, and rhesus monkey has been generated, the complete tabulated data was not publicly available in the reviewed literature. The primary publication indicates this information is available in the supplementary materials.
Signaling Pathway
Experimental Protocols
The following are detailed methodologies for key experiments in the preclinical pharmacokinetic analysis of a compound like this compound.
In Vivo Pharmacokinetic Study in Rodents (Rat Model)
Objective: To determine the pharmacokinetic profile of this compound following intravenous (IV) and oral (PO) administration in rats.
Materials:
-
This compound
-
Vehicle for IV administration (e.g., 20% Captisol in saline)
-
Vehicle for PO administration (e.g., 0.5% methylcellulose in water)
-
Male Sprague-Dawley rats (250-300g)
-
Cannulated rats (jugular vein for IV dosing and blood sampling, carotid artery for serial blood sampling)
-
Dosing syringes and gavage needles
-
Blood collection tubes (e.g., K2-EDTA)
-
Centrifuge
-
Freezer (-80°C)
-
LC-MS/MS system for bioanalysis
Protocol:
-
Animal Acclimatization: House rats in a controlled environment (12-hour light/dark cycle, 22 ± 2°C, 50 ± 10% humidity) for at least one week before the experiment. Provide free access to standard chow and water.
-
Dosing:
-
Fast animals overnight (approximately 12 hours) before dosing, with water available ad libitum.
-
IV Administration: Administer this compound intravenously via the jugular vein cannula at a dose of 1 mg/kg.
-
PO Administration: Administer this compound orally by gavage at a dose of 5 mg/kg.
-
-
Blood Sampling:
-
Collect serial blood samples (approximately 0.2 mL) from the carotid artery or tail vein at the following time points:
-
IV: 0 (predose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.
-
PO: 0 (predose), 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours post-dose.
-
-
Collect blood into K2-EDTA tubes and place on ice.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4°C (e.g., 3000 x g for 10 minutes) within 30 minutes of collection.
-
Harvest the plasma supernatant and store at -80°C until bioanalysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in rat plasma.
-
The method should include protein precipitation or liquid-liquid extraction for sample cleanup.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis (NCA) to calculate the following pharmacokinetic parameters:
-
Maximum plasma concentration (Cmax)
-
Time to reach Cmax (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Terminal half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution at steady state (Vss)
-
Oral bioavailability (F%) calculated as (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.
-
-
Plasma Protein Binding Assay
Objective: To determine the extent of this compound binding to plasma proteins from different species.
Materials:
-
This compound
-
Control plasma (rat, dog, rhesus monkey, human)
-
Phosphate buffered saline (PBS), pH 7.4
-
Rapid Equilibrium Dialysis (RED) device
-
Incubator with shaker (37°C)
-
LC-MS/MS system
Protocol:
-
Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Spike the stock solution into the plasma of each species to achieve the desired final concentration (e.g., 1 µM). The final concentration of the organic solvent should be less than 1%.
-
-
Equilibrium Dialysis:
-
Add the spiked plasma to the sample chamber of the RED device.
-
Add PBS to the buffer chamber of the RED device.
-
Incubate the sealed RED plate at 37°C in a shaker for a predetermined time (e.g., 4-6 hours) to reach equilibrium.
-
-
Sample Collection:
-
After incubation, collect aliquots from both the plasma and buffer chambers.
-
-
Bioanalysis:
-
Determine the concentration of this compound in the plasma and buffer samples using a validated LC-MS/MS method.
-
-
Calculation:
-
Calculate the fraction unbound (fu) using the following formula: fu = Concentration in buffer / Concentration in plasma
-
The percentage of protein binding is calculated as (1 - fu) * 100.
-
Conclusion
The preclinical pharmacokinetic profile of this compound demonstrates characteristics that are favorable for its development as a therapeutic agent for pain management. Its ability to penetrate the CNS, coupled with its high plasma protein binding, suggests a potential for sustained target engagement. The provided protocols offer a framework for conducting robust preclinical pharmacokinetic studies, which are essential for the successful translation of promising compounds like this compound from the laboratory to the clinic.
References
Preparing MK-4409 for Experimental Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-4409 is a potent and selective reversible inhibitor of Fatty Acid Amide Hydrolase (FAAH), an enzyme responsible for the degradation of fatty acid amides like the endocannabinoid anandamide.[1][2] Inhibition of FAAH by this compound leads to increased levels of endogenous cannabinoids, which have shown therapeutic potential in preclinical models of inflammatory and neuropathic pain.[2] This document provides detailed application notes and protocols for the preparation and use of this compound in experimental settings.
Physicochemical and In Vitro Potency Data
Table 1: Physicochemical and In Vitro Activity of this compound
| Property | Value | Source |
| Molecular Formula | C₂₂H₁₇ClFN₃O₂S | [3] |
| Molecular Weight | 441.91 g/mol | [3] |
| Rat FAAH Lysate IC₅₀ | 11 nM | |
| Human FAAH Lysate IC₅₀ | 11 nM | |
| Storage Temperature | -20°C | [3] |
Preparation of this compound for In Vitro Experiments
For in vitro assays, this compound is typically dissolved in an organic solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. This stock solution is then further diluted in an aqueous buffer compatible with the specific assay system.
Protocol for Preparation of In Vitro Stock Solution
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Initial Dissolution: Add a sufficient volume of 100% DMSO to dissolve the compound and create a high-concentration primary stock solution (e.g., 10 mM). Vortex thoroughly to ensure complete dissolution.
-
Storage of Stock Solution: Aliquot the primary stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C for long-term storage. While specific stability data is not available, it is best practice to use freshly prepared dilutions for experiments.
-
Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the primary stock solution. Prepare serial dilutions of the stock solution in the appropriate assay buffer to achieve the desired final concentrations for your experiment. It is crucial to ensure that the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent-induced artifacts.
Caption: Workflow for preparing this compound solutions for in vitro experiments.
In Vitro FAAH Inhibition Assay Protocol
A common method for assessing the inhibitory activity of this compound on FAAH is a fluorometric assay. This assay measures the hydrolysis of a non-fluorescent FAAH substrate to a fluorescent product. The reduction in fluorescence in the presence of the inhibitor is proportional to its potency.
Materials
-
FAAH enzyme source (e.g., rat liver microsomes or recombinant human FAAH)
-
Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)
-
Fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide)
-
This compound working solutions
-
96-well black microplate
-
Fluorescence plate reader
Experimental Protocol
-
Enzyme Preparation: Dilute the FAAH enzyme source to the desired concentration in cold assay buffer.
-
Compound Addition: To the wells of a 96-well plate, add your this compound serial dilutions. Include wells for a vehicle control (DMSO) and a positive control inhibitor.
-
Enzyme Addition: Add the diluted FAAH enzyme solution to all wells except for the no-enzyme control wells.
-
Pre-incubation: Incubate the plate at 37°C for a short period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the FAAH substrate to all wells to start the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin kinetic measurement of fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex/Em = 360/465 nm for AMC).[4]
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each this compound concentration relative to the vehicle control and calculate the IC₅₀ value.
Caption: Experimental workflow for a fluorometric FAAH inhibition assay.
Preparation of this compound for In Vivo Experiments
For in vivo studies in rodents, this compound has been administered via both intravenous (IV) and oral (PO) routes.[2][5] Due to its likely poor aqueous solubility, this compound requires specific vehicle formulations for effective delivery.
Table 2: In Vivo Dosing Formulations for this compound in Rats
| Route of Administration | Vehicle Composition | Dosage | Source |
| Intravenous (IV) | 20% DMSO / 60% PEG400 / 20% H₂O | 1 mg/kg | [2][5] |
| Oral (PO) | Imwitor/Tween (1/1) | 2 mg/kg | [2] |
| Oral (PO) | 40% PEG400 / 10% Tween 80 / 50% H₂O | 2 mg/kg | [2] |
| Oral (PO) | Not specified | 10 mg/kg and 30 mg/kg | [2] |
Protocol for Preparation of In Vivo Dosing Solutions
The following is a general protocol for preparing a dosing solution based on the reported DMSO/PEG400/H₂O vehicle. The exact procedure may require optimization based on the desired final concentration.
-
Weigh this compound: Accurately weigh the required amount of this compound for the desired number of animals and dose concentration.
-
Initial Solubilization: Add the specified volume of DMSO to the this compound powder and vortex or sonicate until the compound is fully dissolved.
-
Addition of Co-solvents: Gradually add the specified volume of PEG400 while continuously mixing.
-
Addition of Aqueous Component: Slowly add the specified volume of sterile water to the organic solvent mixture, again with continuous mixing, to bring the solution to the final volume and component ratio.
-
Final Formulation: Ensure the final solution is clear and free of any precipitate before administration.
Caption: Workflow for preparing an this compound dosing solution for in vivo studies.
Signaling Pathway of FAAH Inhibition
The therapeutic effects of this compound are mediated through its inhibition of FAAH, which in turn modulates the endocannabinoid system.
Caption: Signaling pathway illustrating the mechanism of action of this compound.
Conclusion
The successful use of this compound in research settings is dependent on its proper preparation and handling. For in vitro studies, the use of a DMSO stock solution followed by dilution in assay buffer is standard. For in vivo experiments, specific vehicle formulations are necessary to ensure bioavailability. The provided protocols and data offer a comprehensive guide for researchers working with this potent FAAH inhibitor. It is always recommended to perform small-scale solubility and stability tests before proceeding with large-scale experiments.
References
- 1. VU0238429 solubility: ≥20 mg/mL in DMSO | 1160247-92-6 [sigmaaldrich.com]
- 2. Discovery of this compound, a Novel Oxazole FAAH Inhibitor for the Treatment of Inflammatory and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 1207745-58-1 | MOLNOVA [molnova.com]
- 4. abcam.cn [abcam.cn]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
MK-4409 solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the fatty acid amide hydrolase (FAAH) inhibitor, MK-4409.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective, reversible, non-covalent inhibitor of fatty acid amide hydrolase (FAAH).[1] FAAH is the primary enzyme responsible for the degradation of a class of endogenous signaling lipids called N-acylethanolamines (NAEs), which includes the endocannabinoid anandamide (AEA).[1][2][3] By inhibiting FAAH, this compound increases the levels of anandamide and other NAEs, thereby enhancing their signaling through cannabinoid and other receptors.[1][4] This modulation of the endocannabinoid system is being explored for its therapeutic potential in treating inflammatory and neuropathic pain.[5][6]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial to maintain the stability and activity of this compound. The following storage conditions are recommended[7]:
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
It is also noted that the compound is stable at room temperature for a few days, which is sufficient for shipping purposes.[7]
Q3: In which solvents is this compound soluble?
A3: this compound is known to have limited aqueous solubility.[5][8] It is generally soluble in organic solvents such as dimethyl sulfoxide (DMSO).[7] For in vivo studies, various formulations have been used, including co-solvent systems with PEG400 and Tween 80, or suspensions in carboxymethyl cellulose.[5][7][8]
Troubleshooting Guide
Issue 1: this compound Precipitation in Aqueous Buffers or Cell Culture Media
Symptoms:
-
Visible precipitate or cloudiness in your experimental solution after adding this compound.
-
Inconsistent or lower-than-expected activity in your assays.
Possible Causes:
-
Poor Aqueous Solubility: this compound is a hydrophobic molecule with low solubility in aqueous solutions.[5][8]
-
High Final Concentration: The concentration of this compound in your final assay buffer may exceed its solubility limit.
-
Improper Dilution Method: Adding a concentrated DMSO stock directly into a large volume of aqueous buffer can cause the compound to "crash out" of solution.
Solutions:
| Solution | Detailed Steps |
| Optimize Stock Concentration and Final Dilution | 1. Prepare a high-concentration stock solution in 100% DMSO (e.g., 10-50 mM). 2. Perform serial dilutions of your stock in your assay buffer. 3. Ensure the final concentration of DMSO in your assay is low (typically <0.5%) to minimize solvent effects on your cells or enzyme activity. |
| Use a Co-solvent System | For in vivo or certain in vitro applications, consider using a co-solvent system. A common formulation involves dissolving this compound in a mixture of DMSO, PEG300, and Tween 80 before final dilution in water.[7] |
| Sonication | After diluting the this compound stock solution, briefly sonicate the solution to aid in dissolution. |
| Work with Freshly Prepared Solutions | Prepare your final working solutions of this compound immediately before use to minimize the chance of precipitation over time. |
Issue 2: Inconsistent or No Inhibitory Activity
Symptoms:
-
High variability between replicate experiments.
-
Lack of a clear dose-response curve.
-
No inhibition of FAAH activity observed.
Possible Causes:
-
Degradation of this compound: Improper storage or handling of the compound or its solutions can lead to degradation.
-
Precipitation of the Inhibitor: As discussed in Issue 1, if the compound is not fully dissolved, its effective concentration will be lower than expected.
-
Assay Conditions: The pH, temperature, or buffer components of your assay may not be optimal for this compound activity.
Solutions:
| Solution | Detailed Steps |
| Verify Compound Integrity | Ensure that the solid compound and stock solutions have been stored correctly according to the recommendations in the FAQs. Avoid repeated freeze-thaw cycles of stock solutions. |
| Confirm Solubility | Before starting your experiment, visually inspect your highest concentration working solution to ensure there is no precipitate. You can also centrifuge the solution and test the supernatant for activity to confirm the soluble concentration. |
| Optimize Assay Protocol | Review your FAAH activity assay protocol. Ensure the pH and other buffer conditions are compatible with the inhibitor. Refer to the provided experimental protocols for a validated starting point. |
| Include Proper Controls | Always include a positive control (a known FAAH inhibitor) and a negative control (vehicle only) in your experiments to validate your assay performance. |
Data Presentation
Illustrative Solubility Data for this compound
The following table provides an example of solubility data for this compound in common laboratory solvents. Please note that these are illustrative values and should be experimentally confirmed.
| Solvent | Approximate Solubility (mg/mL) |
| DMSO | ≥ 50 |
| Ethanol | ~10-20 |
| PBS (pH 7.4) | < 0.1 |
Illustrative Stability Profile of this compound
This table illustrates the expected stability of a 10 mM this compound stock solution in DMSO under different storage conditions. This is an example and should be verified empirically.
| Storage Condition | Timepoint | Remaining Activity (%) |
| -80°C | 6 months | >98% |
| -20°C | 1 month | >95% |
| 4°C | 1 week | ~80% |
| Room Temperature | 24 hours | ~60% |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing the Compound: Carefully weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Adding Solvent: Add the appropriate volume of 100% anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Dissolution: Vortex the solution until the this compound is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication can be used to aid dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage or -20°C for shorter-term storage.
Protocol 2: In Vitro FAAH Inhibition Assay (Fluorometric)
This protocol is a general guideline for assessing the inhibitory activity of this compound on FAAH.
-
Prepare FAAH Enzyme: Use a commercially available recombinant FAAH enzyme or prepare a cell lysate known to have high FAAH activity.
-
Prepare Assay Buffer: A typical assay buffer is 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA.[9]
-
Serial Dilution of this compound: Prepare a series of dilutions of your this compound stock solution in the assay buffer. Remember to keep the final DMSO concentration consistent and low across all wells.
-
Assay Plate Setup: In a 96-well black plate, add the following to each well:
-
Assay Buffer
-
FAAH enzyme preparation
-
Diluted this compound or vehicle control
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide) to all wells.
-
Kinetic Measurement: Immediately begin reading the fluorescence intensity (Excitation: 340-360 nm, Emission: 450-465 nm) every minute for 30-60 minutes at 37°C.[9]
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve). Determine the percent inhibition for each concentration of this compound relative to the vehicle control and calculate the IC50 value.
Mandatory Visualizations
Caption: FAAH Signaling Pathway and the Action of this compound.
Caption: Troubleshooting Workflow for this compound Experiments.
References
- 1. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzymatic Pathways That Regulate Endocannabinoid Signaling in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Endocannabinoid signaling and the role of FAAH and MAGL fact sheet [bms.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of this compound, a Novel Oxazole FAAH Inhibitor for the Treatment of Inflammatory and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of this compound, a Novel Oxazole FAAH Inhibitor for the Treatment of Inflammatory and Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | fatty acid amide hydrolase (FAAH) inhibitor | CAS# 1207745-58-1 | InvivoChem [invivochem.com]
- 8. researchgate.net [researchgate.net]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Overcoming poor bioavailability of MK-4409 in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor bioavailability of MK-4409 in experimental settings.
Troubleshooting Guide
This guide addresses specific issues that may arise during preclinical experiments with this compound, focusing on formulation and administration to achieve desired systemic exposure.
Q1: I am observing very low or inconsistent plasma concentrations of this compound after oral administration in my animal model. What could be the cause?
A1: Low and variable plasma concentrations of this compound following oral gavage are commonly due to its poor aqueous solubility, which limits its dissolution in the gastrointestinal tract and subsequent absorption. The initial formulation of the compound is a critical factor in its resulting bioavailability. A simple suspension in an aqueous vehicle is unlikely to provide adequate exposure.
To address this, more complex formulation strategies are required to enhance the solubility and absorption of this compound. The successful preclinical development of this compound and related compounds utilized specific vehicle compositions for oral administration.[1][2] Consider reformulating your compound using one of the vehicle systems outlined in the table below.
Q2: How can I prepare a suitable formulation for oral administration of this compound to improve its bioavailability?
A2: Based on the successful preclinical studies of this compound and its analogs, lipid-based or surfactant-containing formulations are recommended.[1][2] These formulations help to keep the compound solubilized in the gastrointestinal fluid, which can lead to improved absorption. Two such vehicle compositions are provided in the table below. A detailed protocol for preparing a polyethylene glycol (PEG) and Tween 80-based formulation is also provided in the "Experimental Protocols" section.
Q3: My intravenous (IV) administration of this compound also shows lower than expected plasma levels. What could be the issue?
A3: While bioavailability is not a factor in IV administration, the poor aqueous solubility of this compound can still present challenges. If the compound precipitates out of the IV solution upon injection into the aqueous environment of the bloodstream, it can lead to inaccurate and lower-than-expected plasma concentrations. The choice of a suitable vehicle is crucial to maintain the solubility of this compound in the formulation and ensure its compatibility with blood. A co-solvent system is often necessary. The vehicle used in the development of this compound for IV administration is detailed in the table below.
Frequently Asked Questions (FAQs)
Q: What is this compound and what is its mechanism of action?
A: this compound is an experimental drug that acts as a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH).[3] FAAH is the primary enzyme responsible for the breakdown of fatty acid amides, including the endocannabinoid anandamide. By inhibiting FAAH, this compound increases the levels of anandamide, which then acts on cannabinoid receptors to produce analgesic and anti-inflammatory effects. This mechanism of action has been explored for the treatment of neuropathic and inflammatory pain.
Q: Why is bioavailability a common issue with small molecule inhibitors like this compound?
A: Many small molecule drugs, particularly those developed through medicinal chemistry optimization, have lipophilic properties and high molecular weight, which can lead to poor aqueous solubility. For oral administration, a drug must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream. Poor solubility is a primary reason for low oral bioavailability. Formulation strategies aim to overcome this limitation by enhancing the dissolution rate or by presenting the drug in a solubilized form.
Q: Are there alternative routes of administration that could bypass the issue of poor oral bioavailability?
A: Yes, for preclinical studies, alternative routes can be considered. Intraperitoneal (IP) injection can sometimes yield higher exposure than oral administration by bypassing the gastrointestinal tract and first-pass metabolism in the liver. However, the formulation must still be carefully prepared to ensure the compound remains in solution. For some FAAH inhibitors, intranasal delivery has been explored as a method to achieve direct nose-to-brain delivery and enhance central nervous system exposure.[4]
Data Presentation
Table 1: Preclinical Pharmacokinetic Parameters of this compound and Related Compounds in Rats
| Compound | Dosing Route | Vehicle Composition | Dose (mg/kg) | Half-life (h) | AUCN po (µM h kg/mg ) | Bioavailability (%) | Reference |
| This compound (17) | IV | 20% DMSO / 60% PEG400 / 20% H₂O | 1 | 3.9 | - | - | [1][2] |
| PO | 40% PEG400 / 10% Tween80 / 50% H₂O | 2 | 0.8 | 44 | [1][2] | ||
| Compound 12 | IV | 20% DMSO / 60% PEG400 / 20% H₂O | 1 | 1.8 | - | - | [1][2] |
| PO | 1:1 Imwitor/Tween | 2 | 0.8 | 66 | [1][2] | ||
| Compound 13 | IV | 20% DMSO / 60% PEG400 / 20% H₂O | 1 | 1.8 | - | - | [1][2] |
| PO | 1:1 Imwitor/Tween | 2 | 0.3 | 21 | [1][2] | ||
| Compound 15 | IV | 20% DMSO / 60% PEG400 / 20% H₂O | 1 | 4.5 | - | - | [1][2] |
| PO | 40% PEG400 / 10% Tween80 / 50% H₂O | 2 | 0.4 | 33 | [1][2] | ||
| Compound 16 | IV | 20% DMSO / 60% PEG400 / 20% H₂O | 1 | 3.5 | - | - | [1][2] |
| PO | 40% PEG400 / 10% Tween80 / 50% H₂O | 2 | 0.5 | 32 | [1][2] |
AUCN po: Dose-normalized area under the curve after oral administration.
Experimental Protocols
Protocol 1: Preparation of an Oral Formulation for this compound (PEG400/Tween80/Water)
This protocol describes the preparation of a vehicle formulation suitable for oral administration of this compound in preclinical animal models, based on the successful vehicle used in its development.[1][2]
Materials:
-
This compound powder
-
Polyethylene glycol 400 (PEG400)
-
Tween 80 (Polysorbate 80)
-
Purified water (e.g., Milli-Q or equivalent)
-
Glass vials
-
Magnetic stirrer and stir bar or vortex mixer
-
Calibrated pipettes
-
Analytical balance
Procedure:
-
Calculate Required Volumes: Determine the total volume of the formulation needed based on the number of animals and the dosing volume. For this example, we will prepare 10 mL of a 40:10:50 (v/v/v) PEG400:Tween80:Water formulation.
-
Volume of PEG400: 10 mL * 0.40 = 4.0 mL
-
Volume of Tween 80: 10 mL * 0.10 = 1.0 mL
-
Volume of Water: 10 mL * 0.50 = 5.0 mL
-
-
Weigh this compound: Accurately weigh the required amount of this compound powder to achieve the desired final concentration. For example, for a 2 mg/mL solution, weigh 20 mg of this compound.
-
Solubilize this compound:
-
Add the 4.0 mL of PEG400 to a glass vial containing the weighed this compound.
-
Add a magnetic stir bar and stir or vortex the mixture until the this compound is fully dissolved. Gentle warming (e.g., to 37°C) may aid in dissolution, but ensure the compound is stable at that temperature.
-
Visually inspect the solution to ensure there are no visible particles.
-
-
Add Surfactant:
-
To the solution from step 3, add the 1.0 mL of Tween 80.
-
Mix thoroughly until the solution is homogeneous.
-
-
Add Water:
-
Slowly add the 5.0 mL of purified water to the mixture while continuously stirring or vortexing.
-
Continue to mix until a clear, homogeneous solution is formed.
-
-
Final Formulation: The final formulation is now ready for oral administration. Store appropriately as per the stability of this compound.
Visualizations
References
- 1. Discovery of this compound, a Novel Oxazole FAAH Inhibitor for the Treatment of Inflammatory and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of this compound, a Novel Oxazole FAAH Inhibitor for the Treatment of Inflammatory and Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Different Routes to Inhibit Fatty Acid Amide Hydrolase: Do All Roads Lead to the Same Place? - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of MK-4409
This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the potential off-target effects of MK-4409, a potent and selective Fatty Acid Amide Hydrolase (FAAH) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, selective, and reversible noncovalent inhibitor of Fatty Acid Amide Hydrolase (FAAH).[1] FAAH is the primary enzyme responsible for the degradation of fatty acid ethanolamides, including the endocannabinoid anandamide (AEA).[1] By inhibiting FAAH, this compound increases the endogenous levels of anandamide, which then acts on cannabinoid receptors (CB1 and CB2) to mediate analgesic and anti-inflammatory effects.[1]
Q2: What are the known or potential off-target activities of this compound?
A2: During its preclinical development, this compound was evaluated for off-target activities that were identified in earlier compounds of the same chemical series. The two primary off-targets of concern were the human vesicular monoamine transporter (VMAT) and the hERG potassium channel.[1] However, this compound was specifically optimized to improve its selectivity profile. It demonstrated significantly reduced activity at both VMAT and hERG compared to its predecessors, indicating a much-improved off-target profile.[2]
Q3: How does this compound's selectivity compare to other FAAH inhibitors?
A3: this compound is described as a highly selective FAAH inhibitor.[1][3] While direct comparative screening data against a broad panel of kinases or other enzymes is not extensively published, its development focused on minimizing the specific off-target activities found in its chemical predecessors.[1] The tragic outcome of a clinical trial with a different FAAH inhibitor, BIA 10-2474, was linked to its inhibition of several other lipases, highlighting the critical importance of selectivity.[4][5] this compound's development emphasized a clean off-target profile, which is a crucial safety consideration.[1]
Q4: Are there any concerns about cognitive or motor side effects with this compound?
A4: In preclinical studies, this compound was found to be brain penetrant but did not produce cognitive effects.[1] Efficacy in pain models was demonstrated at doses that did not cause impairment in motor function, as assessed by rota-rod tests.[1]
Troubleshooting Guide
Issue 1: My in vitro or cellular assay is showing unexpected results inconsistent with FAAH inhibition.
-
Possible Cause: While this compound is highly selective, at high concentrations it may interact with other targets. The most likely off-targets, based on its development history, are VMAT and hERG channels, although the affinity for these is low.[1]
-
Troubleshooting Steps:
-
Verify Concentration: Confirm the final concentration of this compound in your assay. Ensure it is within the recommended range for selective FAAH inhibition (typically low nanomolar).[1]
-
Run Control Experiments: Use a structurally different FAAH inhibitor as a control to see if the effect is specific to this compound's chemical structure.
-
Assess VMAT Inhibition: If your experimental system involves monoaminergic signaling (e.g., neuronal cells), consider a functional assay to rule out effects on vesicular transport. This could involve measuring monoamine release or uptake.
-
Assess hERG Blockade: If you are working with cardiomyocytes or other electrically active cells, consider evaluating changes in action potential duration or performing a specific hERG binding assay to exclude effects on this channel.
-
Issue 2: I am observing unexpected toxicity in my cell-based experiments.
-
Possible Cause: Off-target activity, even at a low level, can sometimes lead to cellular toxicity, particularly with prolonged exposure or in sensitive cell lines. The off-target profile of the FAAH inhibitor BIA 10-2474, which included several other metabolic lipases, was implicated in its clinical toxicity.[4]
-
Troubleshooting Steps:
-
Titrate Compound Concentration: Perform a dose-response curve to determine the concentration at which toxicity occurs and compare it to the IC50 for FAAH inhibition. A large window between the effective concentration and the toxic concentration suggests on-target effects are achievable without toxicity.
-
Activity-Based Protein Profiling (ABPP): For an in-depth investigation, consider using competitive ABPP with a broad-spectrum serine hydrolase probe to identify other potential lipase targets of this compound in your specific cellular system. This technique was used to uncover the off-targets of BIA 10-2474.[4]
-
Lipidomic Analysis: Measure changes in the cellular lipidome. Off-target inhibition of other lipases could lead to alterations in lipid networks, which may be a source of toxicity.[4]
-
Data Presentation
In Vitro Selectivity Profile of this compound and Related Analogs
The following table summarizes the key in vitro data for this compound (Compound 17) and its precursors, demonstrating its improved selectivity profile.
| Compound | Human FAAH Lysate IC50 (nM) | Rat FAAH Lysate IC50 (nM) | hERG K+ Channel Binding (Ki, nM) | VMAT Inhibition (EC50, nM) |
| 12 | 16 | 6 | 637 | 363 |
| 13 | 7 | 4 | 740 | 1157 |
| 16 | 13 | 6 | 540 | >20000 |
| 17 (this compound) | 11 | 11 | 1254 | >20000 |
Data sourced from Chobanian et al., ACS Med Chem Lett. 2014.[1]
Experimental Protocols
Protocol 1: On-Target FAAH Activity Assay (Fluorometric)
This protocol provides a method to measure the enzymatic activity of FAAH, which is essential for confirming the on-target effects of this compound.
-
Principle: This assay measures the hydrolysis of a fluorogenic substrate, such as AMC-arachidonoyl amide, by FAAH. Cleavage of the substrate releases the highly fluorescent 7-amino-4-methylcoumarin (AMC), which can be quantified.[6]
-
Materials:
-
FAAH enzyme source (e.g., recombinant human FAAH or cell/tissue lysate)
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)[6]
-
Fluorogenic Substrate: AMC-arachidonoyl amide
-
Test Compound: this compound dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader (Ex/Em = 340-360/450-465 nm)[6]
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the FAAH enzyme to each well.
-
Add the diluted this compound or vehicle control (DMSO) to the wells.
-
Incubate the plate for 15-30 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic FAAH substrate to each well.
-
Immediately begin kinetic measurement of fluorescence intensity over 30-60 minutes at 37°C.[7][8]
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence curve). Determine the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration.
-
Protocol 2: Off-Target hERG Channel Binding Assay (Fluorescence Polarization)
This protocol can be used to assess the potential of a compound to bind to the hERG channel, a common off-target concern in drug development.
-
Principle: This is a competitive binding assay. A fluorescent tracer with known affinity for the hERG channel is used. If a test compound (like this compound) binds to the channel, it will displace the tracer, leading to a decrease in fluorescence polarization (FP).[9][10] The assay described for this compound's development involved displacement of a radiolabeled ligand ([S]MK-499), but FP is a common non-radioactive alternative.[1]
-
Materials:
-
hERG channel membrane preparation
-
Fluorescent hERG tracer (e.g., Predictor® hERG Tracer Red)[10]
-
Test Compound: this compound
-
Assay Buffer
-
384-well black microplate
-
Plate reader capable of measuring fluorescence polarization
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
Add the hERG membrane preparation, fluorescent tracer, and diluted this compound to the wells of the microplate.
-
Include controls for no inhibition (vehicle only) and maximum displacement (a known potent hERG blocker).
-
Incubate the plate at room temperature for a specified time (e.g., 1-4 hours) to reach binding equilibrium.
-
Measure the fluorescence polarization of each well.
-
Calculate the percent inhibition/displacement and determine the Ki or IC50 value for this compound.
-
Protocol 3: Off-Target VMAT Inhibition Assay (Vesicle Uptake)
This protocol outlines a method to determine if this compound inhibits the function of the vesicular monoamine transporter.
-
Principle: VMAT utilizes a proton gradient to sequester monoamines into synaptic vesicles.[11] This assay measures the uptake of a radiolabeled monoamine (e.g., [3H]dopamine or [3H]serotonin) into isolated vesicles. A VMAT inhibitor will reduce the amount of radioactivity accumulated inside the vesicles.
-
Materials:
-
Vesicle preparation from a source rich in VMAT (e.g., rat brain striatum)
-
Uptake Buffer (containing ATP to power the proton pump)
-
Radiolabeled monoamine (e.g., [3H]dopamine)
-
Test Compound: this compound
-
Known VMAT inhibitor as a positive control (e.g., Reserpine)[12]
-
Glass fiber filters and vacuum filtration manifold
-
Scintillation counter and fluid
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
Pre-incubate the vesicle preparation with diluted this compound or control compounds for 10-20 minutes at 37°C.
-
Initiate the uptake reaction by adding the radiolabeled monoamine.
-
Allow the reaction to proceed for a short time (e.g., 5-10 minutes) at 37°C.
-
Terminate the reaction by rapid vacuum filtration through glass fiber filters, followed by washing with ice-cold buffer to separate vesicles from the free radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity trapped on the filters using a scintillation counter.
-
Determine the EC50 value by plotting the percent inhibition of uptake against the logarithm of the this compound concentration.
-
Visualizations
Signaling Pathways and Workflows
Caption: On-target signaling pathway of this compound.
Caption: Potential off-target pathway: VMAT inhibition.
References
- 1. Discovery of this compound, a Novel Oxazole FAAH Inhibitor for the Treatment of Inflammatory and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of this compound, a Novel Oxazole FAAH Inhibitor for the Treatment of Inflammatory and Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. abcam.cn [abcam.cn]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Biochemical hERG Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. Vesicular monoamine transporter - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Unexpected Results with MK-4409
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the FAAH inhibitor MK-4409. The following information is intended to help interpret and resolve unexpected experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
This compound is a potent and selective, reversible, non-covalent inhibitor of Fatty Acid Amide Hydrolase (FAAH).[1] The primary function of FAAH is to hydrolyze and inactivate a class of endogenous signaling lipids called N-acylethanolamines (NAEs), which includes the endocannabinoid anandamide (AEA), N-palmitoylethanolamide (PEA), and N-oleoylethanolamide (OEA).[1][2] By inhibiting FAAH, this compound increases the local concentrations of these NAEs, enhancing their signaling through various receptors, including cannabinoid receptors (CB1 and CB2) and non-cannabinoid receptors like PPARs. This enhanced signaling is believed to mediate the analgesic and anti-inflammatory effects of the compound.[2]
Q2: My results with this compound are inconsistent. What are some common factors that could contribute to variability?
Inconsistent results can arise from several factors related to compound handling, experimental design, and biological variability. Key areas to review include:
-
Compound Stability and Solubility: Ensure this compound is fully solubilized in a vehicle appropriate for your experimental system. Poor solubility can lead to lower effective concentrations. Verify the stability of the compound in your specific experimental media and under your storage conditions.
-
Dosing and Pharmacokinetics: this compound has been shown to be CNS penetrant with a favorable pharmacokinetic profile in preclinical species.[1] However, the timing of your measurements relative to the compound's administration is critical. Ensure your dosing regimen and measurement timepoints are aligned with the expected peak plasma and tissue concentrations.
-
Biological Model: The efficacy of FAAH inhibitors can be highly dependent on the specific animal strain, cell line, or pain model used.[3][4] Underlying differences in the expression or activity of FAAH, cannabinoid receptors, or other downstream signaling components can influence the response.
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity or Off-Target Neurological Effects
While this compound was developed to have a high degree of selectivity, unexpected cell death or adverse neurological signs in animal models warrant a thorough investigation into potential off-target effects. The clinical trial failure of another FAAH inhibitor, BIA 10-2474, was linked to the inhibition of several other lipases, leading to severe neurotoxicity.[5]
Logical Troubleshooting Workflow
-
Cell Viability Assays (MTT/LDH):
-
Objective: To quantify the cytotoxic effect of this compound on your cell line of interest.
-
Methodology:
-
Plate cells at an appropriate density in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a dose-response range of this compound (e.g., 0.1 nM to 100 µM) and a vehicle control for the desired duration (e.g., 24, 48, 72 hours).
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with DMSO or a solubilization buffer and read the absorbance at 570 nm.
-
For LDH assay: Collect the cell culture supernatant. Use a commercial LDH cytotoxicity kit to measure the release of lactate dehydrogenase, following the manufacturer's instructions. Read the absorbance at the recommended wavelength.
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
-
-
-
Activity-Based Protein Profiling (ABPP):
-
Objective: To identify other serine hydrolases or lipases that may be inhibited by this compound in your experimental system.
-
Methodology:
-
Treat your cells or tissue homogenates with this compound or a vehicle control for a specified time.
-
Lyse the cells/homogenates and incubate the proteome with a broad-spectrum serine hydrolase activity-based probe (e.g., fluorophosphonate-rhodamine, FP-Rh).
-
Separate the labeled proteins by SDS-PAGE.
-
Visualize the labeled proteins using an in-gel fluorescence scanner.
-
A reduction in the fluorescence intensity of a protein band in the this compound-treated sample compared to the control indicates inhibition of that enzyme.
-
Excise the protein bands of interest and identify them using mass spectrometry.
-
-
Table 1: Hypothetical Off-Target Profile of an FAAH Inhibitor
| Target Enzyme | IC50 (nM) for this compound | IC50 (nM) for Compound X (Less Selective) | Potential Consequence of Inhibition |
| FAAH (On-Target) | 5.2 | 7.8 | Therapeutic Effect (Analgesia) |
| FAAH2 | >10,000 | 250 | Altered lipid metabolism |
| ABHD6 | >10,000 | 150 | Dysregulation of 2-AG signaling |
| CES1/CES2 | >10,000 | 500 | Altered metabolism of ester-containing drugs/lipids |
| PNPLA6 | >10,000 | 85 | Neuropathy, lipid storage disorders |
This table illustrates how a selective compound like this compound would compare to a hypothetical less-selective inhibitor. Data is for illustrative purposes.
Issue 2: Lack of Efficacy or Paradoxical Effects in Pain Models
Researchers may observe that this compound is effective in one pain model but not another, or in rare cases, may produce a paradoxical (e.g., pain-enhancing) effect. This can be due to the complexity of the endocannabinoid system and the differential roles of NAEs in various pathologies. For example, some studies with other FAAH inhibitors have shown efficacy in inflammatory pain but not in certain neuropathic pain models.[3][4]
Signaling Pathway and Troubleshooting Logic
-
Ex Vivo FAAH Activity Assay:
-
Objective: To confirm that this compound is inhibiting FAAH in the target tissue (e.g., brain, spinal cord) at the administered dose.
-
Methodology:
-
Dose animals with this compound or vehicle according to your experimental timeline.
-
At the time of expected peak efficacy, euthanize the animals and rapidly dissect the target tissue.
-
Homogenize the tissue in an appropriate buffer.
-
Measure the FAAH activity in the homogenate using a commercially available FAAH activity assay kit, which typically involves measuring the hydrolysis of a fluorogenic substrate.
-
Compare the FAAH activity in tissues from this compound-treated animals to that from vehicle-treated animals. A significant reduction in activity confirms target engagement.
-
-
-
Quantification of NAEs by LC-MS/MS:
-
Objective: To measure the levels of anandamide (AEA), PEA, and OEA in target tissues to confirm a pharmacodynamic effect.
-
Methodology:
-
Collect tissues as described above.
-
Perform lipid extraction using a method such as the Folch or Bligh-Dyer procedure.
-
Analyze the lipid extracts using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Use stable isotope-labeled internal standards for each analyte to ensure accurate quantification.
-
Compare NAE levels in tissues from this compound-treated and vehicle-treated animals.
-
-
-
Pharmacological Blockade with Receptor Antagonists:
-
Objective: To determine which downstream receptor (CB1, CB2, PPARs, etc.) is mediating the observed effect (or lack thereof).
-
Methodology:
-
Pre-treat a cohort of animals with a selective antagonist for a receptor of interest (e.g., a CB1 antagonist like rimonabant or a PPARα antagonist) prior to administering this compound.
-
Include control groups receiving vehicle, this compound alone, and the antagonist alone.
-
Perform the behavioral pain assay.
-
If the antagonist blocks the effect of this compound, it indicates that the analgesic action is mediated by that specific receptor. If a lack of efficacy persists, it suggests the downstream pathway is non-responsive in your model.
-
-
Table 2: Interpreting Outcomes of Receptor Antagonist Experiments
| Pre-treatment Group | This compound Treatment | Expected Pain Score (If Pathway is Active) | Observed Pain Score | Interpretation |
| Vehicle | Vehicle | High (Max Pain) | High | Baseline |
| Vehicle | This compound | Low (Analgesia) | High | Lack of Efficacy |
| CB1 Antagonist | This compound | High (Blockade) | High | Confirms lack of efficacy is not due to a paradoxical CB1 effect. |
| CB2 Antagonist | This compound | High (Blockade) | High | Confirms lack of efficacy is not due to a paradoxical CB2 effect. |
| PPARα Antagonist | This compound | High (Blockade) | High | Suggests the PPARα pathway is not the primary mediator in this model. |
This table provides a framework for interpreting results when troubleshooting a lack of efficacy.
References
- 1. Discovery of this compound, a Novel Oxazole FAAH Inhibitor for the Treatment of Inflammatory and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Actions of the FAAH inhibitor URB597 in neuropathic and inflammatory chronic pain models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Actions of the FAAH inhibitor URB597 in neuropathic and inflammatory chronic pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting MK-4409 In Vivo Efficacy Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the fatty acid amide hydrolase (FAAH) inhibitor, MK-4409, in in vivo efficacy studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of fatty acid amide hydrolase (FAAH). FAAH is the primary enzyme responsible for the degradation of fatty acid ethanolamides (FAEs), a class of endogenous signaling lipids that includes anandamide (AEA). By inhibiting FAAH, this compound increases the levels of AEA and other FAEs, which then act on cannabinoid receptors (CB1 and CB2) and other cellular targets to produce analgesic and anti-inflammatory effects.[1][2]
Q2: What is a recommended starting point for designing an in vivo efficacy study with this compound?
A2: Before initiating efficacy studies, it is crucial to first determine the Maximum Tolerated Dose (MTD) of this compound in your specific animal model. The MTD is the highest dose that can be administered without causing unacceptable toxicity.[3][4][5][6] This is typically established through a dose-escalation study where cohorts of animals receive increasing doses of this compound. Key parameters to monitor include body weight, clinical signs of toxicity (e.g., changes in behavior, posture, grooming), and, if possible, hematology and clinical chemistry at the end of the study.[3][4] Once the MTD is established, efficacy studies can be designed with doses at and below this level.
Q3: What are some common formulation vehicles for this compound and similar small molecules for in vivo studies?
A3: The choice of formulation vehicle is critical for ensuring consistent drug exposure. For preclinical studies with this compound, various vehicles have been reported, including:
-
A 1:1 mixture of Imwitor/Tween.
-
A 40:10:50 mixture of PEG400/Tween80/Water.
Many small molecule inhibitors have poor aqueous solubility, making formulation a common challenge.[3] It is essential to ensure the compound is fully dissolved and the formulation is homogenous before administration. If precipitation is observed, consider alternative solubilizing agents or formulation strategies.[7][8][9]
Troubleshooting Guide
This guide addresses common issues encountered during in vivo efficacy studies with this compound.
Issue 1: Lack of In Vivo Efficacy Despite Potent In Vitro Activity
Possible Causes & Troubleshooting Steps
| Possible Cause | Troubleshooting Steps | Rationale |
| Poor Pharmacokinetics (PK) | Conduct a pilot PK study to measure plasma and, if possible, brain concentrations of this compound over time after dosing. | This will determine if the compound is being absorbed and reaching sufficient concentrations at the site of action. Low bioavailability or rapid clearance can prevent the drug from reaching therapeutic levels.[3][10] |
| Inadequate Target Engagement | Perform a pharmacodynamic (PD) study. After a single dose of this compound, collect tissue samples (e.g., brain, spinal cord) and measure FAAH activity or levels of its substrate, anandamide. | This will confirm that this compound is inhibiting its target enzyme in vivo. A lack of target engagement at the administered dose will result in no efficacy.[3] |
| Suboptimal Dosing Regimen | If the PK profile shows rapid clearance, consider increasing the dosing frequency (e.g., from once daily to twice daily) or utilizing a formulation that provides sustained release. | Maintaining drug concentrations above the minimum effective concentration is crucial for efficacy. |
| Animal Model Insensitivity | Ensure the chosen animal model of pain or inflammation is appropriate and validated. The underlying biological pathways in the model should be responsive to modulation by the endocannabinoid system. | If the disease model is not driven by pathways influenced by FAAH inhibition, efficacy will not be observed. |
Issue 2: Unexpected Toxicity or Adverse Effects
Possible Causes & Troubleshooting Steps
| Possible Cause | Troubleshooting Steps | Rationale |
| Dose Exceeds MTD | Re-evaluate the Maximum Tolerated Dose (MTD) in the specific strain and sex of animals being used. Ensure the dosing solution is accurate and administration is precise. | Animal strain, sex, and health status can influence tolerability. Dosing errors can lead to unintentional overdosing.[11] |
| Vehicle Toxicity | Include a vehicle-only control group in all experiments. | This will help differentiate between toxicity caused by the vehicle and toxicity caused by this compound. |
| Off-Target Effects | While this compound is reported to be selective, off-target activity can never be fully excluded. If toxicity is observed at doses that are well-tolerated for similar compounds, consider in vitro profiling against a panel of common off-target proteins. | Unintended interactions with other proteins can lead to unexpected toxicity.[12] |
| Metabolite-Induced Toxicity | Investigate the metabolic profile of this compound in the species being studied. | A metabolite of the parent compound, rather than the compound itself, could be responsible for the observed toxicity.[13] |
Issue 3: High Variability in Efficacy Readouts
Possible Causes & Troubleshooting Steps
| Possible Cause | Troubleshooting Steps | Rationale |
| Inconsistent Drug Formulation/Administration | Prepare fresh dosing solutions regularly and ensure complete solubilization. Use precise administration techniques (e.g., calibrated gavage needles) and consistent volumes. | Inhomogeneity in the dosing solution or variability in administration can lead to inconsistent drug exposure between animals.[3] |
| Inter-Animal Variability in Metabolism | Increase the number of animals per group to improve statistical power. If variability is extreme, a pilot PK study may be warranted to assess inter-animal differences in drug metabolism. | Genetic and physiological differences between individual animals can lead to variations in how they process the drug.[3] |
| Inconsistent Baseline Disease Severity | Ensure that animals are randomized into treatment groups based on baseline disease measurements (e.g., pain thresholds, inflammation scores). | If disease severity varies significantly at the start of the study, this will contribute to variability in the treatment response. |
| Subjective Readout Measures | If using behavioral readouts for pain, ensure that the experimenter is blinded to the treatment groups to minimize bias. Automate measurements where possible. | Experimenter bias can introduce significant variability into subjective measurements. |
Experimental Protocols
Maximum Tolerated Dose (MTD) Study
-
Animal Model: Select a relevant rodent species (e.g., Sprague-Dawley rats or C57BL/6 mice), typically 6-8 weeks old. Use a small group size (e.g., 3-5 animals per dose group).
-
Dose Escalation: Start with a low dose of this compound (e.g., 1-3 mg/kg) and escalate in subsequent groups (e.g., 10, 30, 100 mg/kg). Include a vehicle control group.
-
Formulation: Prepare this compound in a suitable vehicle. Ensure sterility for parenteral administration.
-
Administration: Administer the compound via the intended route for efficacy studies (e.g., oral gavage) daily for 7-14 days.
-
Monitoring: Record body weight and detailed clinical observations daily. Note any signs of toxicity such as changes in appearance, posture, behavior, or activity levels.
-
Endpoint: The MTD is defined as the highest dose that does not produce significant body weight loss (typically >15-20%) or other signs of overt toxicity.[4][5][6]
Pharmacokinetic (PK) / Pharmacodynamic (PD) Study
-
Animal Model and Dosing: Use the same species and route of administration as in the planned efficacy studies. A single dose of this compound is administered.
-
PK Sampling: Collect blood samples at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours). Process blood to plasma and store at -80°C until analysis.
-
PD Sampling: At the same time points as PK sampling (or in a separate satellite group of animals), collect relevant tissues (e.g., brain, spinal cord).
-
Bioanalysis: Analyze plasma samples for this compound concentrations using a validated analytical method (e.g., LC-MS/MS).
-
PD Analysis: Analyze tissue samples for a biomarker of target engagement. This could be a direct measurement of FAAH enzyme activity or an indirect measure of its inhibition, such as the levels of anandamide.
-
Data Analysis: Correlate the pharmacokinetic profile (drug concentration over time) with the pharmacodynamic response (target inhibition over time). This will help in selecting an appropriate dose and schedule for efficacy studies.
Visualizations
References
- 1. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pacificbiolabs.com [pacificbiolabs.com]
- 5. catalog.labcorp.com [catalog.labcorp.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. researchgate.net [researchgate.net]
- 8. JP6416760B2 - Stable formulation for parenteral injection of small molecule drugs - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. A method for determining the maximum tolerated dose for acute in vivo cytogenetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Preclinical toxicity of innovative molecules: In vitro, in vivo and metabolism prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
How to minimize MK-4409 degradation in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the degradation of MK-4409 in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
For long-term stability, solid this compound should be stored at -20°C.[1][2] Under these conditions, the compound is reported to be stable for at least two years.[1] Always refer to the Certificate of Analysis provided by the supplier for specific storage recommendations.[3]
Q2: How should I handle incoming shipments of this compound?
This compound may be shipped at room temperature or with a cool pack.[1][2][3] Upon receipt, it is recommended to transfer the compound to the recommended storage condition of -20°C as soon as possible for long-term preservation.
Q3: What solvents should I use to prepare this compound stock solutions?
Q4: How should I store this compound solutions?
Stock solutions of this compound in anhydrous organic solvents like DMSO should be stored at -20°C or -80°C to minimize degradation. It is advisable to prepare small aliquots to avoid repeated freeze-thaw cycles, which can accelerate compound degradation.
Q5: Are there any known degradation pathways for this compound in solution?
Currently, there is no publicly available information detailing specific degradation pathways for this compound, such as hydrolysis, oxidation, or photolysis. However, as a precaution, it is recommended to protect solutions from light and to use high-purity, anhydrous solvents to minimize potential degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of compound activity over time in solution. | Compound degradation due to improper storage. | Prepare fresh solutions for each experiment. If using a stock solution, ensure it has been stored in small aliquots at -20°C or -80°C and has undergone a limited number of freeze-thaw cycles. |
| Use high-purity, anhydrous solvents to prepare solutions. | ||
| Protect solutions from light by using amber vials or covering containers with aluminum foil. | ||
| Precipitation of this compound in aqueous buffers. | Low aqueous solubility of the compound. | Increase the percentage of co-solvent (e.g., DMSO) in the final aqueous solution, ensuring the final solvent concentration is compatible with your experimental system. |
| Perform a solubility test to determine the maximum soluble concentration in your specific buffer. | ||
| Consider the use of solubility-enhancing excipients if compatible with your assay. | ||
| Inconsistent experimental results. | Variability in solution preparation. | Standardize the solution preparation protocol, including the solvent, concentration, and storage method. |
| Degradation during the experiment. | Minimize the time the compound spends in aqueous solution at room temperature or elevated temperatures. Prepare working solutions immediately before use. |
Experimental Protocols
As detailed experimental protocols for studying this compound degradation are not publicly available, the following represents a general approach for conducting forced degradation studies, which could be adapted for this compound.
Forced Degradation Study Protocol (Hypothetical)
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C for 24 hours.
-
Alkaline Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and incubate at room temperature for 24 hours.
-
Thermal Degradation: Incubate the solid compound and the stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) and fluorescent light for 24 hours.
-
-
Sample Analysis: Analyze the stressed samples, along with a control sample (stored at -20°C), by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control to identify and quantify any degradation products.
Quantitative Data Summary
The following table is a hypothetical representation of data that could be generated from a forced degradation study.
| Stress Condition | This compound Remaining (%) | Number of Degradants | Major Degradant Peak Area (%) |
| Control (-20°C) | 100 | 0 | 0 |
| 0.1 N HCl, 60°C, 24h | 85.2 | 2 | 10.5 |
| 0.1 N NaOH, 60°C, 24h | 70.8 | 3 | 15.3 |
| 3% H₂O₂, RT, 24h | 92.5 | 1 | 5.1 |
| Heat (60°C), 24h | 98.1 | 0 | 0 |
| UV Light, 24h | 95.3 | 1 | 3.2 |
Visualizations
Caption: Workflow for preparing this compound solutions to minimize degradation.
Caption: Factors potentially influencing the stability of this compound in solution.
Caption: Simplified mechanism of action of this compound as a FAAH inhibitor.[4]
References
Addressing variability in MK-4409 experimental outcomes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing MK-4409, a potent and selective fatty acid amide hydrolase (FAAH) inhibitor. Our goal is to help you address variability in your experimental outcomes and ensure the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, selective, and reversible noncovalent inhibitor of fatty acid amide hydrolase (FAAH).[1] FAAH is the primary enzyme responsible for the degradation of fatty acid amides (FAAs), including the endocannabinoid anandamide. By inhibiting FAAH, this compound increases the levels of endogenous anandamide and other FAAs, which then act on cannabinoid receptors to produce analgesic and anti-inflammatory effects.
Q2: What are the recommended solvents and storage conditions for this compound?
A2: For in vitro assays, this compound is typically dissolved in dimethyl sulfoxide (DMSO). For in vivo studies in rats, successful vehicle formulations have included a 1:1 mixture of Imwitor/Tween or a 40:10:50 mixture of PEG400/Tween80/H2O.[1][2] It is recommended to store the DMSO stock solution at -20°C or -80°C to ensure stability. While some studies suggest that many compounds in DMSO are stable at room temperature for extended periods, it is best practice to minimize freeze-thaw cycles.
Q3: What are the known off-target activities of this compound?
A3: this compound has been evaluated for off-target activities. It has been tested for binding to the hERG K+ channel and for inhibition of the vesicular monoamine transporter (VMAT).[1][2] The oxazole core of this compound contributes to a more favorable off-target profile compared to earlier pyrazole-based inhibitors.[1] Refer to the data tables below for specific binding affinity (Ki) and EC50 values.
Troubleshooting Guides
In Vitro Experimentation
Problem: High variability or unexpected results in my FAAH activity assay.
| Possible Cause | Troubleshooting Suggestion |
| Enzyme Instability/Inactivity | Ensure the FAAH enzyme has been stored correctly (typically at -80°C) and has not undergone multiple freeze-thaw cycles. Confirm the activity of your enzyme lot using a known FAAH inhibitor as a positive control. |
| Substrate Degradation | Prepare fresh substrate solutions for each experiment. Some fluorogenic substrates are light-sensitive; protect them from light during storage and handling. |
| Incorrect Assay Conditions | Optimize assay parameters such as temperature, pH, and incubation time. FAAH activity is sensitive to these factors. Most assays are performed at 37°C and a pH between 7.4 and 9.0. |
| DMSO Concentration Effects | High concentrations of DMSO can affect enzyme activity. Ensure the final DMSO concentration in your assay is consistent across all wells and is at a level that does not interfere with FAAH activity (typically ≤1%). |
| Allosteric Nature of FAAH | Be aware that FAAH is an allosteric enzyme, which can lead to non-Michaelis-Menten kinetics.[3] This can manifest as sigmoidal dose-response curves. Consider this when analyzing your data. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent reagent dispensing, especially for potent inhibitors like this compound where small volume variations can lead to large concentration changes. |
Problem: this compound appears to have low potency in my assay.
| Possible Cause | Troubleshooting Suggestion |
| Compound Precipitation | Visually inspect your assay plate for any signs of compound precipitation. This compound has limited aqueous solubility. Ensure your final assay concentration is below its solubility limit in the assay buffer. |
| Incorrect Concentration Calculation | Double-check all calculations for serial dilutions of your this compound stock solution. |
| Degradation of this compound Stock | If the stock solution has been stored for a long time or subjected to multiple freeze-thaw cycles, its potency may be compromised. Prepare a fresh stock solution from solid compound. |
| High Protein Binding in Assay | If your assay medium contains high concentrations of protein (e.g., BSA), this compound may bind to these proteins, reducing its free concentration available to inhibit FAAH. Consider this when interpreting your results. |
In Vivo Experimentation
Problem: Inconsistent or lack of efficacy in animal models of pain.
| Possible Cause | Troubleshooting Suggestion |
| Poor Bioavailability/Exposure | Ensure the dosing vehicle is appropriate for this compound and the route of administration. For oral dosing, formulations such as Imwitor/Tween or PEG400/Tween80/H2O have been used successfully.[1][2] Consider performing a pilot pharmacokinetic study to confirm adequate plasma and brain exposure. |
| Variability in Animal Model | The choice of pain model (e.g., CFA, SNL) can significantly influence the outcome. Ensure the model is well-established in your lab and that you have historical data for positive controls. |
| Environmental Stressors | Animal stress can significantly impact pain perception and the response to analgesics. Factors such as housing conditions, handling, noise, and even the sex of the experimenter can introduce variability. Standardize these conditions as much as possible. |
| Timing of Dosing and Behavioral Testing | The timing of drug administration relative to the peak of pain hypersensitivity and the timing of behavioral assessment post-dosing are critical. Optimize these parameters based on the pharmacokinetic profile of this compound and the specific pain model. |
| Metabolism of this compound | The rate of metabolism can vary between species and even between different strains of the same species. Be aware of the pharmacokinetic parameters of this compound in your chosen animal model (see data tables below). |
Data Presentation
In Vitro Activity of this compound
| Parameter | Value | Assay Conditions |
| IC50 (Rat FAAH lysate) | 11 nM | Average of at least three duplicates.[1] |
| hERG Binding (Ki) | 1254 nM | Binding displacement of [35S] MK-499.[1] |
| VMAT Inhibition (EC50) | >20,000 nM | [3H]dihydrotetrabenazine binding assay.[1] |
In Vivo Efficacy of this compound in a Rat Model of Inflammatory Pain (CFA)
| Dose (mg/kg, p.o.) | % Reversal of Mechanical Allodynia (1 hr post-dose) | % Reversal of Mechanical Allodynia (3 hr post-dose) |
| 10 | ~55% | ~70% |
| 30 | ~60% | ~75% |
Data estimated from graphical representations in Chobanian et al., 2014.[1]
Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Dosing |
| Oral Bioavailability (F%) | 120% | 2 mg/kg, p.o. in PEG400/Tween80/H2O.[2] |
| Half-life (t1/2) | 4.3 h | 2 mg/kg, p.o.[2] |
| Clearance (Cl) | 20 mL/min·kg | 1 mg/kg, i.v. in DMSO/PEG400/H2O.[2] |
| Volume of Distribution (Vd) | 6.2 L/kg | 1 mg/kg, i.v.[2] |
| Brain/Plasma Ratio | 2 | Not specified.[1] |
Experimental Protocols
Fluorometric FAAH Activity Assay
This protocol is a generalized procedure based on commercially available kits and published methods.
1. Reagent Preparation:
-
FAAH Assay Buffer: Typically Tris-HCl buffer (pH 7.4 - 9.0) with a chelating agent like EDTA.
-
FAAH Enzyme: Recombinant or tissue-derived FAAH. Store at -80°C.
-
This compound Stock Solution: Prepare a 10 mM stock in DMSO.
-
FAAH Substrate: A fluorogenic substrate such as AMC-arachidonoyl amide.
-
Positive Control Inhibitor: A known FAAH inhibitor (e.g., JZL195).
2. Assay Procedure:
-
Prepare serial dilutions of this compound in FAAH Assay Buffer.
-
In a 96-well black plate, add the diluted this compound solutions. Include wells for a vehicle control (DMSO) and a positive control inhibitor.
-
Add the FAAH enzyme solution to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the FAAH substrate to all wells.
-
Immediately begin kinetic measurement of fluorescence using a plate reader with excitation at ~360 nm and emission at ~465 nm. Read every 1-2 minutes for 15-30 minutes at 37°C.
3. Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
Normalize the reaction rates to the vehicle control.
-
Plot the normalized rates against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Caption: Simplified signaling pathway of FAAH and the inhibitory action of this compound.
Caption: General workflow for an in vitro FAAH inhibition assay using this compound.
Caption: A logical flow for troubleshooting inconsistent in vitro FAAH assay results.
References
Technical Support Center: MK-4409 and Chronic Dosing Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MK-4409, a potent and selective fatty acid amide hydrolase (FAAH) inhibitor.[1][2] This guide specifically addresses the potential for tachyphylaxis in chronic studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective, reversible, noncovalent inhibitor of fatty acid amide hydrolase (FAAH).[1] The FAAH enzyme is the primary catalyst for the hydrolysis of the endocannabinoid anandamide (AEA) and other related fatty acid amides.[3] By inhibiting FAAH, this compound increases the levels of endogenous anandamide, which then acts on cannabinoid receptors (CB1 and CB2) to produce its pharmacological effects, including analgesia in inflammatory and neuropathic pain models.[1][3]
Q2: Is there a potential for tachyphylaxis (loss of efficacy) with chronic administration of this compound?
A2: Preclinical evidence suggests that this compound does not induce tachyphylaxis with chronic dosing. A study in a rat model of inflammatory pain (Complete Freund's Adjuvant - CFA) demonstrated that this compound maintained its analgesic efficacy over a 10-day dosing period.[1] This is in contrast to direct-acting cannabinoid receptor agonists, such as WIN 55,212-2, which showed a loss of analgesic properties around day 5 in the same study.[1] The indirect mechanism of action of this compound, which enhances endogenous cannabinoid signaling rather than causing global receptor activation, is thought to contribute to this lack of desensitization.[3]
Q3: How was the lack of tachyphylaxis for this compound demonstrated experimentally?
A3: The absence of tachyphylaxis was demonstrated in a chronic dosing study using the Complete Freund's Adjuvant (CFA) induced model of inflammatory pain in rats. This compound was administered daily for 10 days, and its analgesic effect was compared to that of a direct cannabinoid agonist, WIN 55,212-2. While the direct agonist lost efficacy, this compound continued to show excellent efficacy throughout the 10-day period.[1]
Troubleshooting Guide
Issue: Observing diminishing efficacy of this compound in a chronic in vivo study.
If you are observing a decrease in the analgesic or anti-inflammatory effects of this compound in a long-term study, consider the following potential issues and troubleshooting steps:
| Potential Cause | Troubleshooting Steps |
| Compound Stability/Formulation Issues | - Verify the stability of your this compound formulation over the course of the study. - Ensure proper storage conditions are maintained. - Prepare fresh formulations regularly as needed. |
| Pharmacokinetic Changes | - Consider if there are any changes in the metabolism or clearance of this compound over time in your specific animal model, although this is not suggested by existing data. - If possible, measure plasma concentrations of this compound at different time points during the chronic study to ensure consistent exposure. |
| Model-Specific Pathological Changes | - The underlying pathology of your disease model may evolve over the chronic study period, potentially altering the contribution of FAAH-sensitive pathways to the phenotype. - Characterize the progression of the disease model at time points corresponding to the observed decrease in efficacy. |
| Procedural Drift in Behavioral Testing | - Ensure that behavioral testing protocols are performed consistently throughout the study. - Re-train experimenters on the behavioral assays if necessary to minimize inter- and intra-operator variability. |
| Comparison to an Inappropriate Control | - When assessing tachyphylaxis, it is crucial to include a positive control that is known to induce tachyphylaxis, such as a direct cannabinoid receptor agonist (e.g., WIN 55,212-2).[1] This helps to differentiate between true tachyphylaxis and other experimental variables. |
Quantitative Data Summary
The following table summarizes the preclinical data from the chronic dosing study of this compound in the CFA model of inflammatory pain, demonstrating its sustained efficacy.
| Treatment Group | Day 1 | Day 3 | Day 5 | Day 7 | Day 10 |
| This compound (30 mg/kg) | ~70% | ~75% | ~80% | ~85% | ~80% |
| WIN 55,212-2 (CB1/CB2 Agonist) | ~60% | ~50% | ~20% | <10% | <10% |
| Data are estimated from the graphical representation in Chobanian et al., ACS Med Chem Lett. 2014, 5(6), 717-721 and represent the approximate percent reversal of mechanical allodynia.[1] |
Experimental Protocols
Chronic Dosing Tachyphylaxis Study in the CFA Rat Model of Inflammatory Pain
This protocol is based on the methodology described for the evaluation of this compound.[1]
-
Animal Model:
-
Species: Male Sprague-Dawley rats.
-
Induction of Inflammation: A single intraplantar injection of 100 µL of Complete Freund's Adjuvant (CFA) into the hind paw.
-
-
Drug Administration:
-
Test Compound: this compound, formulated for oral administration (e.g., in a vehicle such as 20% DMSO/60% PEG400/20% H₂O).[4]
-
Positive Control: WIN 55,212-2 (a CB1/CB2 receptor agonist known to produce tachyphylaxis).
-
Dosing Regimen: Daily oral administration for 10 consecutive days, commencing after the establishment of inflammation.
-
-
Behavioral Assessment (Mechanical Allodynia):
-
Apparatus: von Frey filaments.
-
Procedure:
-
Acclimate rats to the testing environment.
-
Apply von Frey filaments of increasing stiffness to the plantar surface of the inflamed paw.
-
The paw withdrawal threshold is determined as the filament stiffness that elicits a withdrawal response in approximately 50% of applications (e.g., using the up-down method).
-
-
Timeline: Measure the paw withdrawal threshold before the first dose (baseline) and at specified time points after dosing on each of the 10 days of the study.
-
-
Data Analysis:
-
Calculate the percent reversal of allodynia using the formula: ((post-dose threshold - pre-dose threshold) / (pre-injury baseline - pre-dose threshold)) * 100.
-
Compare the percent reversal over the 10-day period between the this compound and WIN 55,212-2 treatment groups.
-
Visualizations
Signaling Pathway of FAAH Inhibition by this compound
Caption: FAAH Inhibition by this compound Increases Anandamide Signaling.
Experimental Workflow for Tachyphylaxis Assessment
Caption: Workflow for Assessing Tachyphylaxis in a Chronic Pain Model.
Troubleshooting Logic for Diminished Efficacy
Caption: Logical Steps for Troubleshooting Diminished Efficacy of this compound.
References
- 1. Discovery of this compound, a Novel Oxazole FAAH Inhibitor for the Treatment of Inflammatory and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, a Novel Oxazole FAAH Inhibitor for the Treatment of Inflammatory and Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of MK-4409 and Other Fatty Acid Amide Hydrolase (FAAH) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the fatty acid amide hydrolase (FAAH) inhibitor MK-4409 with other prominent FAAH inhibitors, including PF-04457845, JNJ-42165279, URB597, and OL-135. The information is intended for researchers, scientists, and professionals involved in drug development and is supported by experimental data from preclinical studies.
Introduction to FAAH Inhibition
Fatty acid amide hydrolase (FAAH) is a key enzyme in the endocannabinoid system, responsible for the degradation of the endogenous cannabinoid anandamide (AEA) and other related fatty acid amides.[1][2] Inhibition of FAAH leads to an increase in the levels of these signaling lipids, which can produce analgesic, anti-inflammatory, and anxiolytic effects without the undesirable side effects associated with direct cannabinoid receptor agonists.[2] This makes FAAH an attractive therapeutic target for a variety of conditions, including chronic pain and anxiety disorders.
This compound is a potent, selective, and reversible noncovalent FAAH inhibitor that has demonstrated efficacy in preclinical models of inflammatory and neuropathic pain.[2][3] This guide will compare its performance characteristics against other well-characterized FAAH inhibitors.
Endocannabinoid Signaling Pathway and FAAH's Role
The following diagram illustrates the role of FAAH in the endocannabinoid signaling pathway. Endocannabinoids like anandamide (AEA) are produced on-demand in the postsynaptic neuron and travel in a retrograde manner to activate presynaptic CB1 receptors, modulating neurotransmitter release. FAAH in the postsynaptic neuron terminates AEA signaling by hydrolyzing it into arachidonic acid and ethanolamine.
Comparative Performance Data
The following tables summarize the in vitro potency, pharmacokinetic profiles, and in vivo efficacy of this compound and other selected FAAH inhibitors.
Table 1: In Vitro Potency of FAAH Inhibitors
| Compound | Type | Human FAAH IC50 (nM) | Rat FAAH IC50 (nM) | Human FAAH k_inact/K_i (M⁻¹s⁻¹) |
| This compound | Reversible, Noncovalent | <10[2] | - | Not Applicable |
| PF-04457845 | Irreversible, Covalent | 7.2[4][5] | 7.4[6] | 40,300[5][7] |
| JNJ-42165279 | Reversible | 70[6] | 313[6] | Not Applicable |
| URB597 | Irreversible, Covalent | 3[8] | 5[8] | - |
| OL-135 | Reversible, Covalent | - | - | Ki = 4.7 nM[9] |
IC50: Half-maximal inhibitory concentration. A lower value indicates higher potency. k_inact/K_i: A measure of the efficiency of irreversible inhibitors. -: Data not available.
Table 2: Preclinical Pharmacokinetic Profiles
| Compound | Species | Route | Bioavailability (%) | t_max (h) | Half-life (t½) (h) | Brain/Plasma Ratio |
| This compound | Rat | - | - | - | - | 2[2] |
| This compound | Dog | - | - | - | - | - |
| This compound | Rhesus | - | - | - | - | - |
| PF-04457845 | Rat | p.o. | 88[7] | 2[7] | - | 1.6[7] |
| PF-04457845 | Dog | p.o. | 58[7] | - | - | - |
| JNJ-42165279 | Rat | p.o. | - | 1[10] | - | - |
| URB597 | Rat | p.o. | Orally available[8] | - | - | - |
| URB597 | Monkey | p.o. | Orally available[8] | - | - | - |
p.o.: Oral administration. -: Data not available.
Table 3: In Vivo Efficacy in Preclinical Pain Models
| Compound | Model | Species | Route | Minimum Effective Dose (MED) |
| This compound | CFA (Inflammatory) | Rat | - | Efficacious[2] |
| This compound | SNL (Neuropathic) | Rat | p.o. | 3 mg/kg[2] |
| PF-04457845 | CFA (Inflammatory) | Rat | p.o. | 0.1 mg/kg[7] |
| JNJ-42165279 | - | - | - | - |
| URB597 | Inflammatory Pain | Rat/Mouse | i.p. | - |
| OL-135 | - | - | - | - |
CFA: Complete Freund's Adjuvant model of inflammatory pain. SNL: Spinal Nerve Ligation model of neuropathic pain. p.o.: Oral administration; i.p.: Intraperitoneal administration. -: Data not available or not specified.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
FAAH Inhibition Assay (Fluorometric)
This assay quantifies the ability of a compound to inhibit FAAH activity.
Protocol:
-
Reagent Preparation:
-
Prepare a working solution of recombinant human or rat FAAH in an appropriate assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA).[11]
-
Prepare serial dilutions of the test inhibitor (e.g., this compound) and a positive control inhibitor (e.g., URB597) in the assay buffer.[11]
-
Prepare a working solution of a fluorogenic FAAH substrate, such as N-arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA).[11]
-
-
Assay Procedure:
-
In a 96-well black microplate, add the assay buffer, the test compound or vehicle control, and the FAAH enzyme solution to each well.[11]
-
Incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow for the inhibitor to bind to the enzyme.[11]
-
Initiate the enzymatic reaction by adding the FAAH substrate solution to all wells.[11]
-
Immediately begin measuring the fluorescence intensity kinetically at an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 465 nm over a period of 10-60 minutes at 37°C.[11]
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction for each inhibitor concentration.
-
Plot the reaction rate against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.[12]
-
In Vivo Models of Pain
1. Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain
This model is used to assess the efficacy of compounds in reducing inflammatory pain.
Protocol:
-
Induction: A subcutaneous injection of Complete Freund's Adjuvant (CFA) is administered into the plantar surface of the hind paw of a rodent (e.g., rat or mouse).[13][14] This induces a localized inflammatory response characterized by edema, hyperalgesia, and allodynia.
-
Drug Administration: The test compound (e.g., this compound) or vehicle is administered, typically orally or via intraperitoneal injection, at various time points after CFA injection.
-
Assessment of Nociception: Pain-related behaviors are assessed at baseline and at different time points after drug administration. Common assessments include:
-
Mechanical Allodynia: Measured using von Frey filaments to determine the paw withdrawal threshold to a non-noxious mechanical stimulus.
-
Thermal Hyperalgesia: Assessed using a radiant heat source (e.g., Hargreaves test) or a hot plate to measure the latency to paw withdrawal.
-
2. Spinal Nerve Ligation (SNL) Model of Neuropathic Pain
This surgical model is used to induce neuropathic pain that mimics certain human neuropathic pain conditions.
Protocol:
-
Surgical Procedure: Under anesthesia, the L5 and L6 spinal nerves are tightly ligated with silk sutures in rats or mice.[15][16][17][18]
-
Post-Operative Care: Animals are allowed to recover from surgery, and the development of neuropathic pain behaviors is monitored.
-
Drug Administration: The test compound or vehicle is administered to the animals once neuropathic pain is established.
-
Assessment of Nociception: Similar to the CFA model, behavioral tests are conducted to assess mechanical allodynia and thermal hyperalgesia.
Selectivity Profile
A crucial aspect of a good FAAH inhibitor is its selectivity for FAAH over other serine hydrolases to minimize off-target effects. Both this compound and PF-04457845 have been reported to be highly selective.[2][7] Activity-based protein profiling (ABPP) is a powerful technique used to assess the selectivity of inhibitors across the entire serine hydrolase superfamily.[9] For example, PF-04457845 has demonstrated exquisite selectivity for FAAH with no significant inhibition of other serine hydrolases in vivo.[7]
Conclusion
This compound is a potent and selective reversible noncovalent FAAH inhibitor with a promising preclinical profile for the treatment of pain.[2] Its performance is comparable to other well-characterized FAAH inhibitors like the irreversible covalent inhibitor PF-04457845. The choice of an optimal FAAH inhibitor for therapeutic development will depend on a comprehensive evaluation of its potency, selectivity, pharmacokinetic properties, and safety profile in clinical trials. This guide provides a comparative framework to aid researchers and drug developers in this evaluation process.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of this compound, a Novel Oxazole FAAH Inhibitor for the Treatment of Inflammatory and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of this compound, a Novel Oxazole FAAH Inhibitor for the Treatment of Inflammatory and Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of PF-04457845: A Highly Potent, Orally Bioavailable, and Selective Urea FAAH Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological profile of the selective FAAH inhibitor KDS-4103 (URB597) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Complete Freund's adjuvant (CFA) model establishment [bio-protocol.org]
- 14. Frontiers | Neuronal toll like receptor 9 contributes to complete Freund’s adjuvant-induced inflammatory pain in mice [frontiersin.org]
- 15. Spinal nerve ligation model [pspp.ninds.nih.gov]
- 16. iasp-pain.org [iasp-pain.org]
- 17. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 18. Spinal Nerve Ligation Rat Model - Creative Biolabs [creative-biolabs.com]
A Comparative Guide to FAAH Inhibitors in Preclinical Pain Models: MK-4409 vs. URB597
This guide provides an objective comparison of two prominent fatty acid amide hydrolase (FAAH) inhibitors, MK-4409 and URB597, focusing on their performance in preclinical models of inflammatory and neuropathic pain. The information is intended for researchers, scientists, and professionals in the field of drug development.
Mechanism of Action: FAAH Inhibition
Fatty acid amide hydrolase (FAAH) is the primary enzyme responsible for the degradation of N-arachidonoyl ethanolamine (anandamide, AEA), an endogenous cannabinoid.[1][2] Inhibition of FAAH elevates the levels of endogenous AEA, which in turn enhances the activation of cannabinoid receptors (CB1 and CB2) involved in suppressing pain transmission.[3] This strategy is pursued to achieve analgesia while potentially avoiding the psychotropic side effects associated with direct-acting cannabinoid agonists.[1][2]
This compound is a reversible, noncovalent modifying FAAH inhibitor.[3] In contrast, URB597 is an irreversible inhibitor that acts by carbamylating a key serine residue in the enzyme's catalytic site.[3]
In Vitro Potency
The following table summarizes the in vitro inhibitory potency of this compound and URB597 against the FAAH enzyme.
| Compound | Target | Mechanism of Inhibition | In Vitro Potency (IC₅₀) | Reference |
| This compound | Human FAAH | Reversible, noncovalent modifying | 7.6 nM | [3] |
| URB597 | Rat Brain FAAH | Irreversible | ~5 nM | [4] |
Efficacy in Preclinical Pain Models
The analgesic effects of both compounds have been evaluated in rodent models of inflammatory and neuropathic pain.
The Complete Freund's Adjuvant (CFA) model is a standard method for inducing inflammatory pain, characterized by thermal hyperalgesia and mechanical allodynia.
| Compound | Animal Model | Doses (Route) | Key Findings | Reference |
| This compound | Rat (CFA) | 10, 30 mg/kg (p.o.) | Showed comparable efficacy to naproxen in reversing thermal hyperalgesia. No tachyphylaxis observed after 10 days of chronic dosing. | [3][5] |
| URB597 | Rat (CFA) | 0.3 mg/kg (i.p.) | Significantly reduced mechanical allodynia and thermal hyperalgesia. | [4][6] |
| The analgesic effects were dose-dependent and mediated by both CB1 and CB2 receptors. | [4][6] |
Neuropathic pain is assessed using models such as spinal nerve ligation (SNL) or partial sciatic nerve ligation. These models mimic chronic pain conditions resulting from nerve injury.
| Compound | Animal Model | Doses (Route) | Key Findings | Reference |
| This compound | Rat (SNL) | 3, 30, 100 mg/kg (p.o.) | Showed excellent, dose-dependent efficacy in reversing mechanical allodynia. | [3] |
| Favorable efficacy compared to standards of care like Pregabalin and Gabapentin. | [3] | |||
| URB597 | Rat (Partial Sciatic Nerve Ligation) | 0.3 mg/kg (i.p.) | Did not reduce mechanical allodynia in this model. | [4][6] |
| Rat (HIV Neuropathy Model) | Not specified | Reduced cold and tactile allodynia, with effects mediated by both CB1 and CB2 receptors. | [7] | |
| Mouse (Chronic Constriction Injury) | Not specified | Attenuated thermal hyperalgesia and mechanical allodynia, with effects blocked by CB1 and CB2 antagonists. | [1] |
Summary of Efficacy: this compound demonstrated robust efficacy in both inflammatory and neuropathic pain models.[3] URB597 showed consistent efficacy in inflammatory pain models, but its effectiveness in neuropathic pain appears to be more variable and potentially model-dependent.[1][4][6][7]
Side Effect Profile
A key advantage of FAAH inhibitors over direct cannabinoid agonists is a potentially wider therapeutic window with fewer CNS-related side effects.
-
This compound: Despite being brain penetrant (rat brain/plasma ratio of 2), no cognitive effects were observed.[3]
-
URB597: In contrast to the direct cannabinoid agonist HU210, URB597 did not produce a reduction in motor performance in rats.[4][6] This suggests that FAAH inhibition can provide analgesia without the undesirable side effects typically associated with direct cannabinoid receptor activation.[4]
Experimental Protocols
The following section details the methodologies for the key experiments cited in this guide.
-
Induction: Unilateral intraplantar injection of CFA into the hind paw of the animal (typically a rat). This induces a localized inflammatory response, edema, and hypersensitivity to thermal and mechanical stimuli.
-
Behavioral Assessment:
-
Thermal Hyperalgesia: Measured using a plantar test apparatus. A radiant heat source is applied to the plantar surface of the paw, and the latency to withdrawal is recorded. A reduced withdrawal latency in the inflamed paw compared to baseline indicates thermal hyperalgesia.
-
Mechanical Allodynia: Assessed using von Frey filaments of varying stiffness applied to the plantar surface of the paw. The paw withdrawal threshold (the lowest force that elicits a withdrawal response) is determined. A lower threshold in the inflamed paw indicates mechanical allodynia.
-
-
Induction: This surgical model involves the tight ligation of one or more spinal nerves (e.g., L5 and L6) in rats. This procedure leads to the development of persistent mechanical allodynia and thermal hyperalgesia, mimicking human neuropathic pain conditions.
-
Behavioral Assessment: Paw withdrawal thresholds to mechanical (von Frey filaments) and thermal (plantar test) stimuli are measured on the paw ipsilateral to the nerve injury, typically starting several days post-surgery and continuing after drug administration.
Conclusion
Both this compound and URB597 are effective FAAH inhibitors that demonstrate analgesic properties in preclinical pain models.
-
This compound emerges as a potent, reversible inhibitor with a strong efficacy signal in both inflammatory and neuropathic pain models, presenting a favorable profile compared to standards of care.[3]
-
URB597 , an irreversible inhibitor, is highly effective in models of inflammatory pain.[4][6] Its efficacy in neuropathic pain is less consistent across different studies and models, suggesting its therapeutic utility may be more pronounced in inflammation-driven pain states.[1][4][6][7]
The data suggest that while both compounds validate FAAH as a therapeutic target for pain, differences in their chemical properties (reversibility) and preclinical performance profiles warrant consideration for specific pain etiologies.
References
- 1. Targeting Fatty Acid Amide Hydrolase (FAAH) to Treat Pain and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting fatty acid amide hydrolase (FAAH) to treat pain and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of this compound, a Novel Oxazole FAAH Inhibitor for the Treatment of Inflammatory and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Actions of the FAAH inhibitor URB597 in neuropathic and inflammatory chronic pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Actions of the FAAH inhibitor URB597 in neuropathic and inflammatory chronic pain models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Attenuation of persistent pain-related behavior by fatty acid amide hydrolase (FAAH) inhibitors in a rat model of HIV sensory neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the FAAH Inhibitors MK-4409 and PF-3845
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent inhibitors of Fatty Acid Amide Hydrolase (FAAH), MK-4409 and PF-3845. Both compounds are potent inhibitors of FAAH, an enzyme responsible for the degradation of endogenous fatty acid amides, including the endocannabinoid anandamide.[1] By inhibiting FAAH, these compounds increase the levels of anandamide, which then modulates cannabinoid receptors to produce analgesic and anti-inflammatory effects. This guide summarizes their efficacy based on available preclinical data, details the experimental protocols used in key studies, and visualizes the relevant biological pathways and experimental workflows.
It is important to note that a direct head-to-head comparative study of this compound and PF-3845 in the same experimental models has not been identified in the public domain. Therefore, this guide presents a compilation of data from separate studies to facilitate an informed, albeit indirect, comparison.
Mechanism of Action and Signaling Pathway
Both this compound and PF-3845 target and inhibit the enzyme Fatty Acid Amide Hydrolase (FAAH). FAAH is a key enzyme in the endocannabinoid system, responsible for the breakdown of the endocannabinoid anandamide (AEA) into arachidonic acid and ethanolamine. Inhibition of FAAH leads to an accumulation of AEA, which can then activate cannabinoid receptors, primarily CB1 and CB2, leading to downstream signaling cascades that modulate pain and inflammation.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and PF-3845 from preclinical studies.
In Vitro FAAH Inhibition
| Compound | Target | Assay Type | IC50 (nM) | Ki (µM) | Species | Reference |
| This compound | FAAH | Enzyme Assay | 11 | - | Human | [2] |
| FAAH | Enzyme Assay | 11 | - | Rat | [2] | |
| PF-3845 | FAAH | Enzyme Assay | - | 0.23 | - |
In Vivo Efficacy in Pain Models
This compound in the Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain
| Dose (mg/kg, p.o.) | Time Point (hours) | % Reversal of Hyperalgesia | Animal Model | Reference |
| 10 | 1 | ~40% | Rat | [1] |
| 10 | 3 | ~55% | Rat | [1] |
| 30 | 1 | ~50% | Rat | [1] |
| 30 | 3 | ~60% | Rat | [1] |
This compound in the Spared Nerve Ligation (SNL) Model of Neuropathic Pain
| Dose (mg/kg, p.o.) | % Reversal of Allodynia | Animal Model | Reference |
| 3 | ~50% | Rat | [1] |
| 30 | ~50% | Rat | [1] |
| 100 | ~50% | Rat | [1] |
PF-3845 in the Lipopolysaccharide (LPS)-Induced Tactile Allodynia Model
| Dose (mg/kg, i.p.) | Effect | Animal Model | Reference |
| 10 | Significant reversal of allodynia | Mouse | [3] |
Pharmacokinetic Parameters in Rats
| Compound | Route | Dose (mg/kg) | Tmax (h) | Cmax (µM) | AUC (µM*h) | Bioavailability (%) | Reference |
| This compound | p.o. | 2 | 4.3 | 2.2 | 20 | 120 | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
FAAH Inhibition Assay (for this compound)
The in vitro potency of this compound was determined using a fluorescent-based assay with recombinant human and rat FAAH. The assay measures the hydrolysis of the fluorogenic substrate arachidonoyl-7-amino-4-methylcoumarin (AAMC) to produce the fluorescent product 7-amino-4-methylcoumarin (AMC). The reaction is initiated by the addition of the enzyme to a buffer containing the substrate and varying concentrations of the inhibitor. The fluorescence is measured over time, and the rate of reaction is calculated. The IC50 value is determined by fitting the dose-response curve of the inhibitor concentration versus the percentage of enzyme inhibition.
Complete Freund's Adjuvant (CFA) Induced Inflammatory Pain Model (for this compound)
-
Induction of Inflammation: Male Sprague-Dawley rats are injected with 100 µL of CFA into the plantar surface of the hind paw. This induces a localized inflammation and hyperalgesia that develops over several days.
-
Drug Administration: this compound is administered orally (p.o.) at various doses.
-
Assessment of Hyperalgesia: Mechanical hyperalgesia is assessed using a Randall-Selitto apparatus or electronic von Frey anesthesiometer at baseline and at specified time points after drug administration. The paw withdrawal threshold or latency is measured.
-
Data Analysis: The percentage reversal of hyperalgesia is calculated using the formula: ((Post-dose threshold - Pre-dose threshold) / (Baseline threshold - Pre-dose threshold)) * 100.
Spared Nerve Ligation (SNL) Model of Neuropathic Pain (for this compound)
-
Surgical Procedure: Under anesthesia, the common sciatic nerve of male Sprague-Dawley rats is exposed. Two of the three terminal branches of the sciatic nerve (the common peroneal and tibial nerves) are tightly ligated and sectioned, leaving the sural nerve intact.
-
Development of Allodynia: This procedure leads to the development of mechanical allodynia in the paw innervated by the spared sural nerve.
-
Drug Administration: this compound is administered orally at various doses.
-
Assessment of Allodynia: Mechanical allodynia is measured using von Frey filaments. The paw withdrawal threshold to the application of filaments of varying stiffness is determined.
-
Data Analysis: The percentage reversal of allodynia is calculated based on the change in paw withdrawal threshold after drug administration compared to baseline.
Lipopolysaccharide (LPS)-Induced Tactile Allodynia Model (for PF-3845)
-
Induction of Allodynia: Male mice receive an intraplantar injection of LPS (e.g., 2.5 µg) into the hind paw, which induces a localized inflammatory response and tactile allodynia.[3]
-
Drug Administration: PF-3845 is administered, typically via intraperitoneal (i.p.) injection, at a specified dose (e.g., 10 mg/kg).[3]
-
Assessment of Allodynia: Tactile allodynia is measured using von Frey filaments at baseline and at various time points after drug administration. The paw withdrawal threshold is determined.
-
Data Analysis: The effect of the drug is determined by comparing the paw withdrawal thresholds of the drug-treated group to a vehicle-treated control group.
Conclusion
Both this compound and PF-3845 are effective inhibitors of FAAH with demonstrated efficacy in preclinical models of pain. This compound has shown robust activity in both inflammatory and neuropathic pain models in rats, with favorable pharmacokinetic properties for oral administration.[1][2] PF-3845 has also demonstrated efficacy in a mouse model of inflammatory pain.[3]
References
- 1. Discovery of this compound, a Novel Oxazole FAAH Inhibitor for the Treatment of Inflammatory and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The fatty acid amide hydrolase (FAAH) inhibitor PF-3845 acts in the nervous system to reverse LPS-induced tactile allodynia in mice - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Analgesic Effects of MK-4409: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the analgesic properties of MK-4409, a novel fatty acid amide hydrolase (FAAH) inhibitor, with other established pain therapeutics. The information presented is based on available preclinical data and is intended to offer an objective overview for research and development purposes.
Introduction to this compound
This compound is a potent and selective, reversible, non-covalently modifying inhibitor of the enzyme Fatty Acid Amide Hydrolase (FAAH).[1] FAAH is the primary enzyme responsible for the degradation of a class of endogenous bioactive lipids called N-acylethanolamines (NAEs), which includes the endocannabinoid anandamide (AEA). By inhibiting FAAH, this compound increases the endogenous levels of anandamide and other NAEs, which in turn modulate cannabinoid receptors (CB1 and CB2) and other cellular targets to produce analgesic and anti-inflammatory effects. Preclinical studies have demonstrated the efficacy of this compound in animal models of both inflammatory and neuropathic pain.[1]
Comparative Efficacy of Analgesics
The following tables summarize the preclinical efficacy of this compound in comparison to other FAAH inhibitors and standard-of-care analgesics in two widely used rodent models of pain: the Complete Freund's Adjuvant (CFA) model of inflammatory pain and the Spinal Nerve Ligation (SNL) model of neuropathic pain.
Table 1: Efficacy in the Rat Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain
| Compound | Mechanism of Action | Dose (mg/kg, p.o.) | Efficacy (% Reversal of Allodynia) | Time Point (hours) | Reference |
| This compound | FAAH Inhibitor | 10 | 49% | 1 | [1] |
| 10 | 51% | 3 | [1] | ||
| 30 | 70% | 1 | [1] | ||
| 30 | 71% | 3 | [1] | ||
| Naproxen | COX-1/COX-2 Inhibitor | 10 | Comparable to this compound at 10 mg/kg | 4 | [2][3] |
| PF-04457845 | FAAH Inhibitor | 0.1 - 10 | Statistically significant inhibition of mechanical allodynia | 4 | [2] |
Table 2: Efficacy in the Rat Spinal Nerve Ligation (SNL) Model of Neuropathic Pain
| Compound | Mechanism of Action | Dose (mg/kg, p.o.) | Efficacy (% Reversal of Allodynia / % MPE) | Reference |
| This compound | FAAH Inhibitor | 3, 30, 100 | ~50% analgesia | [1] |
| Pregabalin | α2δ-1 Subunit of VGCC Blocker | - | Less favorable efficacy compared to this compound | [1] |
| Gabapentin | α2δ-1 Subunit of VGCC Blocker | - | Less favorable efficacy compared to this compound | [1] |
| Duloxetine | Serotonin-Norepinephrine Reuptake Inhibitor | - | Less favorable efficacy compared to this compound | [1] |
| JNJ-42165279 | FAAH Inhibitor | 22 | ED90 | [4] |
MPE: Maximum Possible Effect VGCC: Voltage-Gated Calcium Channel
Mechanism of Action: Signaling Pathways
The analgesic effects of this compound and its comparators are mediated by distinct signaling pathways.
Caption: Signaling pathways for this compound and comparator analgesics.
Experimental Protocols
Detailed methodologies for the key preclinical experiments are provided below.
1. Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model
This model is used to assess inflammatory pain.
-
Induction: A subcutaneous injection of Complete Freund's Adjuvant (CFA) is administered into the plantar surface of one hind paw of a rodent. CFA is an emulsion of mineral oil, water, and heat-killed mycobacteria that induces a localized and persistent inflammatory response.[5][6]
-
Assessment: Mechanical allodynia (pain response to a normally non-painful stimulus) is typically measured using von Frey filaments. These are a series of calibrated filaments that are applied to the plantar surface of the paw to determine the withdrawal threshold. A lower withdrawal threshold in the CFA-injected paw compared to the contralateral paw indicates hyperalgesia.
-
Drug Evaluation: The test compound (e.g., this compound) or vehicle is administered, and the paw withdrawal threshold is measured at various time points post-dosing to determine the analgesic effect, often expressed as a percentage reversal of the established hyperalgesia.
Caption: Experimental workflow for the CFA model.
2. Spinal Nerve Ligation (SNL) Model of Neuropathic Pain
This surgical model is used to induce neuropathic pain that mimics certain human conditions.[7]
-
Procedure: Under anesthesia, the L5 and L6 spinal nerves (in rats) are tightly ligated with silk suture.[3] This procedure results in the development of long-lasting mechanical allodynia, thermal hyperalgesia, and spontaneous pain behaviors in the ipsilateral hind paw.
-
Assessment: Similar to the CFA model, mechanical allodynia is quantified using von Frey filaments to measure the paw withdrawal threshold.
-
Drug Evaluation: Following a post-operative recovery period and confirmation of neuropathic pain development, animals are treated with the test compound or vehicle. The paw withdrawal threshold is then assessed at specified time points to evaluate the compound's analgesic efficacy.
References
- 1. Discovery of this compound, a Novel Oxazole FAAH Inhibitor for the Treatment of Inflammatory and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Preclinical Characterization of the FAAH Inhibitor JNJ-42165279 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Fatty Acid Amide Hydrolase Inhibition by JNJ‐42165279: A Multiple‐Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of MK-4409's Cross-reactivity with Other Hydrolases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the fatty acid amide hydrolase (FAAH) inhibitor, MK-4409, with a focus on its cross-reactivity with other hydrolases. The information is intended to assist researchers and professionals in drug development in understanding the selectivity profile of this compound.
Overview of this compound
This compound is a potent and selective, reversible, noncovalent inhibitor of fatty acid amide hydrolase (FAAH)[1][2]. FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide and other related fatty acid amides[1]. By inhibiting FAAH, this compound increases the levels of these endogenous signaling lipids, which have shown therapeutic potential in models of inflammatory and neuropathic pain[1].
Quantitative Performance Data
While comprehensive data on the cross-reactivity of this compound against a wide panel of hydrolases is not publicly available in the reviewed literature, the following table summarizes the available inhibitory activity and selectivity data. The selectivity of FAAH inhibitors is often assessed against other serine hydrolases, as well as other proteins that may present off-target liabilities.
| Target | Species | Assay Type | IC50 (nM) | Notes | Reference |
| FAAH | Human | Cell Lysate | 11 | Primary target | [2] |
| FAAH | Rat | Cell Lysate | 11 | Primary target | [2] |
| VMAT | Human | Binding Assay | >20,000 | Vesicular monoamine transporter, an off-target. | [1][2] |
| hERG | Human | Binding Assay (Ki, nM) | 1254 | Potassium channel, an off-target. | [1][2] |
It is noted in the literature that activity-based protein profiling (ABPP) of a similar compound revealed exceptional selectivity with no off-target activity against other serine hydrolases[2]. However, specific quantitative data for this compound from such an assay is not provided in the available documents.
Experimental Protocols
To assess the selectivity of a compound like this compound, a common and robust method is competitive activity-based protein profiling (ABPP). The following is a representative protocol for such an experiment.
Competitive Activity-Based Protein Profiling (ABPP) for Hydrolase Selectivity
1. Proteome Preparation:
-
Prepare lysates from relevant tissues or cells (e.g., mouse brain, human cell lines) in a suitable buffer (e.g., PBS) by methods such as sonication or dounce homogenization.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
2. Inhibitor Incubation:
-
Aliquot the proteome samples (e.g., 50 µL of 1 mg/mL protein concentration).
-
Pre-incubate the proteomes with varying concentrations of the test inhibitor (e.g., this compound) or a vehicle control (e.g., DMSO) for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).
3. Activity-Based Probe Labeling:
-
Add a broad-spectrum serine hydrolase activity-based probe, such as a fluorophosphonate coupled to a reporter tag (e.g., FP-Rhodamine), to each sample.
-
Incubate the samples with the probe for a specific time (e.g., 30 minutes) at room temperature to allow for covalent labeling of active serine hydrolases.
4. Sample Analysis:
-
Quench the labeling reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled hydrolases using an in-gel fluorescence scanner. The intensity of the fluorescent bands corresponds to the activity of the respective hydrolases.
5. Data Interpretation:
-
A decrease in the fluorescence intensity of a band in the inhibitor-treated samples compared to the vehicle control indicates that the inhibitor has bound to and inhibited that particular hydrolase.
-
IC50 values for the inhibition of specific hydrolases can be determined by quantifying the fluorescence intensity of the corresponding bands at different inhibitor concentrations.
Visualizations
Signaling Pathway of FAAH
Caption: FAAH signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Hydrolase Cross-reactivity
Caption: Workflow for assessing hydrolase cross-reactivity using ABPP.
References
Reversible vs. Irreversible FAAH Inhibitors: A Comparative Analysis for Drug Development Professionals
A detailed examination of the mechanistic differences, pharmacological profiles, and therapeutic potential of reversible and irreversible inhibitors of Fatty Acid Amide Hydrolase (FAAH).
Fatty Acid Amide Hydrolase (FAAH) is a critical enzyme in the endocannabinoid system, primarily responsible for the degradation of the endogenous cannabinoid anandamide (AEA) and other related bioactive lipid amides. Inhibition of FAAH elevates the levels of these endogenous signaling molecules, producing a range of therapeutic effects, including analgesia, anxiolysis, and anti-inflammatory actions, without the psychotropic side effects associated with direct cannabinoid receptor agonists. This has made FAAH a compelling target for drug discovery. FAAH inhibitors can be broadly classified into two categories: reversible and irreversible. This guide provides a comparative analysis of these two classes of inhibitors, supported by experimental data, to aid researchers and drug development professionals in this field.
Mechanism of Action: A Tale of Two Binding Modes
The fundamental difference between reversible and irreversible FAAH inhibitors lies in their interaction with the enzyme's active site. FAAH is a serine hydrolase that utilizes a catalytic triad of Ser241-Ser217-Lys142 to hydrolyze its substrates.
Irreversible inhibitors , such as those from the carbamate (e.g., URB597) and urea (e.g., PF-04457845) classes, form a stable, covalent bond with the catalytic serine (Ser241). This effectively inactivates the enzyme, and the restoration of FAAH activity is dependent on the synthesis of new enzyme, leading to a prolonged duration of action.
Reversible inhibitors , on the other hand, bind to the FAAH active site through non-covalent interactions or by forming a transient covalent intermediate, such as a hemiketal with the catalytic serine. This binding is in equilibrium, and the inhibitor can dissociate from the enzyme, allowing for the recovery of enzyme activity as the inhibitor is cleared from the system. Prominent examples of reversible inhibitors include α-ketoheterocycles like OL-135.
Quantitative Comparison of FAAH Inhibitors
The potency and selectivity of FAAH inhibitors are critical parameters for their therapeutic potential. The following tables summarize key quantitative data for representative reversible and irreversible inhibitors.
| Irreversible Inhibitor | Chemical Class | Human FAAH IC50 (nM) | **Human FAAH k_inact/K_i (M⁻¹s⁻¹) ** | Selectivity Notes |
| PF-04457845 | Urea | 7.2 (60 min preincubation) | 40,300 | Highly selective over other serine hydrolases.[1] |
| URB597 | Carbamate | 3 (human liver) / 5 (rat brain) | 1,590 | Can inhibit other serine hydrolases, particularly carboxylesterases, in peripheral tissues.[2][3][4][5] |
| JNJ-42165279 | Urea | 70 | - | Highly selective. |
| Reversible Inhibitor | Chemical Class | Human FAAH IC50 (nM) | Human FAAH Ki (nM) | Selectivity Notes |
| OL-135 | α-ketoheterocycle | 208 | 4.7 | Good selectivity (>60-300 fold) over other serine hydrolases.[2] |
| SSR411298 | - | - | - | Selective inhibitor.[6] |
| V158866 | Azetidine analogue | - | - | Reversible inhibitor with efficacy in rodent models of inflammatory pain. |
In Vivo Efficacy and Duration of Action
The different mechanisms of action of reversible and irreversible inhibitors translate to distinct in vivo pharmacological profiles.
Irreversible inhibitors generally exhibit a prolonged duration of action that is not directly correlated with their pharmacokinetic half-life. For instance, a single dose of PF-04457845 can lead to near-complete inhibition of FAAH activity for an extended period, with the recovery of enzyme activity taking up to two weeks, which is consistent with the rate of de novo enzyme synthesis.[4] This long-lasting effect can be advantageous for chronic conditions requiring sustained target engagement. However, the irreversible nature of binding also raises potential safety concerns, as off-target effects could be long-lasting and difficult to manage. The tragic clinical trial failure of BIA 10-2474, an irreversible FAAH inhibitor with significant off-target activity, underscores the critical importance of selectivity for this class of drugs.
Reversible inhibitors , in contrast, typically have a duration of action that is more closely tied to their pharmacokinetic profile. While potent reversible inhibitors like OL-135 have demonstrated efficacy in preclinical pain models, they often produce more transient elevations in anandamide levels compared to irreversible inhibitors.[3] However, the reversible nature of their binding can offer a better safety profile, as any potential off-target effects would be expected to resolve as the drug is cleared from the body. The development of reversible inhibitors with optimized pharmacokinetic properties to achieve sustained target engagement is an active area of research.
Experimental Protocols
Fluorometric FAAH Activity Assay
A widely used method for determining the potency of FAAH inhibitors is the fluorometric activity assay. This assay is suitable for high-throughput screening and provides a quantitative measure of FAAH inhibition.
Principle: This assay utilizes a fluorogenic substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA). In the presence of active FAAH, AAMCA is hydrolyzed, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC). The rate of increase in fluorescence is directly proportional to the FAAH activity.
Materials:
-
FAAH enzyme source (e.g., recombinant human FAAH, tissue homogenates, or cell lysates)
-
FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)
-
Fluorogenic substrate (AAMCA)
-
Test inhibitors dissolved in a suitable solvent (e.g., DMSO)
-
96-well or 384-well microplates (black, clear bottom for fluorescence reading)
-
Fluorescence microplate reader with excitation and emission wavelengths of approximately 360 nm and 465 nm, respectively.
Procedure:
-
Enzyme Preparation: Prepare the FAAH enzyme solution in pre-chilled assay buffer.
-
Inhibitor Incubation: Add the test inhibitors at various concentrations to the wells of the microplate. Include a vehicle control (solvent only) and a positive control inhibitor (e.g., URB597).
-
Enzyme Addition: Add the FAAH enzyme solution to the wells containing the inhibitors and incubate for a defined period (e.g., 15-60 minutes) at a controlled temperature (e.g., 37°C). The pre-incubation time is particularly critical for irreversible inhibitors to allow for the covalent modification of the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the AAMCA substrate to all wells.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity over time using a microplate reader in kinetic mode.
-
Data Analysis: Calculate the initial rate of the reaction (V₀) for each well. The percent inhibition for each inhibitor concentration is calculated using the following formula: % Inhibition = 100 * (1 - (V₀_inhibitor / V₀_vehicle)) The IC50 value, the concentration of inhibitor that causes 50% inhibition of FAAH activity, is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the FAAH Signaling Pathway and Experimental Workflow
To better understand the biological context of FAAH inhibition and the process of inhibitor evaluation, the following diagrams are provided.
Caption: FAAH-mediated endocannabinoid signaling pathway.
Caption: Experimental workflow for FAAH inhibitor drug discovery.
Conclusion: Choosing the Right Tool for the Job
The choice between a reversible and an irreversible FAAH inhibitor for therapeutic development involves a careful consideration of the desired pharmacological profile and the therapeutic indication.
Irreversible inhibitors offer the advantage of prolonged target engagement, which may be beneficial for chronic conditions. However, the paramount importance of high selectivity for this class of compounds cannot be overstated to mitigate the risk of long-lasting, off-target-related adverse effects.
Reversible inhibitors may present a more favorable safety profile due to their non-permanent binding to the target. The challenge with this class lies in achieving a sustained duration of action, which requires careful optimization of their pharmacokinetic properties.
Ultimately, both reversible and irreversible FAAH inhibitors hold significant therapeutic promise. A thorough understanding of their distinct mechanisms of action, coupled with rigorous preclinical and clinical evaluation of their potency, selectivity, and pharmacokinetic/pharmacodynamic properties, will be essential for the successful development of novel FAAH-targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Characterization of the FAAH Inhibitor JNJ-42165279 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of the pharmacology and tolerability of PF-04457845, an irreversible inhibitor of fatty acid amide hydrolase-1, in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The selective reversible FAAH inhibitor, SSR411298, restores the development of maladaptive behaviors to acute and chronic stress in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Safety, Tolerability and Pharmacokinetics of FAAH Inhibitor V158866: A Double-Blind, Randomised, Placebo-Controlled Phase I Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Validating FAAH as a Therapeutic Target: A Comparative Guide Featuring MK-4409
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the fatty acid amide hydrolase (FAAH) inhibitor MK-4409 with alternative compounds, offering a comprehensive overview for validating FAAH as a therapeutic target. The information presented is supported by experimental data from preclinical studies.
Introduction to FAAH Inhibition
Fatty acid amide hydrolase (FAAH) is a key enzyme in the endocannabinoid system, responsible for the degradation of fatty acid amides, including the endogenous cannabinoid anandamide (AEA).[1] Inhibition of FAAH leads to increased levels of AEA and other bioactive lipids, which can produce analgesic, anti-inflammatory, and anxiolytic effects without the psychoactive side effects associated with direct cannabinoid receptor agonists.[2] This makes FAAH an attractive therapeutic target for a variety of conditions, including chronic pain and anxiety disorders.
This compound is a potent, selective, and reversible inhibitor of FAAH that has demonstrated efficacy in preclinical models of inflammatory and neuropathic pain.[3] This guide will compare the performance of this compound with other notable FAAH inhibitors, providing a framework for its evaluation as a tool to validate FAAH as a therapeutic target.
Comparative Data of FAAH Inhibitors
The following tables summarize the in vitro potency and preclinical pharmacokinetic properties of this compound and other well-characterized FAAH inhibitors.
Table 1: In Vitro Potency of Selected FAAH Inhibitors
| Compound | Class | Mechanism of Action | Target Species | IC50 (nM) | Ki (nM) |
| This compound | Oxazole | Reversible | Not Specified | <10 | Not Reported |
| PF-3845 | Piperidine/Piperazine Urea | Irreversible | Human | Not Reported | 230 |
| URB597 | Carbamate | Irreversible | Human | 4.6 | 2000 |
| OL-135 | α-ketoheterocycle | Reversible | Not Specified | Not Reported | 4.7 |
Note: IC50 and Ki values can vary depending on assay conditions. Data is compiled from multiple sources for comparison.[4][5][6]
Table 2: Preclinical Pharmacokinetic Profiles of Selected FAAH Inhibitors
| Compound | Species | Route | Bioavailability (%) | Cmax | Tmax | Brain/Plasma Ratio |
| This compound | Rat | Not Specified | Not Reported | Not Reported | Not Reported | 2 |
| PF-04457845 | Rat | Oral | 88 | 246 ng/mL (1 mg/kg) | 4 h | 1.6 |
| JNJ-42165279 | Rat | Oral | Not Reported | 4.2 µM (20 mg/kg) | 1 h | ~1.5 |
| URB937 | Rat | Oral | 36 | Not Reported | Not Reported | Undetectable |
Note: Pharmacokinetic parameters are dose-dependent and can vary between studies.[2][7][8]
Signaling Pathways and Experimental Workflows
FAAH Signaling Pathway
The diagram below illustrates the central role of FAAH in the endocannabinoid signaling pathway and the mechanism of its inhibition.
Experimental Workflow for In Vivo Pain Models
The following diagram outlines a typical workflow for evaluating the efficacy of FAAH inhibitors in preclinical models of inflammatory and neuropathic pain.
Key Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are summaries of protocols for key experiments used to validate FAAH as a therapeutic target.
FAAH Enzyme Activity Assay (Fluorometric)
This in vitro assay quantifies the enzymatic activity of FAAH and is used to determine the potency of inhibitors.
-
Principle: A non-fluorescent FAAH substrate is cleaved by the enzyme to release a fluorescent product. The rate of fluorescence increase is directly proportional to FAAH activity.
-
Materials:
-
Source of FAAH (e.g., recombinant human FAAH, tissue homogenates)
-
Fluorogenic FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide)
-
Assay buffer
-
Test inhibitor (e.g., this compound) and vehicle control
-
96-well microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor.
-
In a 96-well plate, add the FAAH enzyme source, assay buffer, and the test inhibitor or vehicle.
-
Pre-incubate to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Measure the fluorescence kinetically over time.
-
Calculate the rate of reaction and determine the IC50 value of the inhibitor.
-
Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain
This in vivo model is used to assess the efficacy of compounds in reducing inflammatory pain.
-
Principle: Unilateral intraplantar injection of CFA induces a localized and persistent inflammatory response, characterized by thermal hyperalgesia and mechanical allodynia.
-
Animals: Typically adult male Sprague-Dawley rats.
-
Procedure:
-
Acclimatize animals and establish baseline nociceptive thresholds (e.g., using von Frey filaments for mechanical allodynia and a plantar test device for thermal hyperalgesia).
-
Induce inflammation by injecting CFA into the plantar surface of one hind paw.
-
At a predetermined time post-CFA injection (e.g., 24-48 hours), when inflammation and pain behaviors are established, administer the test compound (e.g., this compound) or vehicle.
-
Assess nociceptive thresholds at various time points after drug administration to determine the magnitude and duration of the analgesic effect.
-
Spinal Nerve Ligation (SNL) Model of Neuropathic Pain
This in vivo model is used to evaluate the potential of compounds to alleviate neuropathic pain.
-
Principle: Tight ligation of a spinal nerve (e.g., L5 and/or L6) results in nerve injury and the development of persistent mechanical allodynia and thermal hyperalgesia in the ipsilateral hind paw.
-
Animals: Typically adult male Sprague-Dawley rats.
-
Procedure:
-
Perform baseline behavioral testing as in the CFA model.
-
Surgically expose and ligate the L5 and/or L6 spinal nerves. A sham surgery group undergoes the same procedure without nerve ligation.
-
Allow several days for the development of neuropathic pain behaviors.
-
Once pain behaviors are stable, administer the test compound (e.g., this compound) or vehicle.
-
Measure nociceptive thresholds at different time points post-dosing to evaluate the anti-allodynic and anti-hyperalgesic effects.
-
Conclusion
This compound presents as a potent and selective reversible FAAH inhibitor with a promising preclinical profile in models of inflammatory and neuropathic pain.[3] Its brain-penetrant nature suggests potential for treating central nervous system disorders. While preclinical data are encouraging, the clinical development status of this compound is not publicly available. Other FAAH inhibitors have advanced to clinical trials, with some showing a lack of efficacy in certain pain indications despite potent enzyme inhibition.[1] This highlights the complexity of translating preclinical findings in the endocannabinoid system to human therapeutics. The data and protocols presented in this guide offer a robust framework for researchers to further investigate the therapeutic potential of FAAH inhibition and to contextualize the performance of novel inhibitors like this compound against established alternatives.
References
- 1. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Characterization of the FAAH Inhibitor JNJ-42165279 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics, pharmacodynamics and safety studies on URB937, a peripherally restricted fatty acid amide hydrolase inhibitor, in rats [escholarship.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of this compound, a Novel Oxazole FAAH Inhibitor for the Treatment of Inflammatory and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Benchmarking MK-4409: A Preclinical Comparison Against Standard-of-Care Pain Treatments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical data for MK-4409, a novel fatty acid amide hydrolase (FAAH) inhibitor, against current standard-of-care treatments for inflammatory and neuropathic pain. The data presented is based on publicly available preclinical studies. To date, no clinical trial data for this compound has been publicly released.
Executive Summary
This compound is a potent, selective, and reversible inhibitor of fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of endogenous cannabinoids like anandamide.[1] By inhibiting FAAH, this compound increases the levels of these endocannabinoids, which in turn modulate pain perception through cannabinoid receptors. Preclinical studies demonstrate that this compound exhibits significant efficacy in rodent models of both inflammatory and neuropathic pain, with a notable advantage of not inducing the motor impairment often associated with standard-of-care analgesics.[1]
Mechanism of Action: this compound
This compound's mechanism of action is centered on the potentiation of endogenous cannabinoid signaling.
Preclinical Efficacy and Safety
Inflammatory Pain
In a preclinical model of inflammatory pain, this compound demonstrated efficacy comparable to the standard-of-care nonsteroidal anti-inflammatory drug (NSAID), naproxen.
| Treatment | Dose (mg/kg) | % Reversal of Allodynia (1h) | % Reversal of Allodynia (3h) |
| This compound | 10 | 49% | 51% |
| This compound | 30 | 70% | 71% |
| Naproxen | 10 | On par with this compound | On par with this compound |
| Naproxen | 30 | On par with this compound | On par with this compound |
| Data from Chobanian et al., 2014.[1] |
Neuropathic Pain
In a rat model of neuropathic pain, this compound was benchmarked against first-line treatments: pregabalin, gabapentin, and duloxetine. This compound showed a favorable efficacy profile, achieving approximately 50% pain reversal at a low dose.
| Treatment | Dose for ~50% Reversal of Allodynia (mg/kg) |
| This compound | 3 |
| Pregabalin | Not explicitly stated, but used as a comparator |
| Gabapentin | Not explicitly stated, but used as a comparator |
| Duloxetine | Not explicitly stated, but used as a comparator |
| Data from Chobanian et al., 2014.[1] |
A key differentiating factor for this compound in preclinical models is its lack of motor impairment at therapeutic doses, a common side effect of gabapentinoids.
| Treatment | Dose Showing No Motor Impairment (mg/kg) |
| This compound | Up to 100 |
| Pregabalin | Showed motor impairment at effective doses |
| Gabapentin | Showed motor impairment at effective doses |
| Duloxetine | Showed motor impairment at effective doses |
| Data from Chobanian et al., 2014.[1] |
Experimental Protocols
Inflammatory Pain Model: Complete Freund's Adjuvant (CFA)
The Complete Freund's Adjuvant (CFA) model is a widely used preclinical model for inflammatory pain.
-
Model Induction: Male Sprague-Dawley rats are injected with Complete Freund's Adjuvant (CFA) into the plantar surface of the hind paw. This induces a localized inflammatory response characterized by edema, erythema, and hypersensitivity to thermal and mechanical stimuli (allodynia and hyperalgesia).
-
Treatment Administration: this compound and naproxen were administered orally at various doses.
-
Efficacy Endpoint: Mechanical allodynia is assessed using von Frey filaments to measure the paw withdrawal threshold at 1 and 3 hours post-dosing. The percentage reversal of allodynia is calculated based on the post-dose withdrawal threshold relative to the pre-injury and post-injury baseline thresholds.
Neuropathic Pain Model: Spared Nerve Ligation (SNL)
The Spared Nerve Ligation (SNL) model is a common preclinical model for inducing neuropathic pain.
-
Model Induction: In anesthetized rats, the tibial and common peroneal nerves are ligated and sectioned, leaving the sural nerve intact. This injury to the peripheral nerves leads to the development of persistent mechanical allodynia and thermal hyperalgesia.
-
Treatment Administration: this compound, pregabalin, gabapentin, and duloxetine were administered at various doses.
-
Efficacy Endpoint: Mechanical allodynia is measured using von Frey filaments to determine the paw withdrawal threshold.
Safety/Tolerability Assessment: Rota-rod Test
The rota-rod test is used to assess motor coordination, balance, and potential sedative effects of a compound.
-
Apparatus: The apparatus consists of a rotating rod.
-
Procedure: Rats are trained to walk on the rotating rod. Following drug administration, the latency to fall from the rod is measured. A decrease in the time spent on the rod indicates motor impairment.
-
This compound Finding: this compound, at doses up to 100 mg/kg, did not cause any significant motor impairment in rats, unlike the standard-of-care comparators which showed a decrease in performance on the rota-rod at effective analgesic doses.[1]
Current Status and Future Outlook
The preclinical profile of this compound suggests it could be a promising therapeutic agent for both inflammatory and neuropathic pain, with a potentially improved safety profile compared to some existing treatments. The initial publication in 2014 indicated that human clinical data would be forthcoming.[1] However, a comprehensive search of publicly available clinical trial registries and scientific literature did not yield any published results from human studies of this compound. The current development status of this compound is unclear from publicly available information from Merck's pipeline.[2]
Conclusion
This compound demonstrates robust efficacy in preclinical models of inflammatory and neuropathic pain, with a notable absence of motor coordination side effects that are prevalent with some standard-of-care medications. While these preclinical findings are promising, the lack of publicly available clinical data makes it impossible to definitively benchmark its performance in humans. Further investigation and transparency regarding the clinical development of this compound are necessary to ascertain its true therapeutic potential.
References
MK-4409: In Vivo Validation of a Novel FAAH Inhibitor for Pain Management
A Comparative Analysis of MK-4409's Mechanism of Action and Preclinical Efficacy
This compound is a potent and selective reversible inhibitor of Fatty Acid Amide Hydrolase (FAAH), an enzyme responsible for the degradation of endogenous cannabinoids (endocannabinoids) such as anandamide. By blocking FAAH, this compound increases the levels of these endocannabinoids, which in turn modulate pain perception through their action on cannabinoid receptors. This guide provides an in-depth comparison of this compound with other FAAH inhibitors and standard-of-care analgesics, supported by experimental data from preclinical in vivo studies.
Mechanism of Action: Indirect Modulation of the Endocannabinoid System
The primary mechanism of action for this compound involves the inhibition of FAAH, which prevents the breakdown of fatty acid ethanolamides (FAEs) like anandamide (AEA), N-palmitoyl ethanolamide (PEA), and N-oleoyl ethanolamide (OEA).[1] This leads to an accumulation of these signaling molecules, enhancing their activity at cannabinoid receptors (CB1 and CB2) and other targets involved in pain and inflammation. This indirect approach to activating the endocannabinoid system is hypothesized to offer a better safety profile compared to direct-acting cannabinoid agonists, potentially avoiding psychotropic side effects and the development of tolerance.
Preclinical In Vivo Validation: Inflammatory and Neuropathic Pain Models
The analgesic efficacy of this compound has been demonstrated in well-established rodent models of inflammatory and neuropathic pain.
Inflammatory Pain: Complete Freund's Adjuvant (CFA) Model
In the CFA-induced inflammatory pain model in rats, this compound demonstrated a dose-dependent reversal of mechanical allodynia. A single oral dose of this compound was effective at reducing hypersensitivity to mechanical stimuli.
Table 1: Efficacy of FAAH Inhibitors in the Rat CFA Model (% Reversal of Allodynia) [2]
| Compound | Dose (mg/kg, p.o.) | % Reversal at 1 hour | % Reversal at 3 hours |
| This compound | 10 | 49 | 51 |
| This compound | 30 | 70 | 71 |
| Compound 13 | 30 | 49 | 62 |
| Compound 14 | 10 | 42 | 38 |
| Compound 14 | 30 | 58 | 40 |
| Compound 16 | 10 | 46 | 44 |
A key advantage of this compound over direct-acting cannabinoid agonists is its sustained efficacy without the development of tolerance (tachyphylaxis). In a chronic dosing study in the CFA model, the direct CB1/CB2 agonist WIN 55,212-2 lost its analgesic effect after approximately five days. In contrast, this compound maintained its efficacy for the full 10-day duration of the study.[2]
Neuropathic Pain: Spinal Nerve Ligation (SNL) Model
This compound also showed significant efficacy in the rat SNL model of neuropathic pain. At a low oral dose of 3 mg/kg, this compound produced approximately 50% reversal of allodynia.[2] Importantly, this analgesic effect was achieved without the motor impairment often associated with other neuropathic pain medications, as assessed by the rota-rod assay.[2]
Table 2: Comparison of this compound with Standard-of-Care in the Rat SNL Model
| Compound | Dose (mg/kg, p.o.) | Efficacy (% Reversal of Allodynia) | Motor Impairment (Rota-rod) |
| This compound | 3 | ~50%[2] | No effect at doses up to 100 mg/kg[2] |
| Pregabalin | N/A | Standard of Care | Known side effect |
| Gabapentin | N/A | Standard of Care | Known side effect |
| Duloxetine | N/A | Standard of Care | Known side effect |
Comparison with Other FAAH Inhibitors
Several other FAAH inhibitors have been developed and tested in similar preclinical models.
Table 3: Efficacy of Alternative FAAH Inhibitors in Rodent Pain Models
| Compound | Model | Dose | Key Findings |
| URB597 | Rat CFA | 0.3 mg/kg, i.p. | Increased mechanical paw withdrawal threshold.[1] |
| PF-3845 | Rat CFA | 0.1 - 10 mg/kg, p.o. | Dose-dependent reduction in allodynia. |
| JNJ-42165279 | Various | N/A | Preclinical data supports analgesic effects. |
Experimental Protocols
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model in Rats
-
Induction of Inflammation: A single intraplantar injection of 100 µL of Complete Freund's Adjuvant (0.5 mg/mL) is administered into the hind paw of the rat.[3]
-
Development of Pain: Animals develop a robust and long-lasting inflammatory response, characterized by paw edema, and hypersensitivity to mechanical and thermal stimuli within 24 hours.
-
Drug Administration: Test compounds (e.g., this compound) or vehicle are administered orally (p.o.) or via other appropriate routes at specified time points after CFA injection.
-
Assessment of Mechanical Allodynia: Mechanical hypersensitivity is quantified using von Frey filaments. The paw withdrawal threshold (PWT) is determined by applying filaments of increasing force to the plantar surface of the paw until a withdrawal response is elicited.
-
Data Analysis: The percentage reversal of allodynia is calculated using the formula: (% Reversal) = [(Post-dose PWT - Pre-dose PWT) / (Pre-injury PWT - Pre-dose PWT)] * 100.[2]
Spinal Nerve Ligation (SNL) Model of Neuropathic Pain in Rats
-
Surgical Procedure: Under anesthesia, the L5 and L6 spinal nerves are tightly ligated distal to the dorsal root ganglion.[4]
-
Development of Neuropathic Pain: Following surgery, animals develop long-lasting signs of neuropathic pain, including mechanical allodynia and thermal hyperalgesia in the ipsilateral hind paw.
-
Drug Administration: Test compounds or vehicle are administered at various time points post-surgery.
-
Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments as described for the CFA model.
-
Motor Function Assessment (Rota-rod): To assess potential motor-impairing side effects, animals are placed on a rotating rod, and the latency to fall is recorded. A lack of effect on performance indicates the absence of significant motor impairment.[2]
Conclusion
The in vivo validation of this compound in established preclinical models of inflammatory and neuropathic pain demonstrates its potential as a novel analgesic. Its mechanism of action, involving the enhancement of endogenous cannabinoid signaling through FAAH inhibition, offers a promising alternative to direct-acting cannabinoid agonists and other classes of analgesics. The sustained efficacy without tachyphylaxis and the favorable side effect profile observed in these studies highlight the therapeutic potential of this compound for the treatment of chronic pain conditions.
References
- 1. Actions of the FAAH inhibitor URB597 in neuropathic and inflammatory chronic pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, a Novel Oxazole FAAH Inhibitor for the Treatment of Inflammatory and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of this compound, a Novel Oxazole FAAH Inhibitor for the Treatment of Inflammatory and Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The fatty acid amide hydrolase inhibitor PF-3845 promotes neuronal survival, attenuates inflammation and improves functional recovery in mice with traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of MK-4409: A Procedural Framework
For researchers and drug development professionals, the proper disposal of investigational compounds like MK-4409 is a critical component of laboratory safety and environmental responsibility. While a specific, publicly available Safety Data Sheet (SDS) with detailed disposal procedures for this compound is not readily found, a comprehensive safety framework can be established. This guide provides essential, safety-first logistical information and a step-by-step approach for the proper management of this compound waste, ensuring the protection of personnel and compliance with regulatory standards.
Immediate Safety and Handling Protocols
Given the absence of a specific SDS for this compound, it is imperative to treat this compound as a potentially hazardous substance. The following general handling and personal protective equipment (PPE) guidelines should be strictly adhered to:
| Category | Recommendation |
| Personal Protective Equipment (PPE) | Wear standard laboratory PPE, including a lab coat, safety glasses with side shields, and nitrile gloves. For procedures that may generate aerosols or dust, a properly fitted respirator may be necessary. |
| Handling | Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood. Avoid direct contact with skin, eyes, and clothing. Prevent the generation of dust and aerosols. |
| Storage | Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. The container should be tightly sealed and clearly labeled. |
| Spill Response | In the event of a spill, evacuate the immediate area. Wear appropriate PPE and contain the spill using an inert absorbent material. Collect the absorbed material into a sealed container for proper disposal as hazardous waste. Do not allow the material to enter drains or waterways. |
Step-by-Step Disposal Protocol for Investigational Compounds
In the absence of a specific SDS for this compound, a conservative and compliant disposal plan is essential. The following protocol outlines the necessary steps to ensure safe disposal:
-
Consult Institutional Safety Professionals: The first and most critical step is to contact your institution's Environmental Health and Safety (EHS) department or equivalent safety office. They are the primary resource for guidance on the disposal of novel or uncharacterized compounds and are familiar with local, state, and federal regulations.
-
Waste Characterization: Work with your EHS department to characterize the waste. Since the specific hazards of this compound are not fully documented in publicly available resources, it should be treated as hazardous waste. All materials contaminated with this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.
-
Waste Segregation and Collection:
-
Collect all solid waste contaminated with this compound in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Collect all liquid waste containing this compound in a separate, compatible, and sealed hazardous waste container. Do not mix with other chemical waste streams unless explicitly approved by your EHS department.
-
Label the waste containers clearly with "Hazardous Waste," the name of the compound (this compound), and the approximate quantities.
-
-
Arrange for Professional Disposal: Your institution's EHS department will coordinate with a licensed hazardous waste disposal contractor for the pickup, transportation, and ultimate disposal of the this compound waste. Do not attempt to dispose of this material through standard laboratory trash or down the drain.
Logical Workflow for Disposal of Research Chemicals without an SDS
The following diagram illustrates the decision-making process for the safe disposal of a research chemical when a Safety Data Sheet is not available.
Caption: Disposal Workflow for Uncharacterized Research Compounds
By adhering to this framework, researchers can ensure the safe and compliant disposal of investigational compounds like this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize caution and consult with safety professionals when handling substances with incomplete hazard information.
Essential Safety and Logistical Information for Handling MK-4409
Audience: Researchers, scientists, and drug development professionals.
Core Tenets of Safe Handling
Given the potent biological activity of MK-4409, all handling should be conducted with the assumption that the compound is hazardous.[1] A thorough risk assessment should be performed before any new procedure involving this compound.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is paramount to ensure the safety of laboratory personnel. The following table summarizes the recommended PPE for various tasks involving this compound.
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions (in a certified chemical fume hood) | Safety glasses with side shields or chemical splash goggles | Nitrile or neoprene gloves (double-gloving recommended) | Laboratory coat | Not generally required if handled in a fume hood |
| Handling solutions (outside of a fume hood) | Chemical splash goggles and a face shield | Nitrile or neoprene gloves (double-gloving recommended) | Laboratory coat | Half-mask or full-face respirator with appropriate cartridges |
| Animal dosing | Chemical splash goggles | Nitrile or neoprene gloves (double-gloving recommended) | Laboratory coat or disposable gown | Half-mask or full-face respirator with appropriate cartridges |
| Spill cleanup | Chemical splash goggles and a face shield | Heavy-duty nitrile or neoprene gloves | Chemical-resistant suit or apron over a lab coat | Full-face respirator with appropriate cartridges or SCBA |
Operational Plan for Handling this compound
A systematic approach is essential for the safe handling of this compound. The following workflow outlines the key steps from preparation to disposal.
Caption: Operational Workflow for Handling this compound
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Streams:
-
Solid Waste: Unused this compound, contaminated PPE (gloves, gowns, etc.), and any other solid materials that have come into contact with the compound.
-
Liquid Waste: Unused solutions of this compound and solvent rinses from contaminated glassware.
-
Sharps Waste: Needles and syringes used for animal dosing or solution transfer.
Disposal Procedures:
-
Segregation: All waste streams must be segregated at the point of generation.
-
Labeling: All waste containers must be clearly labeled with the contents, including "this compound" and appropriate hazard warnings.
-
Containment:
-
Solid waste should be collected in a designated, sealed container.
-
Liquid waste should be collected in a sealed, shatter-resistant container.
-
Sharps should be placed in a designated sharps container.
-
-
Disposal: All waste must be disposed of through the institution's hazardous waste management program. Do not dispose of this compound down the drain or in regular trash.
Logical Relationship for PPE Selection
The appropriate level of PPE is determined by the potential for exposure during a given task. The following diagram illustrates the decision-making process for selecting PPE.
Caption: PPE Selection Logic for this compound
By adhering to these guidelines, researchers can minimize their risk of exposure and ensure the safe and responsible handling of this compound in the laboratory.
References
- 1. Discovery of this compound, a Novel Oxazole FAAH Inhibitor for the Treatment of Inflammatory and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of this compound, a Novel Oxazole FAAH Inhibitor for the Treatment of Inflammatory and Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
